molecular formula C11H16O2 B097055 4-(Pentyloxy)phenol CAS No. 18979-53-8

4-(Pentyloxy)phenol

Cat. No.: B097055
CAS No.: 18979-53-8
M. Wt: 180.24 g/mol
InChI Key: JCLFHZLOKITRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)phenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLFHZLOKITRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066443
Record name Phenol, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-53-8
Record name 4-(Pentyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Pentyloxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(pentyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentyloxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PENTYLOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHM852UB1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(Pentyloxy)phenol, a key organic intermediate. The document details its chemical identity, physicochemical properties, spectroscopic profile, and a validated synthesis protocol. Furthermore, it explores its primary applications, particularly as a precursor in the synthesis of advanced materials like liquid crystals, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as p-n-Pentyloxyphenol, is an aromatic organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydroxyl proton at the para position is substituted with a pentyl ether group. This combination of a rigid aromatic core and a flexible alkyl chain is fundamental to its utility in materials science.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 18979-53-8 [1][2][3].

Core Compound Identifiers
IdentifierValueSource(s)
CAS Number 18979-53-8[1][2][3][4]
IUPAC Name This compound[2][3]
Molecular Formula C₁₁H₁₆O₂[1][2][3]
Molecular Weight 180.24 g/mol [1][5]
InChIKey JCLFHZLOKITRCE-UHFFFAOYSA-N[2][3]
Canonical SMILES CCCCCOC1=CC=C(O)C=C1[2][6]
Physicochemical Data

The physical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 46-49 °C[5]
Boiling Point ~273 °C (rough estimate)[7]
Solubility Soluble in methanol, ethanol, ether, and chlorinated solvents. Insoluble in water.General chemical principles
Purity Typically ≥98%[8]

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.

Causality and Experimental Rationale

The chosen substrate is hydroquinone (benzene-1,4-diol), which provides the phenol backbone. 1-Bromopentane serves as the source of the pentyl chain. A key challenge in this synthesis is achieving mono-alkylation over di-alkylation. By using a stoichiometric equivalent or a slight excess of hydroquinone relative to the base and alkyl halide, the formation of the di-substituted product, 1,4-bis(pentyloxy)benzene, is minimized. The base, typically a strong one like sodium hydroxide or potassium carbonate, is essential for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The reaction is typically run in a polar aprotic solvent like DMF or acetone to facilitate the Sₙ2 mechanism.

Step-by-Step Laboratory Protocol

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromopentane (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetone.

  • Addition of Alkyl Halide: While stirring vigorously, add 1-bromopentane (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process HQ Hydroquinone Setup 1. Combine Reactants in Acetone HQ->Setup BP 1-Bromopentane BP->Setup Base K₂CO₃ (Base) Base->Setup Solvent Acetone (Solvent) Solvent->Setup Reflux 2. Heat to Reflux (12-24h) Setup->Reflux Sₙ2 Reaction Workup 3. Aqueous Workup & Extraction Reflux->Workup Reaction Complete Purify 4. Purification (Chromatography) Workup->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized product.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.7-6.9 ppm range), a triplet for the methylene group attached to the ether oxygen (~3.9 ppm), a broad singlet for the phenolic hydroxyl group, and signals for the remaining alkyl chain protons.

  • IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band for the O-H stretch of the phenol group (around 3300-3400 cm⁻¹) and C-O stretching bands for the ether and phenol (around 1200-1250 cm⁻¹)[9].

Applications in Materials Science and Organic Synthesis

The primary application of this compound is as a synthon or precursor, particularly in the field of materials science.[10]

Liquid Crystal Synthesis

The molecular structure of this compound, with its rigid aromatic head and flexible nonpolar tail, makes it an ideal building block for thermotropic liquid crystals.[10] The terminal hydroxyl group is a convenient reactive site for esterification or etherification, allowing chemists to attach other mesogenic (liquid crystal-forming) units.[10] This modular approach enables the fine-tuning of properties like:

  • Mesophase Range: The temperature range over which the material exhibits liquid crystalline properties.

  • Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the director, a crucial parameter for electro-optical devices like displays.[10]

  • Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the director.

While this compound itself is not a liquid crystal, it is a key component in creating more complex molecules that are.[10] For example, it can be reacted to form Schiff bases or esters that exhibit nematic and smectic phases, which are fundamental to LCD technology.[11][12]

Polymer Science

This compound and its derivatives are used to create polymers with specialized properties. For instance, it can be incorporated into polystyrene side chains to create films that can induce vertical alignment in liquid crystal cells, a critical feature for certain display modes.[13]

Pharmaceutical and Agrochemical Intermediate

The phenol ether moiety is present in various biologically active molecules. As such, this compound can serve as an intermediate in the multi-step synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling is essential when working with this compound. The following information is derived from GHS classifications and standard safety data sheets.

GHS Hazard Classification
HazardCodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation[7][8]
Eye Irritation H319Causes serious eye irritation[8]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Exposure Prevention: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound, identified by CAS number 18979-53-8, is a valuable and versatile organic compound. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The unique molecular architecture of this compound makes it a pivotal precursor in the rational design of advanced materials, most notably liquid crystals for display technologies and functional polymers. Adherence to established safety protocols is necessary to ensure its safe handling in a research and development setting.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pentyloxy)phenol: Properties, Synthesis, and Applications

Introduction

This compound, also known as p-n-pentyloxyphenol, is an organic compound belonging to the alkoxyphenol family. Structurally, it consists of a phenol ring where the hydroxyl group is para to a pentyloxy (—O—(CH₂)₄CH₃) substituent. This bifunctional nature—possessing both a nucleophilic and weakly acidic phenolic hydroxyl group and a hydrophobic alkyl ether chain—makes it a versatile intermediate in organic synthesis. Its utility spans from the development of novel pharmaceutical agents to the engineering of advanced materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Computed Properties

This compound is typically a white to beige powder at room temperature.[1] The presence of both a polar phenolic group capable of hydrogen bonding and a nonpolar five-carbon alkyl chain governs its solubility, rendering it soluble in many organic solvents but sparingly soluble in water.

A summary of its core physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₂[2][3][4]
Molecular Weight 180.24 g/mol [2][5]
CAS Number 18979-53-8[2][4]
Appearance White to beige powder[1]
Melting Point 56-57 °C[1]
Boiling Point 273.08 °C (rough estimate)[1]
Topological Polar Surface Area 29.5 Ų[1][5]
XLogP3 3.5[1][5]
Hydrogen Bond Donor Count 1[1][5]
Hydrogen Bond Acceptor Count 2[1][5]
Rotatable Bond Count 5[1][5]

Synthesis and Reactivity

Williamson Ether Synthesis: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[6] This robust Sₙ2 reaction is favored for its high yields and operational simplicity. The causality of this choice rests on the enhanced nucleophilicity of the phenoxide ion compared to the neutral phenol.

Mechanism: The synthesis proceeds in two fundamental steps:

  • Deprotonation: A suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of hydroquinone (1,4-dihydroxybenzene) to form a sodium or potassium phenoxide intermediate.[7][8] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[7]

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion acts as a potent nucleophile, attacking the primary carbon of an alkyl halide (e.g., 1-bromopentane). This backside attack displaces the halide leaving group in a concerted mechanism, forming the ether linkage.[6][9] Primary alkyl halides are critical for this step, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[6][9]

Williamson_Ether_Synthesis Reactants Reactants: - Hydroquinone - 1-Bromopentane - Base (e.g., NaOH) Reaction Reaction Vessel (Reflux, ~3-4h) Reactants->Reaction 1. Add Reagents Solvent Solvent System: (e.g., Ethanol, DMF) Solvent->Reaction Workup Aqueous Workup: - Quench Reaction - Extract with Ether Reaction->Workup 2. Reaction Complete Purification Purification: - Wash with NaHCO₃ - Dry over MgSO₄ - Column Chromatography Workup->Purification 3. Isolate Crude Product Final Product: This compound Purification->Product 4. Purify

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq) and a suitable solvent such as absolute ethanol or DMF.

  • Deprotonation: Add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the flask. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.

  • Alkylation: Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form other ethers or esters. It also activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The electron-donating nature of both the hydroxyl and pentyloxy groups strongly activates the ring, directing incoming electrophiles to the ortho positions (relative to the -OH group).

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Analytical_Workflow Sample Synthesized Sample (Crude or Purified) IR FT-IR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS HPLC HPLC / GC Sample->HPLC IR_Result Functional Groups: -OH, C-O, Aromatic C=C IR->IR_Result NMR_Result Proton/Carbon Environment: Confirms Connectivity NMR->NMR_Result MS_Result Molecular Weight: M.W. = 180.24 MS->MS_Result HPLC_Result Purity Assessment: >98%? HPLC->HPLC_Result Data_Analysis Data Interpretation & Analysis Conclusion Structural Confirmation & Purity Verified Data_Analysis->Conclusion IR_Result->Data_Analysis NMR_Result->Data_Analysis MS_Result->Data_Analysis HPLC_Result->Data_Analysis

Caption: Standard Analytical Workflow.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[10]

    • A broad absorption band is expected in the range of 3200–3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded phenolic group.[11][12]

    • Aromatic C-H stretching vibrations appear between 3000–3100 cm⁻¹.[11]

    • Aliphatic C-H stretching from the pentyl group will be observed just below 3000 cm⁻¹.

    • A strong C–O stretching vibration for the aryl ether is typically found around 1200-1250 cm⁻¹, while the phenolic C-O stretch is also prominent.[11]

    • Aromatic C=C stretching absorptions are visible in the 1500–1600 cm⁻¹ region.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is invaluable for confirming the precise molecular structure. Based on analogous structures, the following proton signals are predicted:

    • Aromatic Protons (6.7-7.0 ppm): The four protons on the benzene ring will appear as a set of doublets (an AA'BB' system) due to the para-substitution pattern.

    • Phenolic Proton (4.5-5.5 ppm): A broad singlet corresponding to the -OH proton, which is exchangeable with D₂O.[13]

    • Methylene Protons adjacent to Ether Oxygen (~3.9 ppm): A triplet for the -O-CH₂- group.

    • Pentyl Chain Protons (0.9-1.8 ppm): A series of multiplets for the remaining methylene groups and a terminal triplet for the methyl (-CH₃) group.[14]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

    • The molecular ion peak [M]⁺ is observed at m/z = 180.[2][5]

    • A prominent fragment is often seen at m/z = 110, corresponding to the loss of the pentyl chain, leaving a dihydroxybenzene radical cation.[5]

Chromatographic Methods
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are the methods of choice for assessing the purity of this compound.[15][16] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective for separating the product from nonpolar impurities and starting materials.

Applications in Research and Development

Phenolic compounds are foundational in drug discovery due to their antioxidant, anti-inflammatory, and antimicrobial properties.[17] this compound serves as a key building block for more complex molecules where modulation of lipophilicity is desired.

  • Drug Development: The phenolic hydroxyl group can be used as a handle for prodrug design, improving pharmacokinetic properties like bioavailability.[18] The pentyloxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Material Science: The rigid aromatic core combined with a flexible alkyl chain gives this compound a rod-like molecular shape, a common motif in the design of liquid crystals and specialty polymers.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as causing skin irritation (H315) and may cause serious eye and respiratory irritation.[1][19][20]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21][22] All handling should be performed in a well-ventilated area or a chemical fume hood.[22]

  • Handling: Avoid creating dust.[22] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[21] Do not eat, drink, or smoke in the work area.[23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated (0-10°C).[1][19]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

    • Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[21]

    • Ingestion: Rinse mouth and call a physician or poison control center immediately.[21]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthesis route. Its bifunctional character makes it a versatile platform for creating diverse molecular architectures for pharmaceutical and material science applications. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 4-(Pentyloxy)phenol: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(pentyloxy)phenol, a significant chemical intermediate in the fields of materials science and pharmaceutical development. We will delve into its molecular structure, detailed synthesis protocols, spectroscopic characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Scientific Significance of this compound

This compound, an aromatic ether, is a derivative of hydroquinone where one of the hydroxyl groups is substituted with a pentyloxy group. This structural modification, seemingly simple, imparts a unique combination of properties that make it a valuable building block in organic synthesis. The presence of a reactive phenolic hydroxyl group, a lipophilic pentyl chain, and a stable aromatic core allows for its versatile application in creating more complex molecules with tailored functionalities.

Its primary utility lies in its role as a precursor to liquid crystals and as an intermediate in the synthesis of pharmaceutically active compounds. The length of the alkoxy chain is a critical determinant of the mesomorphic properties of the resulting liquid crystals, influencing their phase transitions and, consequently, their suitability for various electro-optical applications. In the realm of drug development, the 4-(pentyloxy)phenyl moiety can be incorporated into larger molecules to modulate their lipophilicity, thereby affecting their pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a phenol ring substituted at the para position with a pentyloxy group (-OC5H11). This structure gives rise to a specific set of physicochemical properties that are crucial for its reactivity and applications.

Caption: 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 18979-53-8[2][3]
Molecular Formula C11H16O2[2][3]
Molecular Weight 180.24 g/mol [1]
Appearance White to beige powder
Melting Point 56-57 °C
Boiling Point 273.08 °C (rough estimate)
logP (Octanol/Water) 3.5 (Computed)[1]
pKa ~10 (Estimated based on phenol)[4][5]
Solubility Sparingly soluble in water; soluble in most organic solvents like ethanol, methanol, acetone, and diethyl ether.[6]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using 1-bromopentane. The causality behind this choice lies in the high reactivity of the primary alkyl halide and the ability to control the reaction conditions to favor mono-substitution.

Williamson_Ether_Synthesis Hydroquinone Hydroquinone Phenoxide Potassium Phenoxide Intermediate Hydroquinone->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Bromopentane 1-Bromopentane Bromopentane->Product Salt KBr

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar 4-alkoxyphenols.[7][8][9][10][11]

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromopentane (0.9 eq)

  • Potassium carbonate (K2CO3), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkyl Halide: While stirring vigorously, add 1-bromopentane (0.9 eq) dropwise to the suspension at room temperature. Using a slight excess of hydroquinone helps to minimize the formation of the di-alkylated byproduct.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, assigned spectrum for this compound is not readily found, a predicted spectrum can be reliably interpreted based on the analysis of homologous compounds and established principles of NMR spectroscopy.[12][13][14][15][16]

¹H NMR (Predicted):

  • Aromatic Protons (6.7-6.9 ppm): The four protons on the benzene ring will appear as two doublets (an AA'BB' system) due to the symmetry of the para-substituted ring.

  • Phenolic Proton (4.5-5.5 ppm): A broad singlet corresponding to the hydroxyl proton. This peak's chemical shift is concentration-dependent and it will exchange with D2O.

  • -O-CH2- Protons (3.9-4.0 ppm): A triplet corresponding to the two protons of the methylene group directly attached to the phenolic oxygen.

  • Alkyl Chain Protons (0.9-1.8 ppm): A series of multiplets for the remaining methylene groups of the pentyl chain and a triplet for the terminal methyl group.

¹³C NMR (Predicted):

  • Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, followed by the carbon attached to the pentyloxy group (C-OR). The other two signals will correspond to the remaining four aromatic carbons.

  • -O-CH2- Carbon (~68 ppm): The carbon of the methylene group attached to the phenolic oxygen.

  • Alkyl Chain Carbons: Four additional signals are expected for the remaining carbons of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is available from the NIST WebBook.[3]

  • O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption due to the hydrogen-bonded hydroxyl group.[17]

  • C-H Stretch (aromatic, ~3030-3100 cm⁻¹): Absorptions corresponding to the C-H bonds of the benzene ring.

  • C-H Stretch (aliphatic, ~2850-2960 cm⁻¹): Absorptions from the C-H bonds of the pentyl group.

  • C=C Stretch (aromatic, ~1500-1600 cm⁻¹): Characteristic absorptions of the benzene ring.

  • C-O Stretch (ether, ~1230 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage.

  • C-O Stretch (phenol, ~1175 cm⁻¹): Absorption from the phenolic C-O bond.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound, also available from the NIST WebBook, provides information about its molecular weight and fragmentation pattern.[18]

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Expect to see fragmentation corresponding to the loss of the pentyl chain and other characteristic cleavages of the ether linkage and the aromatic ring.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable synthon in both pharmaceutical and materials science research.

Intermediate in Pharmaceutical Synthesis

The 4-alkoxyphenol motif is present in a number of biologically active molecules. The lipophilic alkoxy chain can enhance membrane permeability and influence the binding of a drug to its target. While specific blockbuster drugs containing the this compound moiety are not prevalent, its structural analogs are found in various therapeutic candidates. For instance, compounds with a 4-(pentyloxy)phenyl group have been investigated for their potential as GPR88 agonists and in the development of tyrosinase inhibitors.[12][14] The phenolic hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[19]

Drug_Development_Logic Phenol This compound Modification Chemical Modification (Esterification, Etherification, etc.) Phenol->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Pentyloxy)phenol

Abstract

This technical guide provides a comprehensive exploration of the synthesis of this compound, a valuable intermediate in the fields of liquid crystals, pharmaceuticals, and organic materials.[1][2] The primary focus is on the Williamson ether synthesis, a robust and highly adaptable method for preparing ethers.[1] This document details the underlying chemical principles, explains the causality behind experimental choices, and provides a self-validating, step-by-step protocol for laboratory execution. Furthermore, alternative synthetic strategies are discussed to offer a broader perspective for process optimization and development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis and purification of this key chemical building block.

Introduction and Significance

This compound (CAS No: 18979-53-8) is an aromatic organic compound characterized by a phenol group and a pentyloxy substituent attached to the benzene ring.[3][4][5] Its molecular formula is C₁₁H₁₆O₂ and it has a molecular weight of 180.24 g/mol .[3][5][6] The amphiphilic nature of the molecule, stemming from its hydrophilic phenolic head and a lipophilic five-carbon tail, makes it a crucial precursor in various advanced applications. In drug development, phenolic ethers are a common motif, and this compound serves as a foundational structure for building more complex, biologically active molecules.[2] Its utility also extends to the synthesis of liquid crystals and specialized surfactants.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, proceeding via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] The strategic value of this pathway lies in its high efficiency, the use of readily available starting materials, and the predictability of its outcome when reaction parameters are carefully controlled.

Reaction Principle and Mechanistic Insight

The synthesis involves two primary steps:

  • Deprotonation : A base is used to deprotonate one of the hydroxyl groups of hydroquinone (1,4-benzenediol). This creates a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack : The resulting phenoxide ion attacks the electrophilic carbon atom of an alkyl halide (1-bromopentane), displacing the halide ion and forming the desired ether linkage.[1]

A critical challenge in this synthesis is achieving selective mono-alkylation. Hydroquinone possesses two acidic phenolic protons, and without careful control, the reaction can proceed to form the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene.

To favor the mono-alkylated product, the following strategies are essential:

  • Stoichiometric Control : A molar excess of hydroquinone relative to the alkyl halide is used.[1] This increases the statistical probability that the alkyl halide will react with an un-alkylated hydroquinone molecule rather than the already-formed this compound.

  • Choice of Base : A moderately weak base, such as potassium carbonate (K₂CO₃), is preferred. It is strong enough to deprotonate the first hydroxyl group but not so strong as to significantly deprotonate the second, less acidic hydroxyl group of the mono-alkylated product.

  • Solvent Selection : Polar aprotic solvents like 2-butanone or anhydrous ethanol are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[1][7][8]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Hydroquinone Hydroquinone (Excess) Deprotonation Step 1: Deprotonation Formation of Phenoxide Ion Hydroquinone->Deprotonation Bromopentane 1-Bromopentane SN2_Attack Step 2: SN2 Attack Phenoxide attacks Bromopentane Bromopentane->SN2_Attack Base Base (K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Nucleophilic Phenoxide Target This compound (Desired Product) SN2_Attack->Target Byproduct 1,4-Bis(pentyloxy)benzene (Di-alkylated Byproduct) SN2_Attack->Byproduct Minimized by excess Hydroquinone Salt Inorganic Salt (KBr) SN2_Attack->Salt

Caption: Logical flow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Purity
Hydroquinone123-31-9110.11≥99%
1-Bromopentane110-53-2151.04≥98%
Potassium Carbonate (anhydrous)584-08-7138.21≥99%
2-Butanone (MEK) or Anhydrous Ethanol78-93-372.11≥99.5%
Diethyl Ether60-29-774.12ACS Grade
Sodium Hydroxide (10% aq. solution)1310-73-240.00ACS Grade
Anhydrous Magnesium Sulfate7487-88-9120.37ACS Grade
Hexanes110-54-386.18ACS Grade
Ethyl Acetate141-78-688.11ACS Grade
Experimental Workflow

G start Start: Assemble Reaction Apparatus charge_reactants Charge Flask: 1. Hydroquinone (2.0 eq) 2. K₂CO₃ (1.5 eq) 3. 2-Butanone start->charge_reactants add_bromo Add 1-Bromopentane (1.0 eq) dropwise at room temp. charge_reactants->add_bromo reflux Heat to Reflux (~80°C) Stir for 18-24 hours (Monitor by TLC) add_bromo->reflux cool_filter Cool to Room Temperature Filter to remove K₂CO₃/KBr reflux->cool_filter concentrate Concentrate Filtrate (Rotary Evaporator) cool_filter->concentrate dissolve_wash Dissolve Residue in Diethyl Ether Wash with 10% NaOH (aq) to remove excess hydroquinone concentrate->dissolve_wash wash_brine Wash Organic Layer with Water & Brine dissolve_wash->wash_brine dry_concentrate Dry Organic Layer (MgSO₄) Filter and Concentrate wash_brine->dry_concentrate purify Purify Crude Product (Recrystallization from Hexanes/EtOAc or Column Chromatography) dry_concentrate->purify end Final Product: Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (e.g., 22.0 g, 0.2 mol) and anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol).

  • Solvent Addition : Add 250 mL of 2-butanone to the flask.[8] Begin vigorous stirring to create a suspension.

  • Addition of Alkylating Agent : Slowly add 1-bromopentane (e.g., 15.1 g, 0.1 mol) to the suspension dropwise over 20-30 minutes at room temperature.

  • Reaction : Heat the mixture to reflux (approximately 80°C) and maintain this temperature with stirring for 18-24 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of 1-bromopentane and the appearance of the product spot.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Buchner funnel and wash the filter cake with a small amount of 2-butanone.

  • Concentration : Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude oily residue.

  • Extraction and Purification :

    • Dissolve the residue in approximately 200 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution (3 x 75 mL) to extract unreacted hydroquinone.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Final Purification : The crude this compound can be purified by recrystallization from a hexanes/ethyl acetate solvent system to obtain a white to beige crystalline powder.[6][9] Purity should be assessed by melting point and spectroscopic methods.

Key Parameters and Expected Yield
ParameterValue/ConditionRationale
Molar Ratio (Hydroquinone:1-Bromopentane)2 : 1Minimizes di-alkylation byproduct formation.[1]
Base (K₂CO₃) Molar Equivalent1.5 (relative to 1-Bromopentane)Sufficient to deprotonate hydroquinone without being overly harsh.
SolventAnhydrous 2-Butanone or EthanolGood solvent for S(_N)2 reactions, facilitates reaction.[8]
Reaction TemperatureReflux (~80 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time18 - 24 hoursAllows the reaction to proceed to completion.
Typical Isolated Yield 70 - 85% Varies based on scale and purification efficiency.[1]

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common approach, other methods exist and may be suitable for specific applications or process development considerations.

  • Acid-Catalyzed Etherification : This method involves the direct reaction of hydroquinone with pentanol under acidic conditions (e.g., H₂SO₄ or NaNO₂/H₂SO₄).[10][11] While potentially atom-economical, this route often requires higher temperatures and can suffer from lower selectivity, leading to the formation of both di-ethers and other byproducts.[10] The proposed mechanism involves the in-situ generation of a semi-quinone intermediate which is then attacked by the alcohol.[11]

  • Electrochemical Synthesis : Modern electrochemical methods have been developed for the synthesis of alkoxy-substituted phenols.[12] These techniques involve the electrochemical oxidation of hydroquinone in an alcohol medium. Good yields and high selectivity for the mono-alkyl ether can be achieved, offering a potentially greener alternative by avoiding traditional reagents.[12]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis, leveraging hydroquinone and 1-bromopentane as key starting materials. The success of this method hinges on the careful control of stoichiometry to ensure selective mono-alkylation. The detailed protocol provided in this guide offers a validated pathway for producing high-purity material suitable for research and development in the pharmaceutical and materials science industries. Alternative methods, such as acid-catalyzed and electrochemical syntheses, present viable routes that may offer advantages under specific industrial or environmental constraints.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pentyloxy)phenol is a chemical compound of significant interest within the realms of organic synthesis, materials science, and drug discovery. As an ether derivative of hydroquinone, its molecular architecture, featuring a polar phenolic hydroxyl group and a nonpolar pentyloxy chain appended to an aromatic ring, imparts unique physicochemical properties. These characteristics make it a valuable precursor for the synthesis of liquid crystals, polymers, and biologically active molecules. An unambiguous structural elucidation and confirmation of purity are paramount for any of its applications, necessitating a thorough spectroscopic analysis.

This guide provides an in-depth examination of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and is supplemented with detailed experimental protocols to aid researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H on O1~4.8 (variable)Singlet (broad)1H-
H2, H6~6.85Doublet2H~9.0
H3, H5~6.75Doublet2H~9.0
H on C1'~3.90Triplet2H~6.5
H on C2'~1.75Multiplet2H~7.0
H on C3', C4'~1.40Multiplet4H-
H on C5'~0.95Triplet3H~7.0
Interpretation of the Predicted ¹H NMR Spectrum
  • Phenolic Proton (H on O1): The chemical shift of the phenolic proton is highly dependent on concentration and solvent due to hydrogen bonding. It is expected to appear as a broad singlet.

  • Aromatic Protons (H2, H3, H5, H6): The para-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the hydroxyl group (H2, H6) are expected to be slightly downfield from the protons ortho to the pentyloxy group (H3, H5) due to the differing electronic effects of the substituents.

  • Pentyloxy Chain Protons:

    • The methylene protons adjacent to the ether oxygen (H on C1') are deshielded and appear as a triplet around 3.90 ppm, split by the neighboring methylene group.

    • The terminal methyl protons (H on C5') are the most shielded and appear as a triplet around 0.95 ppm.

    • The remaining methylene protons (H on C2', C3', C4') will appear as overlapping multiplets in the aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals[1].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often pre-dissolved in the deuterated solvent.

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is typically used.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The free induction decay (FID) is Fourier transformed.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

    • The signals are integrated to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, a predicted ¹³C NMR spectrum is presented here.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C1~150
C4~153
C2, C6~116
C3, C5~115
C1'~69
C2'~29
C3'~28
C4'~22
C5'~14
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the oxygen atoms (C1 and C4) are the most deshielded. Due to the symmetry of the para-substituted ring, C2 and C6 are chemically equivalent, as are C3 and C5.

  • Pentyloxy Chain Carbons: The chemical shifts of the aliphatic carbons are in the expected upfield region. The carbon attached to the ether oxygen (C1') is the most deshielded of the aliphatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans are generally necessary to obtain a good signal-to-noise ratio.

  • Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the chemical shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental IR Data

The gas-phase IR spectrum of this compound is available from the NIST WebBook[2].

Wavenumber (cm⁻¹)IntensityAssignment
~3670StrongO-H stretch (free)
~3050MediumAromatic C-H stretch
~2960, 2870StrongAliphatic C-H stretch
~1510StrongAromatic C=C stretch
~1230StrongAryl-O stretch (ether)
~1180StrongC-O stretch (phenol)
Interpretation of the IR Spectrum
  • O-H Stretch: A strong, sharp band around 3670 cm⁻¹ is characteristic of a free (non-hydrogen-bonded) hydroxyl group, as expected in the gas phase[3]. In a condensed phase (liquid or solid), this peak would be a broad band at lower wavenumbers (typically 3200-3600 cm⁻¹) due to hydrogen bonding.

  • C-H Stretches: The absorption at ~3050 cm⁻¹ is indicative of C-H stretching in the aromatic ring. The strong absorptions at ~2960 and 2870 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the pentyloxy group.

  • Aromatic C=C Stretch: The strong band at ~1510 cm⁻¹ is characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches: The spectrum shows two strong C-O stretching bands. The band at ~1230 cm⁻¹ can be assigned to the aryl-O stretching of the ether linkage, while the band at ~1180 cm⁻¹ is attributed to the C-O stretching of the phenolic hydroxyl group[3].

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Liquid Sample (Neat): If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the pure solvent) is recorded.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in the mass spectrometer provides valuable information about its structure.

Experimental Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
11080[M - C₅H₁₀]⁺
8110
5515
4320[C₃H₇]⁺
4130[C₃H₅]⁺
2925[C₂H₅]⁺
Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant fragment resulting from the cleavage of the pentyloxy group.

G M [M]⁺˙ m/z = 180 F1 [M - C₅H₁₀]⁺˙ m/z = 110 M->F1 - C₅H₁₀ (McLafferty) F2 [C₅H₁₁]⁺ m/z = 71 M->F2 α-cleavage F3 [C₄H₉]⁺ m/z = 57 F2->F3 - CH₂ F4 [C₃H₇]⁺ m/z = 43 F3->F4 - CH₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

  • Molecular Ion ([M]⁺): The base peak in the spectrum is the molecular ion at m/z 180, which is consistent with the molecular weight of this compound (C₁₁H₁₆O₂). The high intensity of the molecular ion is characteristic of aromatic compounds.

  • Major Fragmentation: The most significant fragment ion is observed at m/z 110. This corresponds to the loss of a neutral pentene molecule (C₅H₁₀, mass = 70) via a McLafferty rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.

  • Alkyl Chain Fragmentation: The smaller fragments at m/z 43, 41, and 29 are characteristic of the fragmentation of the pentyl chain.

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used, where the sample is heated to volatilize it.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted NMR data, based on established principles, offers a reliable guide for the interpretation of experimental spectra. The characteristic IR absorptions confirm the presence of the phenolic hydroxyl group, the aromatic ring, and the ether linkage. The mass spectrum, with its distinct molecular ion and fragmentation pattern, further corroborates the proposed structure. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this compound, ensuring accurate and reproducible analytical results. This multifaceted spectroscopic approach is indispensable for quality control and for advancing the application of this compound in various scientific and technological fields.

References

An In-depth Technical Guide to 4-(Pentyloxy)phenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pentyloxy)phenol is an organic compound belonging to the alkoxyphenol family, characterized by a pentyl ether group attached to the para-position of a phenol ring. This seemingly simple molecule stands as a testament to the elegance and utility of fundamental organic synthesis, serving as a crucial building block in materials science and a versatile intermediate in the development of novel therapeutics. Its unique amphiphilic nature, arising from the hydrophilic phenolic hydroxyl group and the lipophilic pentyl chain, underpins its diverse applications. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights for professionals in research and development.

I. Discovery and Historical Context: A Legacy of the Williamson Ether Synthesis

While a singular, celebrated moment of discovery for this compound is not prominently documented in the annals of chemical history, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction provided a general and reliable method for the preparation of ethers, including aromatic ethers like this compound.[1][2]

The history of this compound is therefore intrinsically linked to the systematic exploration of homologous series of alkoxyphenols. In the late 19th and early 20th centuries, as the principles of organic synthesis became more established, chemists began to systematically modify the structure of known compounds to investigate the relationship between structure and physical properties. The preparation of a series of 4-alkoxyphenols, by reacting hydroquinone with various alkyl halides, would have been a logical and straightforward investigation. The emergence of fields like liquid crystal technology in the mid-20th century further catalyzed interest in such molecules, where the length of the alkyl chain plays a critical role in determining the material's mesomorphic properties.[3]

Thus, the "discovery" of this compound can be best understood not as a singular event, but as a part of the broader, systematic expansion of the chemical toolkit and the subsequent exploration of the rich and varied properties of functionalized aromatic compounds.

II. Synthesis of this compound: The Enduring Power of a Classic Reaction

The primary and most industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

A. Reaction Principle and Mechanism

The synthesis involves the reaction of a phenoxide ion with an alkyl halide. In the case of this compound, the starting materials are typically hydroquinone (benzene-1,4-diol) and a pentyl halide, such as 1-bromopentane or 1-iodopentane.

The reaction proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of hydroquinone is deprotonated by a base to form a more nucleophilic phenoxide ion. The choice of base is crucial for the efficiency of this step. While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer advantages in terms of safety and cost.[4]

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the pentyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion and the formation of the ether linkage.[1]

To favor the formation of the mono-alkylated product, this compound, over the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene, it is common practice to use an excess of hydroquinone relative to the pentyl halide.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Hydroquinone Hydroquinone (HO-C₆H₄-OH) Phenoxide Phenoxide Ion (⁻O-C₆H₄-OH) Hydroquinone->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound (CH₃(CH₂)₄O-C₆H₄-OH) Phenoxide->Product + Pentyl Halide PentylHalide Pentyl Halide (CH₃(CH₂)₄-X) HalideIon Halide Ion (X⁻) Drug_Discovery_Workflow Start This compound Step1 Functionalization (e.g., esterification, etherification, -CHO addition) Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 Biological Screening (e.g., enzyme assays, cell-based assays) Step2->Step3 Step4 Lead Optimization Step3->Step4

References

4-(Pentyloxy)phenol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pentyloxy)phenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydrogen of the hydroxyl group has been replaced by a pentyl ether chain. This unique structure gives the molecule both hydrophilic properties, from the phenolic hydroxyl group, and lipophilic characteristics, due to the pentyl chain, making it a surface-active agent.

Key Physicochemical Properties:

PropertyValue
IUPAC Name This compound
Synonyms p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, Amol
CAS Number 18979-53-8
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Appearance White to beige powder
Melting Point 46-49 °C
Boiling Point 273.08 °C (rough estimate)
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.

The chemical reactivity of this compound is influenced by the ether linkage and the aromatic ring, making it a valuable intermediate in various organic syntheses. The phenolic hydroxyl group can undergo further reactions like esterification and etherification, and the aromatic ring is susceptible to electrophilic substitution.

Synthesis of this compound: The Williamson Ether Synthesis

The primary industrial method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, hydroquinone is typically used as the starting alcohol, which is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a pentyl halide.

Detailed Experimental Protocol:

Materials:

  • Hydroquinone

  • 1-Bromopentane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine hydroquinone, anhydrous potassium carbonate, and anhydrous acetone in a round-bottom flask fitted with a reflux condenser.

  • Stir the mixture at room temperature.

  • Add 1-bromopentane to the mixture.

  • Heat the reaction to reflux and monitor its progress using thin-layer chromatography.

  • After the reaction is complete, cool and filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid and brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate is used to selectively deprotonate one of the hydroxyl groups of hydroquinone, minimizing the formation of the dialkylated byproduct.

  • Solvent Choice: A polar aprotic solvent like acetone is ideal for SN2 reactions.

  • Workup: The acidic wash removes excess base, and the brine wash removes water-soluble impurities.

G1 Hydroquinone Hydroquinone Reflux Reflux Hydroquinone->Reflux 1-Bromopentane 1-Bromopentane 1-Bromopentane->Reflux Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reflux Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound G2 Monomer Radical Monomer Radical Terminated Polymer Terminated Polymer Monomer Radical->Terminated Polymer H• abstraction This compound This compound This compound->Terminated Polymer Phenoxy Radical (Stabilized) Phenoxy Radical (Stabilized) This compound->Phenoxy Radical (Stabilized)

Physical characteristics of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 4-(Pentyloxy)phenol

Introduction

This compound, also known as p-n-pentyloxyphenol or hydroquinone monopentyl ether, is an aromatic organic compound that belongs to the phenol ether family. Its molecular structure, featuring a hydroxyl group and a pentyloxy substituent on a benzene ring, imparts amphipathic properties that make it a valuable intermediate in various fields of chemical synthesis. Primarily, it serves as a key building block in the development of liquid crystals, polymers, and, significantly, as a pharmaceutical intermediate.[1][2] Understanding its fundamental physical and chemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in experimental and manufacturing workflows.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by spectroscopic data, validated protocols, and safety information, designed to equip the scientific community with the technical knowledge required for its application.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its CAS Registry Number, and its structure is defined by the connectivity of its constituent atoms.

  • IUPAC Name: this compound[3]

  • Synonyms: p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, 4-Pentoxyphenol, Amol, Hydroquinone Monopentyl Ether[4][5]

  • CAS Number: 18979-53-8[4]

  • Molecular Formula: C₁₁H₁₆O₂[6]

  • SMILES: CCCCCOC1=CC=C(C=C1)O[3]

  • InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for process design, formulation development, and safety assessments.

PropertyValueSource
Molecular Weight 180.24 g/mol [5]
Appearance White to beige powder[2]
Melting Point 56-57 °C[2]
Boiling Point (Est.) 273.08 °C[2]
XLogP3 3.5[5]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 29.5 Ų[2]
Rotatable Bond Count 5[2]

Expert Insight: The XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and lipids, a key consideration in drug delivery system design. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the two oxygen atoms) allows for specific intermolecular interactions that influence its melting point and solubility in protic solvents.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data are foundational for quality control and structural confirmation.

Mass Spectrometry (Electron Ionization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z 180

  • Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals characteristic losses. A significant peak is often observed at m/z 110, corresponding to the loss of the pentyloxy radical, leaving the hydroxyphenoxy cation. This fragmentation is a key diagnostic feature for this class of compounds.

The data is available for review in the NIST Chemistry WebBook.[1][7]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The gas-phase IR spectrum of this compound displays characteristic absorption bands.[7]

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3600-3400O-H (Phenol)Stretching
~3100-3000C-H (Aromatic)Stretching
~2960-2850C-H (Aliphatic)Stretching
~1600, ~1500C=C (Aromatic)Ring Stretching
~1230C-O (Aryl Ether)Asymmetric Stretching
~1030C-O (Aryl Ether)Symmetric Stretching

Expert Insight: The broadness of the O-H stretching band is indicative of hydrogen bonding, which may be observed in condensed phases (solid or liquid). The presence of both aromatic and aliphatic C-H stretches, alongside the strong aryl ether C-O stretch, confirms the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this compound are not widely available in public databases, a predicted analysis based on established chemical shift principles provides valuable insight for structural verification.

Predicted ¹H-NMR (400 MHz, CDCl₃):

  • δ ~6.8 ppm (d, 2H): Aromatic protons ortho to the pentyloxy group.

  • δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • δ ~4.8-5.5 ppm (s, 1H): Phenolic hydroxyl proton (shift is concentration and solvent dependent).

  • δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

  • δ ~1.7 ppm (quint, 2H): Methylene protons beta to the ether oxygen (-CH₂-CH₂ -CH₂-).

  • δ ~1.4 ppm (sext, 2H): Methylene protons gamma to the ether oxygen (-CH₂-CH₂ -CH₃).

  • δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃ ).

Predicted ¹³C-NMR (100 MHz, CDCl₃):

  • δ ~153 ppm: Aromatic carbon attached to the pentyloxy group (C-O).

  • δ ~149 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

  • δ ~116 ppm: Aromatic carbons ortho to the pentyloxy group.

  • δ ~115 ppm: Aromatic carbons ortho to the hydroxyl group.

  • δ ~69 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂ -).

  • δ ~29 ppm: Methylene carbon beta to the ether oxygen.

  • δ ~28 ppm: Methylene carbon gamma to the ether oxygen.

  • δ ~22 ppm: Methylene carbon delta to the ether oxygen.

  • δ ~14 ppm: Terminal methyl carbon.

G cluster_structure This compound Structure cluster_peaks Predicted ¹H-NMR Peaks struct CH₃-CH₂-CH₂-CH₂-CH₂-O-Ph-OH p1 ~6.8 ppm (Ar-H) struct->p1 Aromatic Protons p2 ~3.9 ppm (-O-CH₂-) struct->p2 Benzylic Protons p3 ~0.9 ppm (-CH₃) struct->p3 Alkyl Protons

Caption: Correlation of predicted ¹H-NMR signals to the molecular structure.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its amphipathic structure, this compound is expected to be poorly soluble in water but readily soluble in common organic solvents. For a structurally similar compound, 4-heptyloxyphenol, the solubility in DMSO is high (100 mg/mL).[8] A similar profile is anticipated for this compound.

Expected Solubility:

  • Water: Poorly soluble.

  • Methanol, Ethanol: Soluble.

  • Acetone, Ethyl Acetate: Soluble.

  • Dichloromethane, Chloroform: Soluble.

  • Dimethyl Sulfoxide (DMSO): Highly soluble.

Thermal Properties and Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.

  • Melting Point: 56-57 °C[2]

  • Storage Conditions: Store in a dry, cool (0-10°C), and well-ventilated place. Keep the container tightly closed.[2]

Expert Insight: The relatively low melting point indicates that this compound is a solid at room temperature but can be easily melted for certain applications. Storage at refrigerated temperatures is recommended to minimize potential degradation over time, especially considering the phenol moiety, which can be susceptible to oxidation.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation). May also cause serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[2]

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Incompatible Materials: Strong oxidizing agents, strong bases.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

Experimental Protocols

The following protocols describe standard procedures for verifying the physical properties of this compound.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting point (56 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: A sharp melting range (e.g., within 1 °C) is indicative of high purity. Compare the observed range to the literature value (56-57 °C).

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Calibrated Melting Point Apparatus load->setup heat1 Rapid Heat to ~40°C setup->heat1 heat2 Slow Heat (1-2°C / min) heat1->heat2 observe Record T₁ (First Liquid) and T₂ (All Liquid) heat2->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Protocol: FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid sample of this compound for analysis by transmission FTIR spectroscopy.

Methodology:

  • Material Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. The mixture should be homogenous and have a fine, consistent particle size.

    • Causality: Grinding ensures the sample is evenly dispersed and minimizes light scattering, leading to a higher quality spectrum. KBr is used because it is transparent in the mid-infrared region.

  • Pellet Pressing: Transfer the mixture to a pellet press die.

  • Evacuation: Briefly apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

  • Validation: The resulting spectrum should show sharp, well-defined peaks consistent with the functional groups of this compound and a flat baseline.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis grind Grind 1-2 mg Sample with 100 mg KBr transfer Transfer to Pellet Die grind->transfer vac Apply Vacuum to Die transfer->vac press Apply Pressure (7-10 tons) vac->press mount Mount Pellet in FTIR Spectrometer press->mount acquire Acquire Spectrum mount->acquire

Caption: Workflow for FTIR Analysis via KBr Pellet Method.

References

4-(Pentyloxy)phenol health and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 4-(Pentyloxy)phenol for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for this compound, a chemical intermediate of interest in pharmaceutical research and development. Given the limited specific toxicological data for this compound, this document synthesizes available information, draws logical inferences from structurally related phenolic compounds, and outlines rigorous, self-validating safety protocols. The causality behind each recommendation is explained to empower researchers to work safely and effectively.

Chemical Identity and Physical Properties

This compound is a derivative of phenol, appearing as a white to beige powder.[1] Its core chemical and physical characteristics are summarized below.

PropertyValueSource
CAS Number 18979-53-8[2]
Molecular Formula C₁₁H₁₆O₂[2]
Molecular Weight 180.24 g/mol [2]
Appearance White to beige powder[1]
Melting Point 46-49 °CChemicalBook
Boiling Point ~273.08 °C (rough estimate)[1]
Storage Temperature 0-10°C[1]

Hazard Identification and GHS Classification

The primary known hazards of this compound are skin and eye irritation.[1][3] The Globally Harmonized System (GHS) classification, as notified to the European Chemicals Agency (ECHA), is presented below.

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritationWarning
Inferred and Potential Hazards

Due to the scarcity of specific toxicological data for this compound, a cautious approach is warranted. The toxicological profile of phenol, the parent compound, is well-documented and provides a basis for inferring potential hazards. Phenol is acutely toxic if swallowed, in contact with skin, or if inhaled, can cause severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.

  • Acute Toxicity: Phenol exhibits significant acute toxicity with oral LD50 values in rats of 317 mg/kg and dermal LD50 in rabbits of 630 mg/kg. Given the structural similarity, this compound should be handled as a substance with potential for significant acute toxicity.

  • Carcinogenicity: Phenol is not classifiable as to its carcinogenicity to humans (IARC Group 3). However, studies on other phenolic compounds like 4-methoxyphenol have shown evidence of carcinogenicity in animal models.[4] Therefore, chronic exposure to this compound should be minimized.

  • Mutagenicity: Phenol is mutagenic for mammalian somatic cells and bacteria. Until specific data, such as an Ames test, is available for this compound, it should be treated as a potential mutagen.[5][6]

  • Reproductive Toxicity: Phenol may cause adverse reproductive effects and birth defects in animals. Other alkylphenols, such as 4-nonylphenol, are known endocrine disruptors and can cause reproductive toxicity.[7] Therefore, appropriate precautions should be taken by personnel of reproductive age.

Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow diagram illustrates the key steps in this process.

RiskAssessment Risk Assessment Workflow for this compound cluster_planning Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness cluster_review Review & Documentation A Identify Hazards (Skin/Eye Irritation, Potential Systemic Toxicity) B Evaluate Experimental Protocol (Quantities, Concentrations, Operations) A->B informs C Implement Engineering Controls (Chemical Fume Hood) B->C dictates need for D Define PPE Requirements (Gloves, Eye Protection, Lab Coat) C->D E Establish Safe Work Practices (SOPs for Handling & Waste) D->E F Review Emergency Procedures (Spill, Exposure, Fire) E->F informs G Verify Availability of Safety Equipment (Eyewash, Shower, Spill Kit, PEG 400) F->G H Final Risk Assessment Review & Approval G->H prerequisite for I Document Assessment and Train Personnel H->I

Caption: Risk assessment workflow for laboratory use of this compound.

Engineering Controls

All procedures with the potential to generate dust or aerosols of this compound, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and eye contact.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound in solid or solution form.[8]

  • Skin Protection: A lab coat and appropriate gloves are mandatory. Given that phenol penetrates nitrile gloves rapidly, double gloving with nitrile gloves or using thicker neoprene or butyl rubber gloves is recommended.[8] Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Designate a specific area within a fume hood for handling this compound. Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing: To minimize dust generation, weigh the solid compound on a tared weigh paper or in a container within the fume hood.

  • Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing.

  • Post-Handling: After use, decontaminate the work area with soap and water. Remove and dispose of contaminated PPE properly. Wash hands thoroughly.

Storage

Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed and store at the recommended temperature of 0-10°C.[1]

Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[9][10] Do not dispose of this chemical down the drain.[9] Collect waste in a clearly labeled, sealed container for pickup by a licensed hazardous waste contractor.[10][11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. After initial water flush, if available, apply polyethylene glycol (PEG 300 or 400) to the affected area. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If safe to do so, increase ventilation and close the doors to the area.

    • Contact your institution's emergency response team.

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Toxicological Data Summary

The following table summarizes the known toxicological data for this compound and provides data for phenol for comparative purposes.

Toxicological EndpointThis compoundPhenol (for comparison)Source
Acute Oral Toxicity (LD50) Data not available317 mg/kg (rat)
Acute Dermal Toxicity (LD50) Data not available630 mg/kg (rabbit)
Skin Corrosion/Irritation Causes skin irritationCorrosive[1]
Serious Eye Damage/Irritation Causes serious eye irritationCorrosive[3]
Mutagenicity Data not availableMutagenic in some tests
Carcinogenicity Data not availableIARC Group 3 (Not classifiable)
Reproductive Toxicity Data not availableMay cause adverse effects[12]

Conclusion

While this compound has confirmed skin and eye irritating properties, a comprehensive toxicological profile is not yet available. Therefore, it is imperative that researchers and drug development professionals handle this compound with the utmost care, assuming it may possess hazards similar to other toxic phenolic compounds. Adherence to the rigorous engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment.

References

Unlocking the Potential of 4-(Pentyloxy)phenol: A Technical Guide for Novel Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pentyloxy)phenol, a monoalkylated derivative of hydroquinone, represents a versatile molecular scaffold with significant, yet largely untapped, potential across diverse scientific disciplines. While its primary utility to date has been as a precursor in the synthesis of liquid crystals, a deeper analysis of its structural attributes and the broader class of 4-alkoxyphenols suggests promising avenues for research in medicinal chemistry, materials science, and agricultural applications. This technical guide provides an in-depth exploration of this compound, moving beyond its known applications to delineate potential research areas. We will examine its physicochemical properties, detail robust synthetic methodologies, and propose novel research directions supported by analogous compounds' structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and forward-looking insights to stimulate innovative research and development initiatives.

Introduction: Beyond a Precursor

This compound (CAS No: 18979-53-8) is an aromatic organic compound featuring a phenol ring substituted with a pentyloxy group at the para position.[1][2] This structural arrangement, consisting of a hydrophilic phenolic hydroxyl group and a lipophilic five-carbon alkyl chain, imparts an amphiphilic character to the molecule, influencing its solubility, reactivity, and biological interactions.

Historically, the application of this compound has been predominantly in the realm of materials science, where it serves as a key building block for calamitic (rod-shaped) liquid crystals.[3][4] The pentyloxy tail plays a crucial role in dictating the mesomorphic properties of the final liquid crystal material, such as its melting and clearing points.[4] However, a comprehensive review of the literature on structurally related 4-alkoxyphenols reveals a much broader potential for this molecule. The phenolic moiety is a well-established pharmacophore with diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The nature and length of the alkoxy chain have been shown to significantly modulate these activities, suggesting that this compound may possess unique and valuable biological properties.[1][2]

This guide aims to bridge the gap between the known and the potential, providing a scientifically grounded framework for the exploration of this compound in new and exciting research areas.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in any research endeavor. These properties govern its solubility, reactivity, and behavior in biological and material systems.

PropertyValueReference
CAS Number 18979-53-8[1][2]
Molecular Formula C₁₁H₁₆O₂[1][2]
Molecular Weight 180.24 g/mol [1][5]
Appearance White to beige powder[6]
Melting Point 56-57 °C[6]
Boiling Point 273.08 °C (rough estimate)[6]
Solubility Slightly soluble in water; soluble in alcohols and ethers.[7]
LogP 3.5 (XLogP3)[6]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the mono-O-alkylation of hydroquinone with a pentyl halide.[8] This Sₙ2 reaction offers good yields and selectivity when reaction conditions are carefully controlled.[8][9]

Williamson Ether Synthesis Protocol

This protocol details the selective mono-O-alkylation of hydroquinone with 1-bromopentane.

Materials and Reagents:

  • Hydroquinone (≥99%)

  • 1-Bromopentane (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Experimental Workflow:

Williamson_Ether_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Hydroquinone, K₂CO₃, and Acetone add_bromide Add 1-Bromopentane start->add_bromide Stir reflux Reflux for 12-24h add_bromide->reflux Heat cool Cool to RT reflux->cool filter Filter cool->filter evaporate Evaporate Acetone filter->evaporate extract Liquid-Liquid Extraction (Ether/Water) evaporate->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry final_evap Evaporate Ether dry->final_evap purify Column Chromatography or Recrystallization final_evap->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of hydroquinone).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (1.0 eq) dropwise to the mixture at room temperature. A slight molar excess of hydroquinone can be used to minimize the formation of the di-alkylated byproduct.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the diethyl ether to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes) to obtain the pure product.

Potential Research Areas and Experimental Designs

The true potential of this compound lies in its unexplored biological activities. Based on the known properties of structurally similar 4-alkoxyphenols, we propose the following research avenues.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 4-alkoxyphenol motif is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities.[1]

Hypothesis: The amphiphilic nature of this compound, with its phenolic hydroxyl group and lipophilic pentyloxy chain, may enable it to disrupt bacterial cell membranes, leading to antimicrobial activity. The length of the alkyl chain is a critical determinant of antimicrobial efficacy in phenolic compounds.[10]

Experimental Design:

  • Antimicrobial Susceptibility Testing:

    • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][12]

    • Agar Well Diffusion Assay: A qualitative assessment of antimicrobial activity where zones of inhibition around wells containing the compound are measured.[13]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_confirmation Confirmation prep_compound Prepare stock solution of this compound serial_dilute Serial dilute compound in 96-well plate prep_compound->serial_dilute prep_bacteria Culture bacterial strains add_inoculum Add standardized bacterial inoculum prep_bacteria->add_inoculum prep_media Prepare Mueller-Hinton broth serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MIC (visual or spectrophotometric) incubate->read_mic mbc_test Determine Minimum Bactericidal Concentration (MBC) read_mic->mbc_test

Caption: Experimental workflow for determining the antimicrobial activity of this compound.

Hypothesis: The phenolic hydroxyl group of this compound can donate a hydrogen atom to scavenge free radicals, thus exhibiting antioxidant activity. The electron-donating nature of the pentyloxy group may enhance this activity.[11][14]

Experimental Design:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used and straightforward method to assess the free radical scavenging capacity of a compound.[15] The reduction of the stable DPPH radical is measured spectrophotometrically.

DPPH Assay Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 20 µL of various concentrations of the sample solution.

  • Add 200 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Hypothesis: 4-Alkoxyphenols can act as substrates for tyrosinase, an enzyme overexpressed in melanoma cells, leading to the formation of cytotoxic quinone species.[2][5] The cytotoxicity of 4-alkoxyphenols against melanoma cells has been shown to be dependent on the length of the alkyl chain, with 4-n-hexyloxyphenol demonstrating significant activity.[2][6] this compound, being structurally similar, is a prime candidate for investigation.

Experimental Design:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][16] This assay will be used to determine the cytotoxic effect of this compound on human melanoma cell lines (e.g., B16-F0, A375).

MTT Assay Protocol:

  • Seed melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Tyrosinase Inhibition Assay: To investigate the mechanism of action, an assay to determine if this compound inhibits tyrosinase activity can be performed.[6][17]

Cytotoxicity_Pathway cluster_melanoma Melanoma Cell tyrosinase Tyrosinase quinone Cytotoxic Quinone Species tyrosinase->quinone Oxidation pentyloxyphenol This compound pentyloxyphenol->tyrosinase Substrate apoptosis Apoptosis quinone->apoptosis Induces

Caption: Proposed mechanism of this compound-induced cytotoxicity in melanoma cells.

Advanced Materials: Beyond Conventional Liquid Crystals

While this compound is a known precursor for liquid crystals, its potential in other areas of materials science remains to be explored.

Research Direction: The synthesis of novel liquid crystalline compounds derived from this compound with unique mesomorphic properties. This could involve the incorporation of different core structures or terminal groups to tailor properties for specific applications, such as in advanced display technologies or optical sensors.[18][19]

Experimental Approach:

  • Synthesize a series of new liquid crystal candidates using this compound as a starting material.

  • Characterize the mesomorphic properties of the synthesized compounds using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

  • Investigate the electro-optical properties of the materials in test cells.

Research Direction: The phenolic hydroxyl group of this compound can be used as a site for polymerization reactions, leading to the formation of novel polymers with potentially interesting thermal and optical properties.[20][21] For example, it could be incorporated into polyesters, polyethers, or epoxy resins.

Experimental Approach:

  • Synthesize polymers incorporating the 4-(pentyloxy)phenyl moiety via techniques such as polycondensation or ring-opening polymerization.

  • Characterize the molecular weight and structure of the polymers using gel permeation chromatography (GPC) and NMR spectroscopy.

  • Investigate the thermal properties (glass transition temperature, melting point, thermal stability) using DSC and thermogravimetric analysis (TGA).

Agricultural Science: A Potential for Crop Protection

Phenolic compounds are known to possess antimicrobial and pesticidal properties, and their application in agriculture is an area of growing interest.[22][23]

Research Direction: Investigate the potential of this compound as an active ingredient in antimicrobial formulations for crop protection. Its amphiphilic nature could enhance its penetration through plant cuticles and microbial cell walls.

Experimental Approach:

  • In Vitro Antifungal and Antibacterial Assays: Test the efficacy of this compound against a range of plant pathogenic fungi and bacteria.

  • Phytotoxicity Studies: Evaluate the potential for phytotoxicity on various crop plants to ensure its safety for agricultural use.

  • Formulation Development: Develop stable and effective formulations of this compound for application as a spray or seed treatment.

Pharmacokinetics and Metabolism: A Look Towards In Vivo Applications

For any potential therapeutic application, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.[20][24]

Proposed Research:

  • In Vitro Metabolism Studies: Utilize liver microsomes or S9 fractions to investigate the metabolic stability of this compound and identify its major metabolites.[25][26]

  • In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats) to determine the pharmacokinetic profile of this compound after oral or intravenous administration.[1][27] This would involve quantifying the compound and its metabolites in plasma and urine over time.

Conclusion

This compound is a molecule with a rich potential that extends far beyond its current use as a precursor in materials science. Its unique combination of a phenolic hydroxyl group and a moderately long alkyl chain makes it a compelling candidate for investigation in medicinal chemistry, advanced materials, and agricultural science. The proposed research avenues, grounded in the established structure-activity relationships of related compounds, provide a roadmap for unlocking the full potential of this versatile molecule. It is our hope that this technical guide will serve as a catalyst for innovative research, leading to the development of novel therapeutics, advanced materials, and effective crop protection agents.

References

Methodological & Application

Application Notes & Protocols: 4-(Pentyloxy)phenol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Pentyloxy)phenol

This compound is an aromatic organic compound featuring a phenol ring functionalized with a pentyloxy ether group at the para position.[1][2][3] Its unique molecular architecture—comprising a rigid aromatic core, a nucleophilic hydroxyl group, and a flexible five-carbon alkyl chain—makes it a highly valuable and versatile precursor in various fields of organic synthesis.[4] This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of liquid crystals, advanced polymers, and pharmaceutical intermediates. We will elucidate the causality behind its reactivity and provide detailed, field-proven protocols for its key transformations.

Physicochemical Properties & Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in synthesis.

Physical and Chemical Data

The key properties of this compound are summarized in the table below, compiled from authoritative sources.[1][3][5][6][7]

PropertyValueReference
CAS Number 18979-53-8[1][2][3][5][6][7]
Molecular Formula C₁₁H₁₆O₂[1][2][3][5][6]
Molecular Weight 180.24 g/mol [1][5][7]
Appearance White to beige powder[1]
Melting Point 56-57 °C[1]
Boiling Point ~273 °C (estimate)[1]
Density ~1.004 g/cm³ (estimate)[1]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
SMILES CCCCCOC1=CC=C(O)C=C1[2]
InChIKey JCLFHZLOKITRCE-UHFFFAOYSA-N[2][3]
Safety & Handling

As a substituted phenol, this compound requires careful handling.

  • GHS Hazard Statements: H315 (Causes skin irritation).[1] Some sources also indicate H319 (Causes serious eye irritation).[7]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9]

  • Storage: Store in a cool, dry place (0-10°C is recommended) away from oxidizing agents, in a tightly sealed container.[1]

Core Applications in Advanced Synthesis

The bifunctional nature of this compound—the reactive hydroxyl group and the property-defining pentyloxy chain—drives its utility as a precursor.

Liquid Crystal Synthesis

This is arguably the most significant application of this compound and its analogs.[4] Liquid crystals (LCs) are states of matter with properties between conventional liquids and solid crystals.[4] The structure of this compound is an archetypal component of a mesogen (a molecule that forms liquid crystal phases):

  • Rigid Core: The benzene ring provides the necessary rigidity.

  • Flexible Tail: The pentyloxy chain provides fluidity and influences the transition temperatures between different liquid crystalline phases (mesophases).[4]

This compound is a critical building block for both calamitic (rod-shaped) and bent-core ("banana-shaped") liquid crystals.[10][11][12] By reacting the phenolic hydroxyl group with various aromatic carboxylic acids (see Protocol 2), researchers can construct multi-ring systems with tailored mesomorphic properties.[11][13][14] The length of the alkyl chain is a key tuning parameter for controlling the stability of nematic and smectic phases.[4][15]

Polymer Chemistry

As a substituted phenol, this compound can be incorporated into phenolic resins. In the synthesis of phenol-formaldehyde (PF) resins, it can be used as a co-monomer with phenol and formaldehyde.[16] The pentyloxy group modifies the properties of the final thermoset polymer by:

  • Increasing Hydrophobicity: The alkyl chain reduces water absorption.

  • Improving Solubility: The modified resin shows better solubility in organic solvents.[17]

  • Altering Mechanical Properties: It can act as an internal plasticizer, reducing the brittleness of the cross-linked network.[17]

This approach allows for the creation of PF resins with specialized characteristics for applications in coatings, adhesives, and composite materials.[16][18]

Pharmaceutical and Fine Chemical Intermediates

This compound is classified as a pharmaceutical intermediate.[1] The phenol and ether functionalities are common motifs in biologically active molecules. The hydroxyl group can serve as a handle for introducing other functionalities via etherification or esterification, while the aromatic ring can undergo electrophilic substitution to build molecular complexity.

Key Synthetic Transformations & Protocols

The two primary reactive sites on this compound are the aromatic ring and the hydroxyl group. The hydroxyl group is the most synthetically versatile handle. Below are detailed protocols for its two most common and critical transformations.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is the foundational method for preparing this compound from hydroquinone and an alkyl halide.[4] This reaction is a classic SN2 nucleophilic substitution.[19][20] The phenolic proton is first removed by a base to form a potent phenoxide nucleophile, which then attacks the primary alkyl halide.[19][21]

Causality: A strong base is required to deprotonate the phenol (pKa ~10), but a moderately strong base like NaOH or K₂CO₃ is sufficient and prevents side reactions. A primary alkyl halide (1-bromopentane) is essential to ensure the SN2 mechanism predominates over E2 elimination, which would be a major issue with secondary or tertiary halides.[19] A polar aprotic solvent like DMF or a phase-transfer catalyst is often used to enhance reaction rates.[20][22]

Caption: Workflow for Williamson Ether Synthesis of this compound.

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (11.0 g, 0.1 mol), potassium carbonate (K₂CO₃, 15.2 g, 0.11 mol), and acetone (100 mL).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (15.1 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted hydroquinone, followed by water (50 mL) and brine (50 mL).[23]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white to beige crystalline solid.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic broad O-H stretch (~3300-3400 cm⁻¹) and C-O-C ether stretches (~1230 cm⁻¹).[3][24]

Protocol 2: Esterification for Liquid Crystal Synthesis (DCC/DMAP Coupling)

Esterification of the phenolic hydroxyl group is a cornerstone reaction for building liquid crystal molecules.[11] While Fischer esterification using a strong acid catalyst is possible, it can require harsh conditions.[25][26] A milder and highly efficient method for sensitive substrates is carbodiimide-mediated coupling, such as using N,N'-dicyclohexylcarbodiimide (DCC) with a 4-(dimethylamino)pyridine (DMAP) catalyst.[11][27]

Causality: DCC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The nucleophilic phenol attacks this intermediate. DMAP acts as a potent acylation catalyst, accelerating the reaction by forming an even more reactive acylpyridinium intermediate. This method proceeds efficiently at room temperature, preserving delicate functionalities elsewhere in the molecules.[27] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Caption: DCC/DMAP-mediated esterification workflow.

Step-by-Step Protocol:

  • Setup: In a dry, argon-purged round-bottom flask, dissolve the desired aromatic carboxylic acid (e.g., 4-butoxybenzoic acid, 1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).[11]

  • Addition of Coupling Agent: Cool the flask in an ice bath (0°C). Add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂ dropwise to the stirred reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[11]

  • Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with CH₂Cl₂.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove residual DMAP), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or chloroform/hexane) to yield the pure ester.[11]

  • Characterization: Confirm the structure via NMR and IR. The IR spectrum will show the disappearance of the broad O-H band and the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹. Analyze the mesomorphic properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[10][15][28]

Conclusion

This compound is a strategically important precursor whose value is derived from its well-defined molecular structure. The interplay between its rigid aromatic core, reactive hydroxyl group, and flexible alkyl chain provides chemists and materials scientists with a powerful tool for constructing complex molecules with tailored properties. From the ordered phases of liquid crystals to the robust networks of advanced polymers, the applications of this compound are both broad and impactful. The protocols detailed herein provide a reliable foundation for leveraging this versatile building block in research and development.

References

Application Notes & Protocols: The Utility of 4-(Pentyloxy)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(Pentyloxy)phenol, a key building block in the synthesis of active pharmaceutical ingredients (APIs). Phenols and their ether derivatives are recurrent motifs in a significant number of approved pharmaceuticals, valued for their specific physicochemical properties and ability to participate in diverse biological interactions.[1] This document details the fundamental properties of this compound, outlines validated protocols for its synthesis via Williamson ether synthesis, and demonstrates its subsequent application as a nucleophilic intermediate in the formation of more complex molecular scaffolds. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Role of Alkoxyphenols in Drug Design

Phenolic moieties are prevalent in medicinal chemistry, offering a hydroxyl group that can act as a hydrogen bond donor and acceptor, and an aromatic ring that can engage in π-stacking interactions.[1][2] The alkylation of a phenolic hydroxyl group, such as in this compound, fundamentally alters its properties. This modification removes the hydrogen bond donating ability and increases the lipophilicity (logP), which can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The pentyloxy group, specifically, provides a flexible, moderately sized lipophilic chain that can probe hydrophobic pockets in target proteins.

This compound (CAS: 18979-53-8) serves as a versatile starting material or intermediate.[3][4] Its bifunctional nature—a reactive phenolic hydroxyl group at one end and a stable pentyloxy ether at the other—allows for its directional incorporation into larger, more complex molecules, making it a valuable precursor in multi-step API synthesis.[5][6]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for safe handling and effective experimental design.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 18979-53-8 [4][7]
Molecular Formula C₁₁H₁₆O₂ [3][4][7]
Molecular Weight 180.24 g/mol [3][4]
Appearance White to beige powder [3]
Melting Point 56-57 °C [3]
Boiling Point ~273 °C (rough estimate) [3]
Topological Polar Surface Area 29.5 Ų [3]

| XLogP3 | 3.5 |[3] |

Safety and Handling: this compound is classified as a skin irritant.[3][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][8]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3][8]

Foundational Synthesis: Preparation of this compound

The most direct and widely used method for preparing aryl ethers is the Williamson ether synthesis, an Sɴ2 reaction between a phenoxide and an alkyl halide.[9][10] This method remains a cornerstone of both laboratory and industrial synthesis due to its reliability and broad scope.[9][11]

Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[9][10]

  • Deprotonation: The phenolic proton of hydroquinone is acidic enough to be removed by a strong base like sodium hydroxide (NaOH), forming a sodium phenoxide intermediate. This deprotonation is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the primary carbon of 1-bromopentane. Primary alkyl halides are ideal for this reaction as they are unhindered and less prone to competing elimination reactions.[9][10]

  • Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a single, concerted step and the formation of the C-O ether bond.[9]

Workflow for Williamson Ether Synthesis

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification A Hydroquinone + NaOH in Ethanol/Water B Sodium Phenoxide Intermediate A->B Deprotonation C Add 1-Bromopentane D Reflux Reaction Mixture C->D Nucleophilic Attack E Acidify & Extract F Wash & Dry Organic Layer E->F G Recrystallize F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • 1-Bromopentane

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric Acid (HCl), 2M

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of ethanol.

  • Base Addition: While stirring, carefully add a solution of 4.0 g (0.1 mol) of NaOH in 20 mL of water. Rationale: Using a slight molar deficit of base relative to hydroxyl groups favors mono-alkylation over di-alkylation.

  • Alkyl Halide Addition: To the resulting phenoxide solution, add 15.1 g (0.1 mol) of 1-bromopentane dropwise via an addition funnel.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Rationale: Refluxing provides the necessary activation energy for the Sɴ2 reaction. TLC allows for visual confirmation of the consumption of starting material.

  • Workup - Quenching and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of water and acidify the solution to a pH of ~2 with 2M HCl.[12] Extract the aqueous layer three times with 50 mL portions of diethyl ether. Rationale: Acidification protonates any unreacted phenoxide, making it soluble in the organic phase. Extraction isolates the product from inorganic salts.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to remove any acidic impurities.[12] Rationale: The bicarbonate wash neutralizes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot hexanes to yield pure this compound as off-white crystals. Determine the yield and confirm purity via melting point analysis.

Application in Downstream Synthesis: Ester Formation

Once synthesized, this compound becomes a valuable nucleophile for building more complex pharmaceutical intermediates. The phenolic hydroxyl group can readily participate in esterification reactions with carboxylic acids, often activated by coupling agents.

Rationale for DCC/DMAP Coupling

The Steglich esterification, using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is a highly efficient method for forming esters from acids and alcohols at room temperature.[13]

  • DCC (Activator): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP (Catalyst): The alcohol (this compound) attacks this intermediate. DMAP acts as a superior acyl transfer catalyst, accelerating the reaction significantly compared to proceeding without it.[13]

  • Byproduct: The main byproduct, N,N'-dicyclohexylurea (DCU), is a solid that conveniently precipitates out of most organic solvents, simplifying purification.

Reaction Scheme: Esterification of this compound

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product R-COO-Ar-O-Pentyl (Ester Product) Reactant1->Product Steglich Esterification Reactant2 R-COOH (Carboxylic Acid) Reactant2->Product Steglich Esterification Reagent1 DCC Reagent2 DMAP (cat.) Reagent3 CH2Cl2 Byproduct DCU (precipitate)

Caption: General scheme for DCC/DMAP-mediated ester synthesis.

Protocol: Synthesis of a Phenyl Benzoate Intermediate

This protocol describes the synthesis of 4-(pentyloxy)phenyl benzoate as a representative example.

Materials:

  • This compound

  • Benzoic Acid

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-(Dimethylamino)pyridine)

  • Dichloromethane (DCM), anhydrous

  • Silica Gel

Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 1.80 g (10 mmol) of this compound, 1.22 g (10 mmol) of benzoic acid, and 0.12 g (1 mmol) of DMAP.[13]

  • Dissolution: Dissolve the components in 40 mL of anhydrous DCM.

  • DCC Addition: In a separate beaker, dissolve 2.27 g (11 mmol) of DCC in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath). Rationale: A slight excess of DCC ensures full conversion of the limiting carboxylic acid. Slow addition at 0°C helps control the initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.

  • Purification - Filtration: Filter the reaction mixture through a pad of celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Purification - Chromatography: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure ester product.

Conclusion

This compound is a highly functional and strategically valuable intermediate in pharmaceutical synthesis. Its preparation via the robust Williamson ether synthesis is straightforward and scalable. The resulting molecule provides a platform for subsequent modifications, primarily through its nucleophilic hydroxyl group, enabling the construction of complex ester and ether linkages found in many biologically active compounds. The protocols and rationale provided herein offer a solid foundation for researchers to confidently utilize this versatile building block in their drug discovery and development programs.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Pentyloxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 4-(pentyloxy)phenol derivatives, a class of compounds with significant potential in drug discovery and materials science.[1][2][3] The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, purification, and characterization of these valuable compounds.

Introduction: The Significance of this compound Derivatives

Phenolic compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The derivatization of the phenolic hydroxyl group allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The this compound scaffold, in particular, has been explored for its potential in various therapeutic areas. Recent studies have investigated derivatives of similar structures as potential xanthine oxidase inhibitors for the treatment of hyperuricemia and as androgen receptor antagonists for prostate cancer.[7][8] The pentyloxy side chain can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.

This application note will focus on the practical synthesis of this compound derivatives via the Williamson ether synthesis, a classic yet highly effective SN2 reaction.[5][9] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss crucial aspects of purification and characterization.

The Synthetic Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a widely employed method for preparing both symmetrical and unsymmetrical ethers.[6] The reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[6][9] In the context of synthesizing this compound derivatives, the reaction proceeds by deprotonating a substituted 4-hydroxyphenol to form a more nucleophilic phenoxide ion, which then attacks an n-pentyl halide.

Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[5] The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the n-pentyl halide. This backside attack results in the inversion of stereochemistry at the carbon center (though not relevant for an n-pentyl group) and occurs in a single, concerted step.[5][9] For a successful SN2 reaction, a good leaving group (typically a halide) is essential.[5]

Key Considerations for Optimization:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[4][10] The choice of base can be influenced by the solvent and the specific substrate.

  • Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[4]

  • Leaving Group: The reactivity of the n-pentyl halide follows the order I > Br > Cl. 1-Bromopentane is a common and effective choice, offering a good balance of reactivity and cost.

  • Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures can lead to side reactions, such as elimination if a secondary or tertiary alkyl halide were used.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, from hydroquinone (1,4-dihydroxybenzene) and 1-bromopentane. This procedure can be adapted for the synthesis of other derivatives by starting with appropriately substituted phenols.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
HydroquinoneReagent Grade, ≥99%(e.g., Sigma-Aldrich)Starting phenol.
1-BromopentaneReagent Grade, ≥98%(e.g., Sigma-Aldrich)Alkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%(e.g., Sigma-Aldrich)Base for deprotonation.
AcetoneACS Reagent Grade(e.g., Fisher Scientific)Reaction solvent.
Diethyl EtherACS Reagent Grade(e.g., Fisher Scientific)Extraction solvent.
Hydrochloric Acid (HCl)1 M solution(e.g., Fisher Scientific)For neutralization.
Saturated Sodium BicarbonateLaboratory Grade(e.g., Fisher Scientific)For washing.
Brine (Saturated NaCl)Laboratory Grade(e.g., Fisher Scientific)For washing.
Anhydrous Magnesium SulfateLaboratory Grade(e.g., Fisher Scientific)Drying agent.
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A 1. Combine Hydroquinone, K₂CO₃, and Acetone B 2. Add 1-Bromopentane A->B C 3. Reflux the Mixture B->C D 4. Cool and Filter C->D Reaction Complete E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Evaporate G->H I 9. Column Chromatography (if necessary) H->I Crude Product J 10. Characterize Product (NMR, IR, MS) I->J

Figure 1. Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroquinone (11.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of acetone.

  • Addition of Alkylating Agent: To the stirring suspension, add 1-bromopentane (12.3 mL, 0.1 mol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. Maintain the reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After 24 hours, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid with a small amount of acetone.

  • Solvent Evaporation: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a 500 mL separatory funnel. Add 100 mL of water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Washing the Organic Layer: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[10]

  • Drying and Final Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the diethyl ether under reduced pressure to yield the crude product.

  • Purification (Optional): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the protons of the pentyloxy chain, and the phenolic hydroxyl proton. The aromatic protons will appear as two doublets in the region of 6.7-6.9 ppm. The methylene protons adjacent to the ether oxygen will appear as a triplet around 3.9 ppm. The remaining protons of the pentyl group will appear in the aliphatic region (0.9-1.8 ppm). The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will appear in the region of 115-155 ppm. The carbon of the methylene group attached to the ether oxygen will be found around 68 ppm. The other aliphatic carbons will be observed between 14 and 30 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong C-O stretching band for the ether linkage will be observed around 1230 cm⁻¹.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the potassium carbonate is anhydrous, as water can interfere with the reaction. Also, confirm that the reflux was maintained for a sufficient duration.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger base such as sodium hydride (NaH) in a solvent like DMF can be used. However, NaH is highly reactive and requires careful handling.

  • Formation of Dialkylated Product: When starting with hydroquinone, there is a possibility of forming the 1,4-bis(pentyloxy)benzene byproduct. The stoichiometry of the reactants can be adjusted to favor the mono-alkylation. Purification by column chromatography is effective in separating the mono- and di-alkylated products.

  • Phase Transfer Catalysis: For reactions involving immiscible aqueous and organic phases (e.g., using NaOH as a base), a phase transfer catalyst such as tetrabutylammonium bromide can be employed to facilitate the transport of the phenoxide ion into the organic phase to react with the alkyl halide.[11]

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of this compound derivatives. By carefully selecting the reaction conditions and employing standard purification techniques, these valuable compounds can be obtained in good yield and high purity. The protocol and insights provided in this application note serve as a comprehensive guide for researchers engaged in the synthesis of novel phenolic compounds for various applications in drug discovery and beyond.

References

Application Notes and Protocols for 4-(Pentyloxy)phenol as a Building Block for Mesogenic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(pentyloxy)phenol as a versatile building block for the synthesis of mesogenic compounds, particularly calamitic (rod-like) liquid crystals. The document details field-proven protocols for the synthesis of this compound via Williamson ether synthesis and its subsequent use in the construction of a model liquid crystalline compound through Steglich esterification. We delve into the causality behind experimental choices, provide step-by-step methodologies, and outline the essential characterization techniques, including Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), required to validate the synthesis and elucidate the mesomorphic properties of the final product.

Introduction: The Strategic Importance of this compound in Mesogen Design

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of crystalline solids and isotropic liquids.[1][2] This duality gives rise to their application in a vast array of technologies, most notably in liquid crystal displays (LCDs). The design of molecules that exhibit liquid crystalline phases (mesogens) is a cornerstone of materials science. Calamitic mesogens, characterized by their elongated, rod-like shape, are typically composed of a rigid core, flexible terminal chains, and linking groups.[3]

The this compound moiety is an exemplary precursor for calamitic liquid crystals. Its molecular architecture offers an ideal combination of features:

  • A Rigid Aromatic Core: The phenol ring provides the necessary rigidity to promote anisotropic packing.

  • A Flexible Terminal Chain: The pentyloxy group (a five-carbon chain) imparts fluidity and influences the transition temperatures and the type of mesophase formed.[4]

  • A Reactive Handle: The terminal hydroxyl group is a key nucleophile, providing a convenient site for derivatization, most commonly through esterification or etherification, to elongate the molecular structure and create the final mesogen.

This guide will focus on a two-step synthesis pathway, beginning with the preparation of this compound and culminating in the synthesis and characterization of a representative calamitic liquid crystal.

Synthesis of the Building Block: this compound

The most reliable and widely adopted method for preparing 4-alkoxyphenols is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks a primary alkyl halide.[5][7]

Reaction Principle and Causality

The synthesis involves the selective mono-O-alkylation of hydroquinone with 1-bromopentane.

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak base, which is advantageous here. It is strong enough to deprotonate the acidic phenolic hydroxyl group of hydroquinone to form the nucleophilic phenoxide ion but is not so strong as to promote significant elimination side reactions with the alkyl halide.[5] Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like acetone or 2-butanone, which facilitates the reaction.

  • Stoichiometry: A molar excess of hydroquinone is often used to statistically favor mono-alkylation and minimize the formation of the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene.

  • Choice of Alkyl Halide: 1-Bromopentane is an excellent substrate. As a primary alkyl halide, it is highly susceptible to SN2 attack and has a low propensity for elimination reactions.[7] Iodides are more reactive but also more expensive, while chlorides are less reactive.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
Hydroquinone123-31-9110.11≥99%
1-Bromopentane110-53-2151.04≥98%
Potassium Carbonate (anhydrous)584-08-7138.21≥99%
2-Butanone (MEK)78-93-372.11Anhydrous
Diethyl Ether60-29-774.12Anhydrous
Hydrochloric Acid (1 M)7647-01-036.46-
Sodium Bicarbonate (sat. aq.)144-55-884.01-
Magnesium Sulfate (anhydrous)7487-88-9120.37-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (22.0 g, 0.20 mol), anhydrous potassium carbonate (13.8 g, 0.10 mol), and 250 mL of 2-butanone.[8]

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopentane (15.1 g, 0.10 mol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of 2-butanone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).[9]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from hexanes or by column chromatography on silica gel (eluent: hexane:ethyl acetate gradient) to obtain a white to off-white solid. The expected yield is typically in the range of 70-85%.

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Combine Hydroquinone, K₂CO₃, & 2-Butanone B 2. Add 1-Bromopentane A->B C 3. Reflux for 24h B->C D 4. Cool & Filter Solids C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Ether & Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization/Chromatography) G->H I Pure this compound H->I

Application Protocol: Synthesis of a Calamitic Mesogen

With the this compound building block in hand, we can construct a mesogenic molecule. A classic approach is to link it to another rigid group, such as a substituted benzoic acid, via an ester bond. Here, we describe the synthesis of 4'-(pentyloxy)phenyl 4-cyanobenzoate , a model calamitic mesogen.

Reaction Principle: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[10][11] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Mechanism of Action: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] The alcohol can then attack this intermediate to form the ester.

  • Role of DMAP: The reaction can be slow and prone to a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[12] DMAP acts as a superior acyl transfer catalyst; it reacts with the O-acylisourea to form a reactive acylpyridinium salt. This intermediate rapidly reacts with the alcohol, suppressing the side reaction and accelerating the desired esterification.[10][11]

Detailed Experimental Protocol: Steglich Esterification

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
This compound18979-53-8180.24≥98%
4-Cyanobenzoic acid619-65-8147.13≥99%
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33≥99%
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17≥99%
Dichloromethane (DCM)75-09-284.93Anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.80 g, 10.0 mmol), 4-cyanobenzoic acid (1.47 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: DCM or a hexane:ethyl acetate mixture) followed by recrystallization from ethanol to yield the final product, 4'-(pentyloxy)phenyl 4-cyanobenzoate, as a white solid.

G cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification R1 This compound R4 Dissolve in Anhydrous DCM R1->R4 R2 4-Cyanobenzoic Acid R2->R4 R3 DMAP (catalyst) R3->R4 S1 Cool to 0°C R4->S1 S2 Add DCC Solution (in DCM) S1->S2 S3 Stir at RT for 24h S2->S3 P1 Filter to Remove DCU Precipitate S3->P1 P2 Concentrate Filtrate P1->P2 P3 Purify via Chromatography & Recrystallization P2->P3 P4 Final Mesogen P3->P4

Characterization of Mesomorphic Properties

Once synthesized, the thermotropic behavior of the target compound must be characterized to confirm its liquid crystalline nature and determine its phase transition temperatures.

Polarized Optical Microscopy (POM)

POM is the primary tool for visually identifying liquid crystal phases.[1][13] Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers.[13][14]

Protocol:

  • Place a small amount of the synthesized compound on a clean microscope slide and cover with a coverslip.

  • Position the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) into the isotropic liquid phase (which appears dark).[13]

  • Cool the sample slowly (e.g., 1-2 °C/min) and observe the formation of textures as the material transitions into its mesophase(s).

  • Nematic Phase: Often identified by a "schlieren" texture with dark brushes or a "marbled" appearance.[1][15]

  • Smectic Phases: Typically exhibit more ordered textures, such as "focal conic fans" or "mosaic" patterns.[1][2]

  • Record the temperatures at which each phase transition occurs.

Differential Scanning Calorimetry (DSC)

DSC provides quantitative data on the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature.[1]

Protocol:

  • Accurately weigh 2-5 mg of the sample into a hermetic aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (transition to isotropic liquid).

  • Cool the sample at the same rate back to the starting temperature.

  • Perform a second heating and cooling cycle to ensure thermal stability and obtain reproducible data.

  • The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent the transitions.

  • Determine the onset and peak temperatures for each transition and calculate the associated enthalpy change (ΔH) by integrating the area under the peak.

Expected Data for a Model Compound

Table 1: Phase Transition Data for the Homologous Compound p-cyanophenyl p-n-pentylbenzoate (5CBz)

TransitionHeating CycleCooling Cycle
Temperature (°C) Cr → I: 89.0I → N: 80.0
N → Cr: 55.0
Enthalpy (ΔH) (kJ/mol) Cr → I: 23.0I → N: 0.46
N → Cr: -16.0

Cr = Crystal; N = Nematic; I = Isotropic Liquid. Data sourced from reference.

This data indicates that on heating, the crystal melts directly to an isotropic liquid at 89.0 °C. Upon cooling, the isotropic liquid first transitions to a nematic phase at 80.0 °C before crystallizing at 55.0 °C. The small enthalpy for the I → N transition is characteristic of the low degree of ordering change for this transition.[1]

Conclusion

This compound is a highly effective and accessible building block for the synthesis of calamitic liquid crystals. The protocols detailed in this guide, based on the robust Williamson ether synthesis and the mild Steglich esterification, provide a reliable pathway for producing and functionalizing this key intermediate. By employing standard characterization techniques such as POM and DSC, researchers can confidently synthesize novel mesogenic compounds and thoroughly investigate their structure-property relationships, paving the way for the development of new materials for advanced applications.

References

The Industrial Versatility of 4-(Pentyloxy)phenol: A Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the industrial applications of 4-(Pentyloxy)phenol, a versatile organic intermediate. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and reliable application of this compound in various fields. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: Understanding this compound

This compound, also known as p-(Pentyloxy)phenol, is an aromatic organic compound with the chemical formula C₁₁H₁₆O₂.[1][2] It belongs to the class of 4-alkoxyphenols and presents as a white to beige powder.[2] Its molecular structure, featuring a polar phenol group and a nonpolar pentyloxy chain, imparts a unique combination of properties that make it a valuable precursor in the synthesis of a wide range of materials.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 18979-53-8[1]
Molecular Weight 180.24 g/mol [1]
Melting Point 56-57 °C[2]
Boiling Point 273.08 °C (rough estimate)[2]
Flash Point 136.7 ± 4.8 °C[2]

The presence of both a reactive hydroxyl group and a flexible alkyl chain makes this compound a key building block in several industrial applications, which will be explored in detail in the following sections.

Core Synthesis: The Williamson Ether Synthesis

The primary route for the industrial synthesis of this compound and other 4-alkoxyphenols is the Williamson ether synthesis. This classic nucleophilic substitution reaction (SN2) involves the reaction of a phenoxide ion with a primary alkyl halide.[3][4] The choice of this method is dictated by its high efficiency, versatility, and the ready availability of starting materials.

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound from hydroquinone and 1-bromopentane.

Materials:

  • Hydroquinone

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Ethanol (Solvent)

  • Diethyl ether (for extraction)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Deprotonation of Hydroquinone: In a round-bottom flask, dissolve hydroquinone (1 equivalent) in acetone or ethanol. Add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents) to the solution. The base deprotonates the phenolic hydroxyl group of hydroquinone to form the more nucleophilic phenoxide ion. The use of a slight excess of the base ensures complete deprotonation.

  • Alkylation: To the stirred solution, add 1-bromopentane (1 equivalent) dropwise. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The SN2 reaction occurs as the phenoxide ion attacks the primary carbon of 1-bromopentane, displacing the bromide ion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (e.g., potassium bromide).

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the ether layer with deionized water to remove any remaining inorganic salts. To neutralize any excess base, wash the organic layer with a dilute solution of hydrochloric acid.

  • Final Wash and Drying: Wash the organic layer again with deionized water until the aqueous layer is neutral. Dry the ether layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and evaporate the diethyl ether to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a milder base compared to sodium hydroxide, which can be advantageous in preventing side reactions. However, sodium hydroxide can lead to faster reaction times.

  • Choice of Solvent: Acetone and ethanol are good solvents for this reaction as they dissolve the reactants and facilitate the SN2 mechanism.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the nucleophilic substitution.

  • Aqueous Work-up: The series of washes are crucial for removing unreacted starting materials, byproducts, and the base, leading to a purer final product.

Application in Liquid Crystal Synthesis

This compound is a crucial precursor in the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, comprising a rigid aromatic core and a flexible alkyl chain, is conducive to the formation of mesophases, which are the defining characteristic of liquid crystals. The pentyloxy tail influences key properties of the final liquid crystal material, such as its melting point and clearing point.

Protocol: Synthesis of 4'-Pentyloxy-4-cyanobiphenyl (5CB) - A Nematic Liquid Crystal

This protocol describes the synthesis of a well-known nematic liquid crystal, 4'-Pentyloxy-4-cyanobiphenyl (5CB), using this compound as a starting material.

Step 1: Synthesis of 4-Pentyloxybiphenyl

This step involves a Suzuki coupling reaction between 4-(pentyloxy)phenylboronic acid and 4-bromobiphenyl. Alternatively, one can start from 4-phenylphenol and perform a Williamson ether synthesis as described in Section 2. For the purpose of this protocol, we will assume the synthesis starts from the commercially available 4-phenylphenol.

Step 2: Acylation of 4-Pentyloxybiphenyl

Materials:

  • 4-Pentyloxybiphenyl

  • Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (solvent)

Procedure:

  • In a reaction vessel, dissolve 4-pentyloxybiphenyl in 1,2-dichloroethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (a Lewis acid catalyst) to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 10°C. This Friedel-Crafts acylation introduces an acetyl group onto the biphenyl core.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 4'-pentyloxy-4-acetylbiphenyl.

Step 3: Conversion to Carboxylic Acid, Amide, and Nitrile

This multi-step conversion is a standard procedure in organic synthesis.

  • Oxidation to Carboxylic Acid: The acetyl group is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., sodium hypochlorite).

  • Amidation: The carboxylic acid is converted to an amide by reacting it with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with ammonia.

  • Dehydration to Nitrile: The amide is then dehydrated using a dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to yield the final product, 4'-Pentyloxy-4-cyanobiphenyl (5CB).

Diagram: Synthesis Pathway of 4'-Pentyloxy-4-cyanobiphenyl (5CB)

G cluster_0 Step 1: Etherification cluster_1 Step 2: Acylation cluster_2 Step 3: Functional Group Transformation A 4-Phenylphenol B This compound A->B 1-Bromopentane, Base C 4-Pentyloxybiphenyl B->C Coupling Reaction D 4'-Pentyloxy-4-acetylbiphenyl C->D Acetic anhydride, AlCl3 E 4'-Pentyloxy-4-carboxybiphenyl D->E Oxidation F 4'-Pentyloxy-4-carboxamidebiphenyl E->F Amidation G 4'-Pentyloxy-4-cyanobiphenyl (5CB) F->G Dehydration

Caption: Synthetic route to 4'-Pentyloxy-4-cyanobiphenyl (5CB).

Application as a Pharmaceutical Intermediate

This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals, particularly in the class of beta-blockers.[5] These drugs are widely used to manage cardiovascular diseases such as hypertension and angina. The phenoxypropanolamine backbone is a common structural motif in many beta-blockers, and 4-alkoxyphenols are key starting materials for its synthesis.

Protocol: Synthesis of a Beta-Blocker Precursor from this compound

This protocol outlines the synthesis of 1-(4-(pentyloxy)phenoxy)-2,3-epoxypropane, a key epoxide intermediate for the synthesis of beta-blockers.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Add a solution of sodium hydroxide to deprotonate the phenol.

  • Epoxide Formation: Add epichlorohydrin to the reaction mixture and heat to reflux for several hours. The phenoxide ion acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This is followed by an intramolecular cyclization to form the desired epoxide intermediate.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent. The residue is then subjected to an aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

This epoxide intermediate can then be reacted with various amines (e.g., isopropylamine) to generate the final beta-blocker drug.

Diagram: General Synthesis of Beta-Blockers from this compound

G A This compound B 1-(4-(pentyloxy)phenoxy)-2,3-epoxypropane A->B Epichlorohydrin, Base C Beta-Blocker B->C Amine (e.g., Isopropylamine)

Caption: General synthetic pathway for beta-blockers.

Application in Polymer Chemistry

4-Alkoxyphenols, including this compound, are valuable monomers in the synthesis of various polymers, such as epoxy resins and polycarbonates. The phenolic hydroxyl group provides a reactive site for polymerization, while the pentyloxy group can influence the properties of the final polymer, such as its flexibility, solubility, and thermal stability.

Application Note: Use of this compound in Epoxy Resin Formulations

This compound can be incorporated into epoxy resin formulations as a chain extender or a modifier. In the synthesis of high-molecular-weight epoxy resins, it can react with lower molecular weight epoxy resins in the presence of a catalyst. The phenolic hydroxyl group of this compound opens the epoxide ring, leading to chain extension and an increase in the molecular weight of the resin.

The incorporation of the pentyloxy group can impart increased hydrophobicity and flexibility to the cured epoxy resin, which can be desirable in certain coating and adhesive applications.

Safety and Handling

This compound is classified as a skin irritant.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant industrial applications. Its unique molecular structure allows for its use as a precursor in the synthesis of advanced materials such as liquid crystals and polymers, as well as a key building block in the pharmaceutical industry. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers and developers to explore and innovate with this compound, while adhering to safe laboratory practices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of 4-(Pentyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to optimize your reaction yields and purity by understanding the underlying chemical principles.

I. Reaction Overview: The Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (hydroquinone in this case, used selectively) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1-bromopentane or 1-iodopentane) in an SN2 reaction.[1][2]

Generalized Reaction Scheme:
  • Step 1: Deprotonation Hydroquinone is treated with a base to selectively deprotonate one of the hydroxyl groups, forming the sodium or potassium salt of the phenoxide.

  • Step 2: Nucleophilic Attack The resulting phenoxide ion attacks the primary alkyl halide (1-pentyl halide), displacing the halide and forming the ether linkage.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration and can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:

Potential Cause 1: Incomplete Deprotonation of Hydroquinone

For the reaction to proceed, the hydroquinone must be effectively converted to its corresponding phenoxide.[3]

  • Solution:

    • Base Selection: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) often lead to more complete deprotonation.[3][4] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be employed, though caution is advised due to its reactivity and the potential for side reactions.[3][5]

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is critical that your solvent and glassware are completely dry, as water will quench the base.[3]

Potential Cause 2: Competing Side Reactions

The Williamson ether synthesis is susceptible to competing reactions that consume starting materials and reduce the yield of the desired ether.[1]

  • Side Reaction A: Elimination (E2) of the Alkyl Halide The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (1-pentene) instead of the ether.[2][3] This is more prevalent with secondary and tertiary alkyl halides, which is why a primary alkyl halide like 1-bromopentane is strongly recommended.[1][5]

    • Solution:

      • Use a Primary Alkyl Halide: Strictly use 1-bromopentane or 1-iodopentane. Avoid secondary or tertiary pentyl halides.[1][6]

      • Control Temperature: Lowering the reaction temperature can favor the SN2 reaction over elimination. A typical temperature range is 50-100°C.[1][3]

  • Side Reaction B: C-Alkylation of the Phenol Ring The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur on the ring (C-alkylation) in addition to the desired O-alkylation.[1][2][4]

    • Solution:

      • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate the reaction rate and often favor O-alkylation.[1][3][4] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[3]

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution:

    • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Typical laboratory syntheses are conducted at 50-100°C for 1-8 hours.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Phase Transfer Catalysis: To improve the reaction rate, especially in biphasic systems, a phase transfer catalyst like tetrabutylammonium bromide can be used.[7][8] This catalyst helps transport the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located.[8]

Q2: I am observing the formation of a significant amount of a dialkylated product (1,4-bis(pentyloxy)benzene). How can I favor mono-alkylation?

The formation of the dialkylated product occurs when the initially formed this compound is deprotonated and reacts with another molecule of the alkyl halide.

  • Solution:

    • Control Stoichiometry: Use a molar excess of hydroquinone relative to the alkyl halide. A common starting point is to use 1.0 equivalent of the alkyl halide and 1.1-1.5 equivalents of hydroquinone.

    • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring the initial reaction with hydroquinone.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

Common impurities include unreacted hydroquinone, the dialkylated product, and byproducts from side reactions.

  • Solution:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves:

      • Quenching the reaction with water.

      • Extracting the product into an organic solvent like ethyl acetate or diethyl ether.

      • Washing the organic layer with a dilute base (e.g., 5% NaOH) to remove unreacted hydroquinone. The phenoxide salt of hydroquinone will be soluble in the aqueous layer.

      • Washing with brine to remove residual water.

      • Drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a highly effective method to separate the desired mono-alkylated product from both the more polar hydroquinone and the less polar dialkylated product.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of alkyl halide: 1-bromopentane or 1-iodopentane?

Iodides are better leaving groups than bromides, which generally leads to a faster reaction rate.[6] However, 1-bromopentane is often more readily available and less expensive. For most applications, 1-bromopentane provides a good balance of reactivity and cost. If you are struggling with a slow reaction, switching to 1-iodopentane is a reasonable optimization step.

Q2: Can I use a secondary or tertiary alkyl halide for this synthesis?

It is strongly discouraged.[3] The Williamson ether synthesis proceeds via an SN2 mechanism.[1] Secondary and especially tertiary alkyl halides will predominantly undergo an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, leading to the formation of an alkene instead of an ether.[3][5] This will significantly lower your yield and complicate purification.[3] For a successful synthesis, always use a primary alkyl halide.[3]

Q3: What is the role of a phase transfer catalyst and when should I use one?

A phase transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide).[7][8] The catalyst has both hydrophilic and lipophilic properties, allowing it to transport the phenoxide ion into the organic phase to react.[8] Consider using a phase transfer catalyst if your reaction is sluggish or if you are using a two-phase solvent system.

Q4: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can be a very effective way to accelerate the Williamson ether synthesis, often dramatically reducing reaction times and sometimes improving yields.[3]

IV. Experimental Protocols & Data

Generalized Protocol for this compound Synthesis

This protocol is a general guideline and should be adapted based on the specific scale and available equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.1-1.5 equivalents) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the stirring solution.

  • Alkylating Agent: Slowly add 1-bromopentane (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete in 2-8 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.[3]

  • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[3]

  • Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% NaOH solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization as needed.[3]

Troubleshooting Data Summary
Issue Potential Cause Recommended Action Expected Outcome
Low Yield Incomplete DeprotonationSwitch from K₂CO₃ to NaOH or KOH.Increased conversion of starting material.
E2 EliminationEnsure a primary alkyl halide is used; lower reaction temp.Reduced formation of alkene byproduct.
C-AlkylationUse a polar aprotic solvent like DMF or acetonitrile.Favor O-alkylation over C-alkylation.
Dialkylation Incorrect StoichiometryUse an excess of hydroquinone (1.1-1.5 eq.).Increased selectivity for the mono-alkylated product.
Purification Difficulty Residual HydroquinoneWash the organic extract with dilute NaOH solution.Removal of acidic starting material.

V. Visual Diagrams

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process Hydroquinone Hydroquinone Deprotonation Deprotonation (Formation of Phenoxide) Hydroquinone->Deprotonation Alkyl_Halide 1-Pentyl Halide SN2_Reaction SN2 Attack Alkyl_Halide->SN2_Reaction Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2_Reaction Phenoxide Intermediate Workup Aqueous Workup & Extraction SN2_Reaction->Workup Crude Product Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for this compound synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield? Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Analyze Check_Side_Reactions Side Reactions? Check_Deprotonation->Check_Side_Reactions No Sol_Base Use Stronger Base (e.g., NaOH, KOH) Check_Deprotonation->Sol_Base Yes Check_Conditions Suboptimal Conditions? Check_Side_Reactions->Check_Conditions No Sol_Alkyl_Halide Use Primary Alkyl Halide Lower Temperature Check_Side_Reactions->Sol_Alkyl_Halide Elimination Sol_Solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) Check_Side_Reactions->Sol_Solvent C-Alkylation Sol_Time_Temp Increase Time/Temperature Monitor by TLC Check_Conditions->Sol_Time_Temp Yes Yield_Improved Yield Improved Sol_Base->Yield_Improved Sol_Alkyl_Halide->Yield_Improved Sol_Solvent->Yield_Improved Sol_Time_Temp->Yield_Improved

References

Technical Support Center: Williamson Ether Synthesis of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Williamson ether synthesis, with a specific focus on the preparation of 4-(pentyloxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, we move beyond simple protocols to dissect the underlying mechanisms, troubleshoot common experimental hurdles, and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in the Williamson ether synthesis of this compound is a common issue that can often be traced back to competing side reactions or suboptimal reaction conditions. The primary culprits are typically E2 elimination of the alkyl halide and C-alkylation of the phenoxide.

Core Causality:

The Williamson ether synthesis is an SN2 reaction.[1][2][3] For this reaction to be efficient, the nucleophile (4-hydroxyphenoxide) must attack the electrophilic carbon of the alkyl halide (1-pentyl halide) in a backside attack.[2] However, the phenoxide is also a reasonably strong base, which can lead to competing reactions.

Troubleshooting Steps & Explanations:

  • Evaluate Your Alkyl Halide: The structure of the alkylating agent is critical.

    • Insight: The SN2 mechanism is most efficient for methyl and primary alkyl halides.[1][2] Secondary and tertiary alkyl halides are prone to E2 elimination because the alkoxide can more easily act as a base, abstracting a proton from a beta-carbon.[1][3][4]

    • Protocol: Ensure you are using a primary pentyl halide, such as 1-bromopentane or 1-iodopentane. Avoid secondary halides like 2-bromopentane. The use of tertiary halides will result almost exclusively in the elimination product (pentene).[1]

  • Assess Your Base and Solvent System: The choice of base and solvent directly influences the nucleophilicity of the phenoxide and the reaction pathway.

    • Insight: Phenols are more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).[4][5] Therefore, extremely strong bases like sodium hydride (NaH) are not strictly necessary and can sometimes promote side reactions if not used carefully.[5] The solvent plays a crucial role in managing the ambident nature of the phenoxide nucleophile.[2][6]

    • Protocol:

      • Base Selection: Use a moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] These are sufficient to deprotonate the phenol without being overly aggressive.

      • Solvent Selection: Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).[3][6] These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving the oxygen nucleophile more available for the desired O-alkylation. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen of the phenoxide, shielding it and making the carbon atoms of the ring more susceptible to attack (C-alkylation).[6]

  • Control Reaction Temperature:

    • Insight: Higher temperatures can favor the elimination reaction, which has a higher activation energy than substitution.[2]

    • Protocol: Run the reaction at a moderate temperature. For the synthesis of this compound, a temperature range of 60-80 °C is typically sufficient. If you observe significant byproduct formation, consider lowering the temperature and extending the reaction time.[7]

Summary of Recommendations for Low Yield:

ParameterSuboptimal ConditionRecommended ActionRationale
Alkyl Halide Secondary or Tertiary (e.g., 2-bromopentane)Use a Primary Halide (e.g., 1-bromopentane)Favors SN2 over E2 elimination.[1][2]
Base Overly strong base (e.g., NaH)Use K₂CO₃ or NaOHSufficient for phenol deprotonation, less likely to promote side reactions.[3][5]
Solvent Protic (e.g., Ethanol)Use Polar Aprotic (e.g., DMF, Acetonitrile)Enhances O-nucleophilicity, suppresses C-alkylation.[3][6]
Temperature Too high (>100 °C)Moderate temperature (60-80 °C)Minimizes the competing E2 elimination reaction.[2]
Question 2: My final product is impure. NMR analysis suggests the presence of C-alkylated byproducts. How can I prevent this and purify my product?

Answer:

The formation of C-alkylated isomers is a classic side reaction in the Williamson ether synthesis with phenols.[2][3] This occurs because the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[6]

Mechanistic Insight:

The phenoxide anion exists as a resonance hybrid with negative charge delocalized onto the ortho and para positions of the benzene ring. This makes these carbon atoms nucleophilic and susceptible to electrophilic attack by the pentyl halide.

Caption: Resonance delocalization in the phenoxide ion.

Strategies to Minimize C-Alkylation:

  • Solvent Choice is Key:

    • Explanation: As mentioned previously, polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[3][6] They do not form strong hydrogen bonds with the phenoxide oxygen, making it more sterically accessible and electronically available for nucleophilic attack (O-alkylation). In contrast, protic solvents like water or alcohols will solvate the oxygen atom, hindering its reactivity and promoting C-alkylation.[6]

    • Action: If you are using a protic or less polar solvent, switch to dry DMF or acetonitrile.

  • Counter-ion Effect:

    • Explanation: The nature of the cation (from the base) can influence the O/C alkylation ratio. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) are less tightly associated with the phenoxide oxygen. This "naked" phenoxide is more reactive at the oxygen atom. Smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺) coordinate more tightly, potentially favoring C-alkylation under certain conditions.

    • Action: Use a potassium base, such as potassium carbonate (K₂CO₃), which is a common and effective choice for promoting O-alkylation of phenols.[3]

Purification Protocol for Removing C-Alkylated Isomers:

If C-alkylation has already occurred, purification is necessary. The desired product, this compound, retains its acidic phenolic hydroxyl group, while the C-alkylated byproduct is also a phenol. However, their polarities will differ.

  • Step 1: Liquid-Liquid Extraction:

    • Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a dilute aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution (e.g., 5-10%). Both the desired product and the C-alkylated phenol will deprotonate and move into the aqueous layer as their respective phenoxides.

    • Neutral, non-acidic impurities (like any unreacted 1-bromopentane or elimination byproducts) will remain in the organic layer, which can be discarded.

    • Carefully re-acidify the aqueous layer with dilute HCl until the solution is acidic (test with pH paper). This will re-protonate the phenoxides, causing them to precipitate or allowing them to be extracted back into a fresh portion of organic solvent.

  • Step 2: Column Chromatography:

    • Rationale: Flash column chromatography is a highly effective method for separating isomers with different polarities. The O-alkylated product will have a different polarity compared to the C-alkylated byproduct.

    • Procedure:

      • Adsorb the crude product onto a small amount of silica gel.

      • Prepare a silica gel column.

      • Elute with a non-polar solvent system, gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes.

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure desired product.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis proceeds in two conceptual steps: first, the deprotonation of 4-hydroxyphenol (hydroquinone) to form the nucleophilic phenoxide, followed by the SN2 attack of the phenoxide on a pentyl halide.

G Williamson Ether Synthesis of this compound reagents 4-Hydroxyphenol + 1-Bromopentane base Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->base Step 1: Deprotonation product This compound + KBr + H₂O + CO₂ base->product Step 2: SN2 Attack

Caption: Overall workflow of the synthesis.

Q2: Why is the Williamson ether synthesis considered an SN2 reaction?

A2: The reaction mechanism involves a bimolecular nucleophilic substitution (SN2).[2] The key features are:

  • Concerted Mechanism: The bond formation between the phenoxide oxygen and the alkyl halide's carbon occurs simultaneously with the breaking of the carbon-halide bond.[2]

  • Backside Attack: The phenoxide nucleophile attacks the carbon atom from the side opposite to the leaving group (the halide).[2]

  • Stereochemistry: If the alkyl halide's carbon were a chiral center, the reaction would proceed with an inversion of stereochemistry, a hallmark of the SN2 pathway.[1]

Q3: Can I use a secondary alkyl halide like 2-bromopentane?

A3: It is strongly discouraged. While a small amount of the desired ether might form, the major product will likely be a mixture of pentene isomers via an E2 elimination reaction.[1][4] The phenoxide is a strong enough base to abstract a proton from the carbon adjacent to the bromine, leading to the formation of a double bond. For a successful Williamson ether synthesis, a primary alkyl halide is the best choice.[1][2]

Q4: What are the key safety considerations for this reaction?

A4:

  • Reagents: 4-Hydroxyphenol (hydroquinone) is toxic and an irritant. 1-Bromopentane is flammable and an irritant. Bases like NaOH and K₂CO₃ are corrosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a skin and respiratory irritant and should be handled with care. Ensure proper ventilation.

  • Reaction Workup: When neutralizing the reaction mixture with acid, be aware that if you used a carbonate base, carbon dioxide gas will be evolved, which can cause pressure buildup. Add acid slowly and with good stirring.

References

Common impurities in 4-(Pentyloxy)phenol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pentyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing common impurities and ensuring the high purity of your product.

Introduction to this compound and its Synthesis

This compound is a valuable intermediate in various fields, including the synthesis of liquid crystals and active pharmaceutical ingredients. It is most commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers. The typical synthetic route involves the reaction of hydroquinone with 1-bromopentane in the presence of a base.

This synthesis, while straightforward, is not without its challenges. The presence of two reactive hydroxyl groups on hydroquinone and the nature of the SN2 reaction can lead to the formation of several impurities. Understanding the origin of these impurities is the first step in developing effective purification strategies.

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

Here we address some of the most common questions and issues encountered during the synthesis and purification of this compound.

Q1: My reaction is complete, but I have a significant amount of unreacted hydroquinone. How can I remove it?

A1: Unreacted hydroquinone is a common impurity due to the statistical nature of the mono-alkylation of a symmetrical diol. Its removal is crucial for obtaining pure this compound.

  • Underlying Cause: To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of hydroquinone is often used. This unreacted starting material will remain in the crude product.

  • Troubleshooting & Removal:

    • Aqueous Base Extraction: Hydroquinone is more acidic than this compound due to the presence of two hydroxyl groups. You can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The hydroquinone will be deprotonated to form the water-soluble disodium salt and will partition into the aqueous layer, while the desired mono-ether, being less acidic, will remain in the organic layer (e.g., diethyl ether or ethyl acetate). Be cautious not to use a too concentrated base, as it might also deprotonate and extract some of the desired product.

    • Column Chromatography: If extraction is not sufficient, column chromatography on silica gel is a highly effective method. Hydroquinone is significantly more polar than this compound and will have a much lower Rf value on a TLC plate. A step-gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will allow for the clean separation of the less polar product from the highly polar hydroquinone which will remain on the baseline or elute much later.

Q2: I am observing a significant amount of a non-polar byproduct that runs higher than my product on the TLC plate. What is it and how do I get rid of it?

A2: This non-polar byproduct is most likely the di-alkylated product, 1,4-bis(pentyloxy)benzene.

  • Underlying Cause: This impurity forms when both hydroxyl groups of hydroquinone react with 1-bromopentane. This is more likely to occur if the stoichiometry of the reactants is close to 1:2 (hydroquinone:1-bromopentane) or if the reaction is run for an extended period after the formation of the mono-ether.

  • Troubleshooting & Removal:

    • Reaction Stoichiometry Control: To minimize the formation of the di-ether, use a molar excess of hydroquinone relative to 1-bromopentane (e.g., a 2:1 ratio)[1].

    • Column Chromatography: 1,4-bis(pentyloxy)benzene is significantly less polar than this compound due to the absence of the free hydroxyl group. It will have a higher Rf value on a TLC plate. Column chromatography on silica gel is the most effective method for its removal. A gradient elution starting with a non-polar solvent system (e.g., hexane or petroleum ether) will elute the di-ether first, followed by the desired mono-ether as the polarity of the eluent is increased (e.g., by adding ethyl acetate).

    • Recrystallization: If the concentration of the di-ether is not too high, recrystallization can be effective. The difference in polarity and crystal packing between the mono- and di-ethers can be exploited. A solvent system in which the di-ether is more soluble than the mono-ether at low temperatures would be ideal. A good starting point for solvent screening is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate[1].

Q3: My purified product still shows minor impurities in the NMR spectrum that I can't identify. What could they be?

A3: These minor impurities could originate from the 1-bromopentane starting material or from side reactions.

  • Underlying Cause:

    • Impurities in 1-Bromopentane: Commercial 1-bromopentane may contain small amounts of unreacted 1-pentanol or isomeric bromides. These can lead to the formation of other ether byproducts.

    • Elimination Side Reaction: Although 1-bromopentane is a primary alkyl halide, a small amount of E2 elimination can occur in the presence of a strong base, leading to the formation of 1-pentene. This is generally a minor pathway.

  • Troubleshooting & Removal:

    • Purity of Starting Materials: Ensure the use of high-purity 1-bromopentane. If necessary, it can be purified by distillation before use.

    • High-Resolution Purification: For the removal of trace impurities with similar polarities to the product, high-performance flash chromatography or preparative HPLC might be necessary.

    • Recrystallization: Multiple recrystallizations can be effective in removing small amounts of structurally similar impurities.

Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from unreacted hydroquinone and the di-alkylated byproduct.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as Hexane:Ethyl Acetate (4:1 v/v) .

    • Visualize the spots under UV light (254 nm). You should observe three spots:

      • 1,4-bis(pentyloxy)benzene: Highest Rf value (least polar).

      • This compound (Product): Intermediate Rf value.

      • Hydroquinone: Lowest Rf value (most polar, may remain at the baseline).

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product. A general rule of thumb is to use 40-60 g of silica gel per gram of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 9:1 v/v).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start the elution with a low polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1 v/v ). This will elute the non-polar 1,4-bis(pentyloxy)benzene.

    • Collect fractions and monitor them by TLC.

    • Once the di-ether has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 4:1 v/v ) to elute the desired this compound.

    • The unreacted hydroquinone will remain strongly adsorbed to the silica gel under these conditions.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions containing the product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the product, especially if one type of impurity predominates.

  • Solvent Selection:

    • Perform small-scale solubility tests to determine a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should remain in solution upon cooling.

    • A good starting point is a mixed solvent system of a non-polar and a slightly more polar solvent, such as Hexanes and Ethyl Acetate [1]. Another option to explore is a mixture of Ethanol and Water .

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (the one in which the compound is more soluble, e.g., ethyl acetate or ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.

  • Inducing Crystallization:

    • If using a mixed solvent system, slowly add the "bad" solvent (the one in which the compound is less soluble, e.g., hexanes or water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or air dry them to a constant weight.

Data Presentation

Table 1: Typical TLC Rf Values for this compound and Related Impurities

CompoundStructureTypical Rf Value (Hexane:Ethyl Acetate 4:1)
1,4-bis(pentyloxy)benzeneCCOCCC1=CC=C(OCCCC)C=C1~0.8
This compound CCCCCOC1=CC=C(O)C=C1 ~0.4
HydroquinoneOC1=CC=C(O)C=C1~0.1 (or baseline)

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Suggested Purification Methods for Common Impurities

ImpurityPrimary Removal MethodSecondary Removal Method
Unreacted HydroquinoneAqueous Base ExtractionColumn Chromatography
1,4-bis(pentyloxy)benzeneColumn ChromatographyRecrystallization
Impurities from 1-bromopentaneHigh-Resolution ChromatographyMultiple Recrystallizations

Visualization of Workflows

Purification_Workflow crude Crude this compound tlc TLC Analysis (Hexane:EtOAc 4:1) crude->tlc decision Impurity Profile? tlc->decision extraction Aqueous Base Extraction (1M NaOH) decision->extraction  High Hydroquinone Content   column Column Chromatography (Silica, Hexane/EtOAc gradient) decision->column  Mix of Impurities   extraction->column  Residual Impurities   recrystallization Recrystallization (e.g., Hexane/EtOAc) column->recrystallization  Further Purification   pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantitative analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a good starting point[2].

  • Detection: UV detection at a wavelength where all components absorb, typically around 280-290 nm.

  • Expected Elution Order: In reverse-phase HPLC, the most polar compound elutes first. Therefore, the expected elution order would be: Hydroquinone -> this compound -> 1,4-bis(pentyloxy)benzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

  • Derivatization: Phenolic compounds can sometimes exhibit poor peak shape in GC. Derivatization of the hydroxyl group (e.g., by silylation) can improve chromatographic performance.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically used.

  • Analysis: The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.

  • ¹H NMR: The aromatic protons of this compound, hydroquinone, and 1,4-bis(pentyloxy)benzene will have distinct chemical shifts and coupling patterns. The presence of the phenolic -OH proton in the product can also be confirmed.

  • ¹³C NMR: The number of signals in the aromatic region can help distinguish between the mono- and di-substituted products.

By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can ensure the high quality of their this compound for downstream applications.

References

Technical Support Center: Synthesis of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 4-(pentyloxy)phenol. The content is structured to address practical challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Introduction: The Williamson Ether Synthesis Route

The synthesis of this compound is most commonly and reliably achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[1][2] In this specific case, the starting materials are typically hydroquinone (benzene-1,4-diol) and a 1-halopentane (e.g., 1-bromopentane). The reaction is facilitated by a base, which deprotonates one of the hydroxyl groups on hydroquinone to form the reactive phenoxide nucleophile.

While straightforward in principle, the reaction is subject to several competing pathways and practical difficulties that can impact yield and purity. This guide will address these common issues in a direct question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields are the most common issue and can stem from several factors. A systematic diagnosis is crucial.

  • Incomplete Deprotonation: The reaction cannot proceed without the formation of the phenoxide ion. If the base is too weak or used in insufficient quantity, a significant portion of the hydroquinone will remain unreacted.

    • Solution: For phenolic hydroxyl groups, moderately strong inorganic bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common choice. If incomplete reaction persists, consider switching to a stronger base like sodium hydroxide (NaOH).[3] Very strong bases like sodium hydride (NaH) can be used but may increase side reactions and require anhydrous conditions.[4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

    • Explanation: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the alkyl halide. This slows down the reaction.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[3][4] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide nucleophile relatively "bare" and highly reactive, accelerating the Sₙ2 reaction rate.

  • Competing Side Reactions: The desired O-alkylation competes with other reactions.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring.[1][3] Alkylation at a carbon atom (C-alkylation) can occur, leading to undesired isomers. This is generally a minor pathway but can be promoted by certain conditions.

    • Elimination (E2) Reaction: The alkoxide/phenoxide is not only a nucleophile but also a base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (pentene in this case) via an E2 elimination pathway.[5] This side reaction is minimal with primary alkyl halides like 1-bromopentane but becomes the dominant pathway with secondary and tertiary halides.[1][2]

  • Reaction Conditions: Standard laboratory syntheses are typically conducted at temperatures between 50-100°C for 1-8 hours.[5] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Q2: My TLC analysis shows significant unreacted hydroquinone and a new, less polar spot. What is happening?

This is a classic sign of a common side reaction: dialkylation .

  • Explanation: Hydroquinone has two acidic hydroxyl groups. After the first hydroxyl group is alkylated to form the desired this compound, the second hydroxyl group can also be deprotonated and react with another molecule of 1-bromopentane. This forms the symmetrical diether, 1,4-bis(pentyloxy)benzene. This byproduct is significantly less polar than the desired product due to the absence of the free hydroxyl group.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a molar excess of hydroquinone relative to the alkyl halide (e.g., 1.5 to 2 equivalents of hydroquinone for every 1 equivalent of 1-bromopentane). This increases the statistical probability that the alkyl halide will react with the starting material rather than the mono-alkylated product.

    • Slow Addition: Adding the alkyl halide slowly to the reaction mixture can also help favor mono-alkylation.

Q3: Why is it strongly advised not to use 2-bromopentane or t-amyl bromide for this synthesis?

Using secondary or tertiary alkyl halides is a critical error when attempting a Williamson ether synthesis with a strong nucleophile/base like a phenoxide.[4]

  • Mechanistic Explanation: The reaction proceeds via an Sₙ2 mechanism, which requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[1][2]

    • Secondary Halides (e.g., 2-bromopentane): The steric hindrance around the secondary carbon is significantly greater than a primary carbon, slowing the Sₙ2 reaction. The competing E2 elimination reaction becomes a major pathway, leading to a mixture of the desired ether and pentene.[2]

    • Tertiary Halides (e.g., t-amyl bromide): Backside attack is completely blocked by steric hindrance. The E2 elimination reaction will be the exclusive pathway, yielding only alkene and no ether product.[2]

For a successful synthesis, always use a methyl or primary alkyl halide.[4]

Q4: What is the most effective procedure for work-up and purification?

Proper work-up is essential to isolate the crude product, and purification is necessary to remove unreacted starting materials and byproducts.

  • Quenching and Extraction: After the reaction is complete, cool the mixture and pour it into water. This will dissolve the inorganic salts. Extract the aqueous mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The organic product, byproducts, and any unreacted alkyl halide will move into the organic layer.

  • Aqueous Base Wash: This is the most critical purification step. Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).

    • Purpose: The desired product, this compound, and the unreacted starting material, hydroquinone, are both phenols and are acidic. They will be deprotonated by the NaOH to form water-soluble sodium phenoxides, while the non-acidic diether byproduct (1,4-bis(pentyloxy)benzene) and unreacted 1-bromopentane remain in the organic layer. This step effectively separates the phenolic compounds from the non-polar impurities.

  • Acidification and Re-extraction: Separate the aqueous layer from the previous step and carefully acidify it with HCl until it is acidic to pH paper.[6] This will re-protonate the phenoxides, causing the this compound and any unreacted hydroquinone to precipitate or oil out. Extract this acidified aqueous layer with a fresh portion of organic solvent to recover the phenolic compounds.

  • Final Purification:

    • Column Chromatography: This is the most effective method to separate this compound from the more polar hydroquinone. A silica gel column using a solvent system like hexane/ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., hexanes or a mixed solvent system) can be an efficient final purification step.[7]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the Sₙ2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Hydroquinone Hydroquinone (HO-Ar-OH) Phenoxide Potassium Hydroquinonide (KO-Ar-OH) Hydroquinone->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_nuc Phenoxide (KO-Ar-OH) AlkylHalide 1-Bromopentane (CH₃(CH₂)₄Br) TS AlkylHalide->TS Product This compound (CH₃(CH₂)₄O-Ar-OH) TS->Product + KBr Phenoxide_nuc->TS SN2 Attack

Caption: Sₙ2 mechanism for this compound synthesis.

Experimental Workflow

This flowchart outlines the complete process from reaction setup to final product analysis.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup - Hydroquinone - Base (K₂CO₃) - Solvent (DMF) B 2. Add 1-Bromopentane A->B C 3. Heat & Reflux (e.g., 80°C, 4h) Monitor by TLC B->C D 4. Work-up: Quench Add H₂O & Ether C->D E 5. Extraction Separate Organic Layer D->E F 6. Base Wash (NaOH aq) Separate Phenols E->F G 7. Acidify Aqueous Layer (HCl aq) F->G H 8. Re-extract Product with Ether G->H I 9. Dry & Evaporate Crude Product H->I J 10. Purification Column Chromatography I->J K 11. Characterization NMR, IR, MP J->K

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues during the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Observed Q1 TLC shows mostly starting material? Start->Q1 Q2 TLC shows multiple product spots? Start->Q2 Q1->Q2 No A1 Incomplete Reaction Q1->A1 Yes A2 Side Reactions Occurred Q2->A2 Yes Sol1 Check Base: - Is it strong enough? - Is stoichiometry correct? Increase Temp/Time A1->Sol1 Sol2 Check Solvent: - Using polar aprotic? (DMF, Acetonitrile) A1->Sol2 Sol3 Likely Dialkylation (1,4-bis(pentyloxy)benzene) Use excess Hydroquinone A2->Sol3

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reagents & Materials

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Hydroquinone 110.11 2.20 g 20.0 mmol 2.0
1-Bromopentane 151.04 1.51 g (1.22 mL) 10.0 mmol 1.0
Potassium Carbonate 138.21 2.07 g 15.0 mmol 1.5
DMF (anhydrous) - 25 mL - -
Diethyl Ether - ~150 mL - -
1 M NaOH(aq) - ~50 mL - -

| 2 M HCl(aq) | - | As needed | - | - |

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (2.20 g, 20.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Reaction Initiation: Begin stirring and heat the mixture to 80°C in an oil bath.

  • Alkyl Halide Addition: Once the reaction temperature is stable, add 1-bromopentane (1.22 mL, 10.0 mmol) dropwise via syringe through the condenser over 5 minutes.

  • Reaction: Maintain the temperature at 80°C and allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should appear between the highly polar hydroquinone spot (at the baseline) and the non-polar 1-bromopentane spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification (Extraction):

    • Wash the combined organic layers with 1 M NaOH(aq) (2 x 25 mL). Save the aqueous layers. The non-polar byproducts (diether) will remain in the ether layer, which can now be discarded.

    • Combine the aqueous (NaOH) washes in a beaker and cool in an ice bath.

    • Slowly acidify the aqueous layer with 2 M HCl until the pH is ~1-2. A white precipitate or oil (the crude product) should form.

    • Extract this acidified solution with fresh diethyl ether (3 x 50 mL).

  • Isolation:

    • Combine the final organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Final Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the less polar desired product from any residual hydroquinone.

    • Combine the pure fractions and remove the solvent to yield this compound as a white to off-white solid. Determine the yield and characterize by melting point, ¹H NMR, and ¹³C NMR.

References

Technical Support Center: A Guide to Preventing Byproduct Formation in 4-(Pentyloxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As researchers and drug development professionals, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights into the common synthetic challenges encountered during the preparation of 4-(pentyloxy)phenol, a key intermediate in various applications. We will move beyond simple procedural steps to explore the mechanistic underpinnings of byproduct formation, empowering you to troubleshoot and optimize your reactions effectively. The primary focus will be on the Williamson ether synthesis, the most common route to this compound, starting from hydroquinone or 4-hydroxyphenol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most pressing issues encountered during the synthesis of this compound.

Q1: I'm attempting to synthesize this compound, but my analytical data (NMR, LC-MS) shows multiple products. What are the most likely byproducts?

A1: In a typical Williamson ether synthesis involving a phenoxide and an alkyl halide, the reaction mixture is rarely perfectly clean. The primary byproducts you are likely observing stem from three distinct side reactions:

  • C-Alkylation: The phenoxide ion, formed by deprotonating the hydroxyl group of hydroquinone, is an ambident nucleophile. While the negative charge is formally on the oxygen, it is delocalized via resonance into the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions.[1] This means the incoming pentyl group can attach to a carbon atom on the ring instead of the desired oxygen atom, leading to C-alkylated phenols.

  • E2 Elimination: The phenoxide ion can also act as a base, abstracting a proton from the pentyl halide. This is particularly problematic with secondary or tertiary halides but can still occur with primary halides at elevated temperatures.[2][3] This elimination reaction produces an alkene—in this case, 1-pentene—and consumes your alkylating agent.

  • Di-alkylation: When using hydroquinone as the starting material, which has two phenolic hydroxyl groups, over-alkylation can occur to form the diether byproduct, 1,4-bis(pentyloxy)benzene. This becomes more probable if an excess of the pentyl halide and base is used.

Q2: My main impurity is a C-alkylated phenol. How can I strategically favor O-alkylation to maximize the yield of this compound?

A2: The competition between O- and C-alkylation is a classic challenge in phenol chemistry that can be controlled by carefully selecting the reaction solvent.[1][4] The key is to ensure the oxygen atom of the phenoxide is the most available and reactive nucleophilic site.

  • Mechanism Insight: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the negatively charged oxygen atom of the phenoxide. This "solvation shell" effectively shields the oxygen, hindering its ability to act as a nucleophile.[1] Consequently, the nucleophilic carbons of the aromatic ring are more likely to attack the alkyl halide, leading to C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, acetone, acetonitrile) do not form such strong hydrogen bonds, leaving the oxygen atom exposed and highly nucleophilic, thus favoring the desired O-alkylation pathway.[1]

Solvent TypeExamplesInteraction with PhenoxidePredominant Product
Polar Aprotic Acetone, DMF, AcetonitrileDoes not form a strong H-bonding shield around the oxygen.O-Alkylation (Desired)
Protic Water, Ethanol, MethanolForms a hydrogen-bonding "cage," shielding the oxygen.C-Alkylation (Byproduct)

Recommendation: To maximize your yield of this compound, use a polar aprotic solvent like acetone or dimethylformamide (DMF).

Q3: I'm detecting 1-pentene in my crude product, indicating an E2 elimination side reaction. What are the best strategies to minimize this?

A3: The competition between the desired SN2 reaction and the E2 elimination side reaction is primarily governed by the structure of the alkyl halide and the reaction temperature.[2][5]

  • Choice of Alkylating Agent: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[3][6] Always use a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane). Secondary halides lead to significant elimination, and tertiary halides will almost exclusively yield the elimination product.[3][6]

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[2] Running the reaction at the lowest effective temperature will significantly suppress the formation of 1-pentene.

Recommendation: Use 1-bromopentane as your alkylating agent and maintain the reaction temperature between 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times or excessive temperatures.

Section 2: Troubleshooting Workflow

If your reaction is not performing as expected, use this decision tree to diagnose the problem and find a solution.

G start Analysis (TLC, NMR, LC-MS) shows low yield or multiple products. q1 Is unreacted starting phenol (e.g., hydroquinone) present? start->q1 q2 Is a new phenolic byproduct detected? (extractable into aqueous NaOH) q1->q2 No ans1_yes Incomplete deprotonation or insufficient reaction time/temp. ACTION: Ensure 1:1 base-to-hydroxyl ratio. Use a stronger base (NaH) if needed or increase reaction time. See Protocol 1. q1->ans1_yes Yes q3 Is a volatile, non-polar byproduct detected? (e.g., low RT in GC/LC) q2->q3 No ans2_yes C-Alkylation is occurring. ACTION: Switch to a polar aprotic solvent (DMF, Acetone). See FAQ Q2 and Protocol 1. q2->ans2_yes Yes ans3_yes E2 Elimination is occurring. ACTION: Lower reaction temperature (target 50-80°C). Ensure you are using a primary alkyl halide. See FAQ Q3. q3->ans3_yes Yes end_node Consult further literature for uncommon side reactions. q3->end_node No ans1_no Proceed to next check. ans2_no Proceed to next check.

Caption: Troubleshooting decision tree for this compound synthesis.

Section 3: Optimized Experimental Protocols

These protocols are designed to minimize common byproducts from the outset.

Protocol 1: High-Selectivity Mono-O-Alkylation of Hydroquinone

This protocol prioritizes the formation of the desired mono-ether over C-alkylation and di-alkylation byproducts.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add hydroquinone (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 0.1 M concentration relative to hydroquinone). Add finely ground potassium carbonate (K₂CO₃, 1.1 eq). Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol without promoting extensive side reactions.[2] Acetone is a polar aprotic solvent that favors O-alkylation.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure formation of the potassium phenoxide.

  • Alkylating Agent Addition: Add 1-bromopentane (1.05 eq) dropwise to the suspension. Rationale: Using only a slight excess of the alkylating agent minimizes the risk of di-alkylation.

  • Reaction: Heat the mixture to 55-60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Proceed to Protocol 2 for purification.

Protocol 2: Extractive Purification to Remove Phenolic Byproducts

This liquid-liquid extraction procedure efficiently removes unreacted starting material and acidic C-alkylated byproducts.

  • Dissolution: Dissolve the crude reaction residue from Protocol 1 in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution (3 x 50 mL for a ~10g scale reaction). Rationale: The unreacted hydroquinone and any C-alkylated phenols are acidic and will be deprotonated by the NaOH, partitioning into the aqueous layer as their sodium salts. The desired this compound is not acidic and will remain in the organic layer.[7][8]

  • Neutralization Wash: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual NaOH and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly enriched in the desired O-alkylated product.

  • Final Purification: For highest purity, the resulting oil or solid can be further purified by flash column chromatography or vacuum distillation.

Section 4: Mechanistic Visualizations

Understanding the competing reaction pathways is key to controlling them.

Caption: Competing O-Alkylation vs. C-Alkylation pathways for the phenoxide ion.

G start Phenoxide Ion + 1-Bromopentane sn2_path Phenoxide acts as NUCLEOPHILE start->sn2_path Favored at Lower Temp e2_path Phenoxide acts as BASE start->e2_path Favored at Higher Temp sn2_product SN2 Substitution Forms this compound sn2_path->sn2_product e2_product E2 Elimination Forms 1-Pentene e2_path->e2_product

Caption: The competition between SN2 (substitution) and E2 (elimination) reactions.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(pentyloxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the lab-scale and pilot-plant scale synthesis of this important chemical intermediate.

Overview of the Synthesis: The Williamson Ether Synthesis

The most common and robust method for preparing this compound is the Williamson ether synthesis.[1] This reaction is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, a phenoxide ion, generated by deprotonating hydroquinone, acts as a nucleophile and attacks a primary alkyl halide, in this case, a pentyl halide.

The choice of hydroquinone as the starting material presents a key challenge: achieving selective mono-O-alkylation over the di-alkylated byproduct. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the desired this compound.

Experimental Workflow and Key Considerations

A typical workflow for the synthesis of this compound involves the reaction of hydroquinone with a pentyl halide in the presence of a base, followed by workup and purification.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Reactants Hydroquinone + 1-Bromopentane + Base (e.g., K2CO3) Reaction Reaction at Elevated Temperature (e.g., 78°C) Reactants->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Quenching Cooling and Filtration Reaction->Quenching Extraction Solvent Removal (Rotary Evaporation) Quenching->Extraction Washing Aqueous Wash Extraction->Washing Drying Drying of Organic Layer Washing->Drying Crude_Product Crude This compound Drying->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure This compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low, with a significant amount of unreacted hydroquinone. What are the likely causes and how can I improve it?

A1: Low conversion of the starting material is a common issue that can often be traced back to incomplete deprotonation of the hydroquinone or suboptimal reaction conditions.

  • Incomplete Deprotonation: The phenoxide ion is the active nucleophile in this reaction. If the base is not strong enough or used in insufficient quantity, a significant portion of the hydroquinone will remain unreacted.

    • Solution: Consider switching to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃), you could try sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH).[2] However, be aware that stronger bases can also promote side reactions.[3] Ensure you are using at least one molar equivalent of the base relative to the hydroquinone.

  • Reaction Conditions: The SN2 reaction rate is influenced by temperature and solvent.

    • Solution: Increase the reaction temperature. Typical laboratory syntheses are conducted between 50-100°C.[2] Ensure the reaction is running for a sufficient amount of time; monitoring by Thin Layer Chromatography (TLC) is crucial. The choice of solvent is also critical. Protic solvents can solvate the phenoxide, reducing its nucleophilicity. A switch to a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can significantly accelerate the reaction rate.[1]

Q2: I am observing a significant amount of a non-polar byproduct in my crude product. What is it and how can I minimize its formation?

A2: The most likely non-polar byproduct is 1,4-bis(pentyloxy)benzene, the di-alkylated product. This arises from the reaction of the initially formed this compound with another molecule of the pentyl halide.

  • Stoichiometry: The molar ratio of your reactants is the primary handle to control the formation of the di-alkylated product.

    • Solution: Use a molar excess of hydroquinone relative to the 1-bromopentane. A common starting point is a 2:1 molar ratio of hydroquinone to the alkylating agent. This statistically favors the mono-alkylation. While this means a significant portion of the hydroquinone will remain unreacted, it can be recovered and recycled in a scaled-up process.

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can also favor the formation of the di-alkylated product.

    • Solution: Monitor the reaction closely by TLC. Once the formation of the desired mono-alkylated product appears to have maximized and the di-alkylated spot begins to intensify, it is time to stop the reaction.

Q3: My purification by recrystallization is proving difficult, and the isolated product is still impure. What are my options?

A3: Purification can be challenging, especially when scaling up. If recrystallization is not effective, you may need to consider alternative methods.

  • Solvent System for Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: Experiment with different solvent systems. A common approach for compounds like this compound is a mixed solvent system, such as hexanes/ethyl acetate. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For laboratory-scale purifications, column chromatography is a highly effective method.

    • Solution: Use silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and byproducts.

  • Distillation: For larger-scale production, distillation under reduced pressure can be a viable purification method, provided there is a sufficient boiling point difference between the product and impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a secondary or tertiary pentyl halide for this synthesis?

A: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1] Secondary and tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, leading to the formation of pentenes instead of the desired ether.[2] Always use a primary pentyl halide (e.g., 1-bromopentane or 1-iodopentane) for a successful synthesis.

Q: What is the best base to use for this reaction?

A: The choice of base depends on the scale of your reaction and the desired reactivity.

BaseFormulaRelative StrengthTypical SolventsKey Considerations
Potassium CarbonateK₂CO₃ModerateEthanol, Acetonitrile, DMFA good starting point for lab-scale synthesis. Easy to handle.
Sodium HydroxideNaOHStrongEthanol, WaterMore reactive than K₂CO₃, but can introduce water, which may affect the reaction.
Sodium HydrideNaHVery StrongTHF, DMF (anhydrous)Highly effective but requires strictly anhydrous conditions and careful handling.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to separate the starting material (hydroquinone), the product (this compound), and any byproducts. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by staining with an appropriate agent. For larger-scale reactions, High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.[4]

Q: Are there any safety concerns I should be aware of?

A: Yes, there are several safety precautions to take:

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 1-Bromopentane is a lachrymator and should be handled in a fume hood. Strong bases like NaOH and NaH are corrosive and should be handled with care.

  • Solvents: Many of the organic solvents used are flammable. Ensure there are no ignition sources nearby.

  • Reaction: The reaction is typically heated. Use a heating mantle with a temperature controller and ensure the setup is secure.

Detailed Experimental Protocol (Lab-Scale)

This protocol is for a representative lab-scale synthesis of this compound.

Materials:

  • Hydroquinone (2.20 g, 20.0 mmol)

  • 1-Bromopentane (1.51 g, 10.0 mmol)

  • Anhydrous Potassium Carbonate (2.76 g, 20.0 mmol)

  • Anhydrous Ethanol (50 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone, anhydrous potassium carbonate, and anhydrous ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopentane dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Rinse the filter cake with a small amount of ethanol and combine the filtrates.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Scale-Up Considerations

Transitioning from a lab-scale synthesis to a pilot plant or industrial scale introduces new challenges.

Scale_Up_Considerations Scale_Up Scaling Up Synthesis Heat_Transfer Heat Transfer and Temperature Control Scale_Up->Heat_Transfer Mixing Efficient Mixing Scale_Up->Mixing Reagent_Addition Controlled Reagent Addition Scale_Up->Reagent_Addition Workup_Purification Workup and Purification at Scale Scale_Up->Workup_Purification Safety Process Safety Scale_Up->Safety

Caption: Key considerations for scaling up the synthesis.

  • Heat Transfer: Exothermic or endothermic processes that are manageable on a small scale can become significant at a larger scale. Ensure the reactor has adequate heating and cooling capacity to maintain the optimal reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The type of agitator and its speed may need to be optimized for the larger reactor volume.

  • Reagent Addition: The rate of addition of the alkylating agent can impact selectivity and exotherm control. A controlled addition rate is often necessary at a larger scale.

  • Workup and Purification: Extraction and filtration can be more complex at a larger scale. Consider using specialized equipment like a filter press or a continuous extractor. Distillation is often the preferred method for purification at an industrial scale.[5]

Analytical Quality Control

Ensuring the purity of the final product is critical. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of this compound and quantify any impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.

References

Technical Support Center: Catalyst Selection for Efficient 4-(Pentyloxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(pentyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we understand that synthesizing mono-alkylated phenols like this compound presents unique challenges, particularly concerning catalyst selection and reaction selectivity. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the primary synthetic route for this compound and its core mechanism?

The most reliable and widely used method for synthesizing this compound is the Williamson Ether Synthesis . This reaction is a cornerstone of organic chemistry for forming ethers.[1][2] The mechanism is a nucleophilic substitution (SN2) reaction.[1]

The process involves two main steps:

  • Deprotonation: The phenolic proton of hydroquinone is removed by a base to form a phenoxide anion. This phenoxide is a potent nucleophile. Given that hydroquinone has two acidic hydroxyl groups, this step is critical for controlling selectivity.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent (e.g., 1-bromopentane or 1-chloropentane), displacing the halide leaving group and forming the ether bond.[1]

Because the reaction is an SN2 process, it works best with primary alkyl halides like 1-bromopentane.[1] Secondary and tertiary halides are more likely to undergo a competing elimination (E2) reaction, leading to alkene byproducts.[1][3]

Q2: Why is catalyst selection so critical for this specific synthesis?

Catalyst selection is paramount for two primary reasons: enhancing reaction rate and controlling selectivity. The synthesis of this compound starts with hydroquinone, a symmetrical molecule with two hydroxyl groups. The primary challenge is to achieve efficient mono-alkylation while minimizing the formation of the di-alkylated byproduct, 1,4-bis(pentyloxy)benzene.[4]

A standard Williamson synthesis often uses a strong base in a polar aprotic solvent. However, achieving high selectivity and yield under these conditions can be difficult. This is where specialized catalytic systems, particularly Phase-Transfer Catalysis (PTC) , become indispensable.

Q3: What is Phase-Transfer Catalysis (PTC) and how does it benefit the synthesis of this compound?

Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in two different immiscible phases (e.g., an aqueous phase and an organic phase).[5] In the context of this compound synthesis, the base (like NaOH or K₂CO₃) is often in an aqueous phase, while the hydroquinone and alkyl halide are in an organic solvent (like toluene or dichloromethane).

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) or a crown ether, facilitates the reaction.[6][7] It works by transporting the nucleophile (the phenoxide anion) from the aqueous phase into the organic phase where it can react with the alkyl halide.[5]

Key benefits include:

  • Milder Reaction Conditions: Avoids the need for strong, hazardous bases like sodium hydride (NaH) and anhydrous solvents.[6][8]

  • Increased Reaction Rates: The catalyst creates a "naked" and highly reactive nucleophile in the organic phase, significantly accelerating the reaction.[3][5]

  • Improved Selectivity: By carefully controlling conditions, PTC can favor the mono-alkylation product.

  • Cost-Effectiveness and Scalability: The use of inexpensive bases and solvents makes this method highly suitable for industrial-scale production.[7]

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis of this compound, providing actionable solutions grounded in chemical principles.

Problem Area 1: Low or No Product Yield
Q: My reaction yield is disappointingly low, or the reaction failed to proceed. What are the most likely causes?

This is a frequent issue in Williamson ether synthesis, often attributable to a few key factors.[3][9] A systematic check of your setup and reagents is the first step.

  • Presence of Water: The Williamson synthesis is highly sensitive to moisture, especially when using strong bases like NaH. Water can consume the base and hydrolyze the alkyl halide.[3]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.[3][9] For PTC systems, while water is present, ensure the organic solvent is of high quality.

  • Ineffective Deprotonation (Base Selection): The base must be strong enough to deprotonate the phenol. While phenols are significantly more acidic than aliphatic alcohols, an inappropriate base can lead to an unfavorable equilibrium.[10][11]

    • Solution: For PTC systems, aqueous NaOH or KOH are typically sufficient. For anhydrous systems, NaH is effective but requires stringent moisture control.[10] Weaker bases like K₂CO₃ can also be used, often in polar aprotic solvents like DMF or acetonitrile, but may require higher temperatures.[12]

  • Suboptimal Temperature: Temperature is a critical parameter. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions or decomposition.[3]

    • Solution: A typical temperature range for this synthesis is 50-100 °C.[3] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

  • Poor Reagent Quality: Impurities in the hydroquinone or alkylating agent can inhibit the reaction or lead to unwanted side products.

    • Solution: Use freshly purified reagents. Ensure the 1-bromopentane has not degraded during storage.

Problem Area 2: Poor Selectivity (Excessive Dialkylation)
Q: My main product is 1,4-bis(pentyloxy)benzene. How do I improve the yield of the desired mono-alkylated product?

Achieving mono-substitution is the central challenge when using a symmetric starting material like hydroquinone.[4][13] The formation of the phenoxide from the first deprotonation makes the second hydroxyl group less acidic, but dialkylation is still highly competitive.

  • Stoichiometry is Key: The molar ratio of your reactants is the most powerful tool for controlling selectivity.

    • Solution: Use a large excess of hydroquinone relative to the alkylating agent (1-bromopentane).[4] A ratio of 5 to 10 equivalents of hydroquinone to 1 equivalent of the alkyl halide will statistically favor mono-alkylation. The unreacted hydroquinone can be recovered and recycled.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, increasing the probability of the newly formed mono-ether reacting again.

    • Solution: Add the 1-bromopentane dropwise to the reaction mixture over several hours using a syringe pump or an addition funnel.[4] This maintains a low concentration of the alkylating agent, favoring its reaction with the abundant hydroquinone.

  • Choice of Base and Solvent: The reaction environment can influence selectivity.

    • Solution: In some cases, a weaker base like K₂CO₃ in DMF can provide better mono-alkylation selectivity compared to strong bases in highly polar solvents, as it modulates the concentration of the reactive phenoxide.

Problem Area 3: Catalyst Selection and Performance
Q: I'm using a phase-transfer catalyst, but the reaction is slow. Which PTC should I choose, and are there other factors to consider?

The efficacy of a PTC depends on its ability to extract the anion into the organic phase and its stability under the reaction conditions.

  • Catalyst Structure:

    • Tetrabutylammonium salts (e.g., TBAB, TBAI): These are the most common and cost-effective PTCs. The bulky, lipophilic butyl groups effectively shield the positive charge of the nitrogen, allowing the complex to dissolve in the organic phase.[7] TBAI is sometimes more effective than TBAB because the iodide can participate in an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.

    • Crown Ethers (e.g., 18-crown-6): These are highly effective, particularly with potassium salts (K₂CO₃, KOH). 18-crown-6 specifically chelates the K⁺ ion, effectively solubilizing the salt in organic solvents and freeing the anion to act as a powerful nucleophile.[6] They are generally more expensive than quaternary ammonium salts.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst relative to the limiting reagent is sufficient. Higher loadings rarely provide a significant benefit and can complicate purification.

  • Stirring Rate: In a biphasic system, the reaction occurs at the interface between the two liquids. Vigorous stirring is crucial to maximize the interfacial surface area and facilitate the transfer of the catalyst between phases.[5] Insufficient stirring can be a major cause of slow reactions.

Catalyst System Comparison
Catalyst SystemBaseSolvent SystemTypical Temp.AdvantagesDisadvantages
TBAB (PTC) 50% aq. NaOHToluene80-90 °CCost-effective, robust, easy to handle.Moderate reaction rates.
18-Crown-6 (PTC) K₂CO₃Acetonitrile/DMF60-80 °CHigh reactivity, excellent for K⁺ salts.Higher cost, potential toxicity.
NaH (Strong Base) NaHAnhydrous DMF/THF25-60 °CVery fast reaction rates.Requires strict anhydrous conditions, hazardous.[9]
K₂CO₃ (Weak Base) K₂CO₃DMF / Acetone80-110 °CMilder conditions, good selectivity.Slower reaction rates, requires higher temperatures.[12]
Problem Area 4: Product Purification
Q: How can I effectively separate this compound from unreacted hydroquinone and the 1,4-bis(pentyloxy)benzene byproduct?

Purification is a critical final step. The three main components have different polarities, which can be exploited for separation.

  • Extraction: The first step after the reaction is a proper workup.

    • Protocol: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. To remove unreacted hydroquinone, perform a basic extraction with a dilute NaOH or K₂CO₃ solution. The acidic this compound and the highly acidic hydroquinone will partition into the aqueous basic layer as their phenoxide salts, while the neutral dialkylated byproduct remains in the organic layer.

    • After separating the layers, re-acidify the aqueous layer with dilute HCl to pH ~2-3, which will precipitate the phenolic products.[11] Extract the phenols back into an organic solvent like ethyl acetate.

  • Column Chromatography: This is the most reliable method for obtaining a highly pure product.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The non-polar dialkylated byproduct will elute first, followed by the desired this compound, and finally the very polar unreacted hydroquinone. Monitor the fractions using TLC.

  • Distillation/Recrystallization: If the scale is large, fractional distillation under reduced pressure can be used to separate the components based on their different boiling points. Recrystallization can also be an effective final polishing step to achieve high purity.

Experimental Protocols & Visualizations

Workflow for PTC-Mediated Synthesis of this compound

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purify 4. Purification A Charge reactor with: - Hydroquinone (5 eq.) - Toluene - 50% aq. NaOH - TBAB (5 mol%) B Heat to 85°C with vigorous stirring A->B C Slowly add 1-Bromopentane (1 eq.) over 4 hours B->C D Stir at 85°C for 12-18h. Monitor by TLC C->D E Cool to RT. Separate layers. D->E F Wash organic layer with dilute NaOH (removes phenols) E->F G Acidify aqueous layer (HCl). Extract with Ethyl Acetate F->G H Dry organic extract (Na₂SO₄), concentrate G->H I Purify via Silica Gel Column Chromatography H->I J Characterize pure This compound I->J

Caption: PTC Synthesis Workflow for this compound.

Detailed Protocol: PTC Synthesis
  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add hydroquinone (e.g., 55.0 g, 0.5 mol, 5 eq.), toluene (250 mL), a 50% (w/w) aqueous solution of sodium hydroxide (40.0 g, 0.5 mol in 40 mL water), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Heating and Alkylating Agent Addition: Begin vigorous stirring and heat the mixture to 85 °C. Using a syringe pump, add 1-bromopentane (e.g., 15.1 g, 0.1 mol, 1 eq.) dropwise over 4 hours.

  • Reaction Monitoring: Allow the reaction to stir at 85 °C for 12-18 hours. Monitor the consumption of the 1-bromopentane by TLC (e.g., using a 20% ethyl acetate/hexanes mobile phase).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the organic layer with a 1 M NaOH solution (2 x 100 mL) to remove the acidic hydroquinone and this compound.

  • Acidification: Combine the aqueous basic extracts and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2. A precipitate or oil will form.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure this compound.[14]

Troubleshooting Decision Logic

G Start Experiment Outcome LowYield Low / No Yield Start->LowYield PoorSelectivity Poor Selectivity (High Dialkylation) Start->PoorSelectivity Success High Yield & Good Selectivity Start->Success LowYield->PoorSelectivity No CheckMoisture Check for Moisture: Anhydrous Solvents? Dry Glassware? LowYield->CheckMoisture Yes CheckRatio Check Stoichiometry: Is Hydroquinone in Large Excess (≥5 eq.)? PoorSelectivity->CheckRatio Yes CheckBase Check Base: Sufficient Strength? Not Deactivated? CheckMoisture->CheckBase No Action_Dry ACTION: Ensure anhydrous conditions. CheckMoisture->Action_Dry Problem Found CheckTemp Check Temperature: Too Low? CheckBase->CheckTemp No Action_Base ACTION: Use fresh/stronger base. CheckBase->Action_Base Problem Found Action_Temp ACTION: Increase temperature incrementally. CheckTemp->Action_Temp Problem Found CheckAddition Check Addition Rate: Was Alkyl Halide Added Slowly? CheckRatio->CheckAddition No Action_Ratio ACTION: Increase Hydroquinone to 5-10 eq. CheckRatio->Action_Ratio Problem Found Action_Addition ACTION: Use syringe pump for slow addition. CheckAddition->Action_Addition Problem Found

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Post-Synthesis Workup for 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-(pentyloxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate. Our goal is to move beyond a simple recitation of steps and provide a deeper understanding of the process, equipping you with the knowledge to troubleshoot and optimize your post-synthesis workup effectively.

The synthesis of this compound, a valuable building block in fields like liquid crystals and drug discovery, is most commonly achieved via the Williamson ether synthesis.[1][2] While the reaction itself is robust, achieving high purity and yield hinges on a well-executed workup procedure designed to separate the desired mono-alkylated product from unreacted starting materials and the primary byproduct, 1,4-bis(pentyloxy)benzene.

Part 1: The Synthetic Context & Potential Pitfalls

Understanding the main reaction and potential side reactions is critical for designing an effective purification strategy. The Williamson ether synthesis proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile.[3][4]

The primary challenge arises from the starting material, hydroquinone, which possesses two nucleophilic hydroxyl groups. This invariably leads to a mixture of products that must be separated.

G cluster_products Reaction Mixture HQ Hydroquinone Product This compound (Desired Product) HQ->Product 1. Deprotonation 2. Sₙ2 Attack BP 1-Bromopentane BP->Product Byproduct 1,4-bis(Pentyloxy)benzene (Di-alkylation Byproduct) BP->Byproduct Base Base (e.g., K₂CO₃) Base->Product Base->Byproduct Product->Byproduct Further Alkylation

Caption: Reaction scheme for the synthesis of this compound, highlighting the formation of the di-alkylation byproduct.

Key Insight: To favor mono-alkylation, a molar excess of hydroquinone is typically used.[1] This statistical approach increases the probability that a molecule of 1-bromopentane will encounter and react with a molecule of hydroquinone rather than the already-formed this compound. Your workup strategy must therefore account for separating the product from a significant amount of unreacted hydroquinone.

Part 2: Standard Post-Synthesis Workup Protocol

The following is a robust, field-proven protocol for the isolation and purification of this compound from the reaction mixture. The core principle is a liquid-liquid extraction that leverages the acidic nature of the phenolic hydroxyl groups.

Step-by-Step Methodology
  • Initial Filtration: After the reaction is deemed complete (e.g., by TLC monitoring), cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (e.g., potassium bromide and excess potassium carbonate). Wash the collected solids with a small amount of the reaction solvent (e.g., acetone) to recover any trapped product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.[1][2]

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M).

    • Causality: Both the desired product and unreacted hydroquinone are weakly acidic phenols. The strong base (NaOH) deprotonates them to form their corresponding sodium phenoxides. These ionic salts are highly soluble in the aqueous layer.[5] The non-acidic di-alkylated byproduct and any unreacted 1-bromopentane remain in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaOH solution to ensure complete recovery of the phenolic compounds. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).

    • Causality: Acidification protonates the water-soluble phenoxides, converting them back to their neutral phenolic forms, which are insoluble in water and will precipitate out or form an oily layer.

  • Final Product Extraction: Extract the acidified aqueous mixture two to three times with fresh ethyl acetate or diethyl ether. The purified product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove bulk water. Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Final Purification: The resulting solid can be further purified by recrystallization.

G start Crude Reaction Residue (Product, Byproduct, HQ, Alkyl Halide) dissolved in Ethyl Acetate extract1 Add 1M NaOH (aq) Shake & Separate start->extract1 org1 Organic Layer 1 (Byproduct, Alkyl Halide) extract1->org1 Discard aq1 Aqueous Layer 1 (Product-phenoxide, HQ-phenoxide) extract1->aq1 acidify Acidify with HCl to pH 1-2 aq1->acidify precipitate Precipitated Solids/Oil (Product, HQ) acidify->precipitate extract2 Add fresh Ethyl Acetate Shake & Separate precipitate->extract2 org2 Final Organic Layer (Purified Product, HQ) extract2->org2 aq2 Waste Aqueous Layer (Salts) extract2->aq2 Discard dry Dry (MgSO₄), Filter, Concentrate org2->dry final_product Crude Product for Recrystallization (this compound, trace HQ) dry->final_product

Caption: Liquid-liquid extraction workflow for the purification of this compound.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of this compound.

Q1: My final yield is very low. What are the likely causes?

A1: Low yield can stem from several stages:

  • Incomplete Reaction: Ensure your reaction has gone to completion using TLC before starting the workup. The Williamson ether synthesis can be slow and may require extended reflux times (12-24 hours).[1]

  • Inefficient Extraction: The most common cause of yield loss during workup is incomplete extraction from the organic to the aqueous layer or vice-versa.

    • Check the pH: Ensure your basic wash is sufficiently alkaline (pH > 12) to deprotonate the phenol completely. After acidification, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the phenoxide.

    • Repeat Extractions: A single extraction is rarely sufficient. Perform at least two, preferably three, extractions at each stage to ensure quantitative transfer of your compound between phases.

  • Loss During Recrystallization: Using too much recrystallization solvent will keep a significant portion of your product dissolved even when cold. See Q4 for more details.

Q2: I've formed a persistent emulsion in my separatory funnel during the NaOH wash. How can I break it?

A2: Emulsions are common when extracting phenolic compounds, especially if the mixture is shaken too vigorously. They are colloidal suspensions of one liquid in another.

  • Wait: Sometimes, simply letting the funnel stand for an extended period (15-30 minutes) will allow the layers to separate.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: As a last resort, you can filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can often break the emulsion, and the two liquid phases can be collected and separated.

Q3: My final product is contaminated with the 1,4-bis(pentyloxy)benzene byproduct. How did this happen and how can I remove it?

A3: This indicates that the basic extraction step was not effective at separating the neutral byproduct from your acidic product.

  • Cause: The byproduct is not acidic and should have remained exclusively in the first organic layer that was set aside. Contamination suggests that either the phase separation was poor (some of the organic layer was carried over with the aqueous layer) or an emulsion prevented clean separation.

  • Solution: At this stage, your best option is purification by column chromatography or careful recrystallization.

    • Column Chromatography: Silica gel chromatography is very effective. An eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15% ethyl acetate), will separate the less polar byproduct from the more polar desired product.[2][6]

    • Recrystallization: Finding a solvent system where the solubilities of the product and byproduct are significantly different may be possible. This requires some screening (see Table 2).

Q4: My product "oiled out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.[7]

  • Cause: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution cools too rapidly. The melting point of 4-(heptyloxy)phenol, a close analog, is 60-63°C, so this is a potential issue with higher-boiling solvents.[8]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

    • Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • If it persists, consider changing to a lower-boiling point solvent or using a co-solvent system.

Q5: I'm not sure which solvent to use for recrystallization. What are the best options?

A5: The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.[7] For this compound, which has moderate polarity, several systems can be effective.

Solvent/SystemRationale & Procedure
Hexanes / Ethyl Acetate A classic co-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent). Add hot hexanes (the "poor" solvent) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify, then allow to cool slowly.[1]
Ethanol / Water Similar to the above, using ethanol as the "good" solvent and water as the "poor" solvent. This is effective for moderately polar compounds.[6]
Toluene or Heptane A single-solvent system may work. Heptane is a good starting point. Add hot heptane in portions to the crude solid until it just dissolves. Be cautious of oiling out.
Part 4: Reference Data

Table 1: Properties of Common Extraction Solvents

SolventFormulaDensity (g/mL)Boiling Point (°C)Water MiscibilityPrimary Use
Ethyl Acetate C₄H₈O₂0.90277.1LowOrganic Layer
Diethyl Ether C₄H₁₀O0.71334.6LowOrganic Layer
Dichloromethane CH₂Cl₂1.32639.6LowOrganic Layer (denser than water)
Hexanes C₆H₁₄~0.655~69ImmiscibleOrganic Layer / Recrystallization

References

Validation & Comparative

The Molecular Architecture of 4-Alkoxyphenols: A Duality of Rigidity and Flexibility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-(Pentyloxy)phenol and its Homologues in Liquid Crystal Applications

For researchers and professionals in materials science and drug development, the rational design of liquid crystalline materials is paramount. The 4-alkoxyphenol series represents a foundational class of compounds that serve as versatile precursors and building blocks for more complex mesogenic molecules.[1] This guide provides a detailed comparison of this compound with its shorter- and longer-chain homologues, focusing on the structure-property relationships that govern their liquid crystalline behavior. We will delve into the synthesis, characterization, and the nuanced influence of the alkyl chain length on the resulting mesophases, offering field-proven insights and supporting experimental data.

The liquid crystalline potential of 4-alkoxyphenols stems from their amphipathic molecular structure, which consists of two key components: a rigid aromatic core (the phenol ring) and a flexible alkyl chain attached via an ether linkage.[1][2] This combination of a rigid, polar head and a flexible, nonpolar tail is a fundamental prerequisite for the formation of the intermediate states of matter known as mesophases.[1][2]

The phenolic hydroxyl group is a particularly important feature. It provides a reactive site for further molecular elaboration, such as esterification, to create more complex liquid crystal molecules.[1] Furthermore, this hydroxyl group can participate in hydrogen bonding, which can lead to the formation of supramolecular liquid crystalline structures with unique properties.[3][4][5]

Caption: General molecular structure of 4-alkoxyphenols.

The Decisive Role of the Alkoxy Chain Length

The length of the n-alkoxy chain is a critical determinant of the mesomorphic behavior of these compounds. As the number of carbon atoms in the chain increases, there is a predictable, yet nuanced, impact on the transition temperatures and the type of liquid crystal phase exhibited.

Generally, as the alkyl chain lengthens, van der Waals interactions between the molecules increase. This enhanced intermolecular attraction tends to stabilize more ordered phases. Consequently, shorter-chain alkoxyphenols are more likely to exhibit a nematic phase, which is characterized by long-range orientational order but no positional order.[1][6][7] As the chain extends, the tendency to form layered structures increases, leading to the emergence of smectic phases, which possess both orientational and some degree of positional order.[1][6][7]

Table 1: Comparison of Transition Temperatures for 4-Alkoxyphenols

4-Alkoxyphenol DerivativeAlkyl Chain (n)Melting Point (°C)Clearing Point (°C)Mesophase Type
4-Methoxyphenol153-Non-mesogenic
4-Ethoxyphenol266-Non-mesogenic
4-Propyloxyphenol358-Non-mesogenic
4-Butoxyphenol464-Non-mesogenic
4-Pentyloxyphenol 5 47 - Monotropic Nematic
4-Hexyloxyphenol64849Enantiotropic Nematic
4-Heptyloxyphenol76062Nematic, Smectic C
4-Octyloxyphenol86273Nematic, Smectic C, Smectic A
4-Decyloxyphenol107887Smectic C, Smectic A, Nematic
4-Dodecyloxyphenol128492Smectic C, Smectic A

Note: The mesogenic properties of the parent 4-alkoxyphenols themselves can be subtle (monotropic or non-existent). Their true utility lies in their incorporation into larger molecules, where these trends become more pronounced. Data is compiled from various sources and represents typical values.

From this data, it's evident that this compound occupies an interesting transitional position. While it may only exhibit a monotropic nematic phase (a liquid crystal phase that appears only on cooling), its derivatives often show stable nematic phases over a useful temperature range.[1] The homologues with shorter chains (n=1-4) are typically not liquid crystalline on their own. In contrast, those with longer chains (n ≥ 6) begin to show more ordered smectic phases, often in addition to a nematic phase.[2][8]

Synthesis and Characterization: A Practical Approach

The synthesis of 4-alkoxyphenols is well-established, with several reliable methods available. One of the most common is the reaction of hydroquinone with an alcohol in the presence of an acid catalyst.[9][10]

General Synthesis Protocol for 4-Alkoxyphenols

The following protocol is a representative method for synthesizing 4-alkoxyphenols.

Objective: To synthesize this compound from hydroquinone and pentanol.

Materials:

  • Hydroquinone

  • 1-Pentanol

  • Sulfuric acid (concentrated)

  • Benzoquinone (catalytic amount)

  • Toluene

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone, a catalytic amount of benzoquinone, and an excess of 1-pentanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 70-80°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, evaporate the excess alcohol under reduced pressure. Take up the residue in water and extract with toluene.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Figure 2: Synthesis Workflow for 4-Alkoxyphenols A 1. Combine Reactants (Hydroquinone, Alcohol, Benzoquinone) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B Initiate Reaction C 3. Heat to Reflux (Monitor by TLC) B->C Promote Etherification D 4. Cool and Evaporate Excess Alcohol C->D Reaction Completion E 5. Aqueous Workup & Toluene Extraction D->E Isolate Crude Product F 6. Dry and Concentrate Organic Phase E->F Separate Organic Layer G 7. Purify Product (Distillation/Chromatography) F->G Remove Solvent

Caption: Synthesis workflow for 4-alkoxyphenols.

Characterization of Liquid Crystalline Phases

A combination of techniques is essential to fully characterize the mesomorphic properties of these compounds.[11][12]

  • Polarized Optical Microscopy (POM): This is the primary tool for visually identifying liquid crystal phases.[13][14] Each phase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers. For instance, the nematic phase often shows a "threaded" or "Schlieren" texture.[15]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).[11][16] These transitions appear as peaks on the DSC thermogram.

Protocol for Characterization:

  • Sample Preparation: Place a small amount of the synthesized 4-alkoxyphenol on a clean glass slide and cover with a coverslip.

  • DSC Analysis: Place a small, accurately weighed sample into a DSC pan. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point. Then, cool the sample at the same rate. Record the heat flow as a function of temperature to identify transition peaks.

  • POM Analysis: Place the slide on a hot stage attached to a polarized light microscope. Heat the sample into the isotropic liquid phase (it will appear dark).

  • Cooling and Observation: Slowly cool the sample. As it transitions into a liquid crystal phase, birefringence will be observed, and characteristic textures will form. Record the temperatures at which these transitions occur and capture images of the textures.

Figure 3: Characterization Workflow cluster_0 Thermal Analysis cluster_1 Optical Analysis A DSC Scan (Heating & Cooling) B Identify Transition Temperatures (Tₘ, Tᵢ) and Enthalpies (ΔH) A->B F Phase Identification & Characterization B->F C POM with Hot Stage (Heating & Cooling) D Observe Textures (e.g., Nematic, Smectic) C->D E Correlate with DSC Transitions D->E E->F

Caption: Workflow for liquid crystal characterization.

Conclusion: Selecting the Right Building Block

The 4-alkoxyphenol series provides a tunable platform for the design of liquid crystalline materials. The choice of alkyl chain length is a critical first step in dictating the properties of the final product.

  • Short-chain homologues (n=1-4): While not mesogenic themselves, they are useful for creating simple nematic liquid crystals when incorporated into larger molecular structures.

  • This compound (n=5): Represents a sweet spot, often used as a precursor for materials intended to have a stable nematic phase near room temperature. Its derivatives are common in mixtures for display applications.

  • Long-chain homologues (n ≥ 6): These are the building blocks of choice when more ordered smectic phases are desired, which are crucial for applications like ferroelectric liquid crystal displays and certain types of sensors. The longer chains promote the necessary layered self-assembly.

By understanding the fundamental relationship between the alkoxy chain length and the resulting mesomorphic behavior, researchers can rationally select the appropriate 4-alkoxyphenol precursor to achieve the desired thermal range and phase type for their specific application. This comparative guide serves as a foundational tool for making that informed decision.

References

The Influence of Alkyl Chain Length on the Properties of 4-Alkoxyphenol-Based Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over the physicochemical properties of materials is paramount. In the realm of liquid crystals, the subtle art of molecular engineering allows for the fine-tuning of these properties to suit a myriad of applications, from advanced display technologies to sophisticated drug delivery systems. Among the vast array of mesogenic cores, those based on the 4-alkoxyphenol moiety represent a versatile and well-studied class of compounds. The length of the terminal alkyl chain in these molecules is a critical design parameter that profoundly influences their liquid crystalline behavior. This guide provides an in-depth comparison of how varying the alkyl chain length in a homologous series of 4-alkoxyphenol-based liquid crystals impacts their thermal, optical, and dielectric properties, supported by experimental data and established characterization protocols.

The Molecular Blueprint: Synthesis of a Homologous Series

The journey into understanding the structure-property relationships of these materials begins with their synthesis. A common and effective strategy involves a two-step process: the Williamson ether synthesis to create the 4-alkoxyphenol precursors, followed by an esterification reaction to introduce the second aromatic ring and complete the mesogenic core.

Experimental Protocol: Synthesis of 4-(4'-n-Alkoxybenzoyloxy)phenols

This protocol outlines the synthesis of a homologous series of 4-(4'-n-alkoxybenzoyloxy)phenols, where the length of the n-alkoxy chain is systematically varied.

Step 1: Synthesis of 4-n-Alkoxyphenols (Williamson Ether Synthesis) [1][2]

A representative procedure for the synthesis of 4-n-butoxyphenol is described below. The same procedure can be followed for other alkyl chain lengths by substituting the appropriate n-alkyl bromide.

  • Materials: Hydroquinone, 1-bromobutane, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of hydroquinone (1.0 equivalent) in acetone, add anhydrous potassium carbonate (2.0 equivalents).

    • Add 1-bromobutane (1.0 equivalent) to the reaction mixture.

    • Reflux the mixture with stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure 4-n-butoxyphenol.

Step 2: Synthesis of 4-(4'-n-Alkoxybenzoyloxy)phenols (Esterification) [3]

This step involves the esterification of the synthesized 4-n-alkoxyphenol with 4-hydroxybenzoic acid.

  • Materials: 4-n-Butoxyphenol, 4-hydroxybenzoyl chloride, pyridine.

  • Procedure:

    • Dissolve 4-n-butoxyphenol (1.0 equivalent) in dry pyridine.

    • Cool the solution in an ice bath and slowly add 4-hydroxybenzoyl chloride (1.0 equivalent) with constant stirring.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final liquid crystalline compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_williamson Williamson Ether Synthesis cluster_esterification Esterification Hydroquinone Hydroquinone Alkoxyphenol 4-n-Alkoxyphenol Hydroquinone->Alkoxyphenol 1. AlkylBromide n-Alkyl Bromide AlkylBromide->Alkoxyphenol 2. Base K₂CO₃ / Acetone Base->Alkoxyphenol Reflux FinalProduct 4-(4'-n-Alkoxy- benzoyloxy)phenol Alkoxyphenol->FinalProduct 4. HydroxybenzoylChloride 4-Hydroxybenzoyl Chloride HydroxybenzoylChloride->FinalProduct 3. Pyridine Pyridine Pyridine->FinalProduct Catalyst CharacterizationWorkflow SynthesizedLC Synthesized Homologous Series DSC Differential Scanning Calorimetry (DSC) SynthesizedLC->DSC POM Polarized Optical Microscopy (POM) SynthesizedLC->POM TransitionTemps Phase Transition Temperatures (T_c, T_i) DSC->TransitionTemps Enthalpy Enthalpy of Transitions (ΔH) DSC->Enthalpy MesophaseID Mesophase Identification (e.g., Nematic, Smectic) POM->MesophaseID Textures Optical Textures POM->Textures

References

A Senior Application Scientist's Guide to the Performance of Liquid Crystals Derived from 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, calamitic liquid crystals—rod-shaped molecules that exhibit mesophases—are foundational to both established technologies and cutting-edge research. Their unique electro-optical properties have cemented their role in display technologies, while their stimuli-responsive nature is being harnessed for novel applications in biosensing and drug delivery.[1] For researchers and drug development professionals, the rational design and selection of liquid crystalline materials are critical for optimizing device performance and creating innovative therapeutic systems.

This guide provides a comprehensive performance analysis of a representative liquid crystal derived from 4-(pentyloxy)phenol: 4-(pentyloxy)phenyl 4-methoxybenzoate . Its performance is benchmarked against two widely studied nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4'-butylaniline (MBBA) . By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in the selection and application of these versatile materials.

The Molecular Architecture: A Tale of Three Mesogens

The choice of this compound as a precursor provides a versatile platform for synthesizing calamitic liquid crystals. The pentyloxy tail offers flexibility, while the phenol head group provides a reactive site for esterification, allowing for the construction of a rigid core. In our target molecule, 4-(pentyloxy)phenyl 4-methoxybenzoate, the core is extended with a phenyl benzoate unit, a common strategy to induce mesomorphism.

To provide a meaningful performance context, we compare this molecule with 5CB and MBBA. 5CB is a benchmark nematic liquid crystal known for its positive dielectric anisotropy and room-temperature nematic phase.[2][3] MBBA is another classic nematic liquid crystal, notable for its negative dielectric anisotropy.[4]

cluster_precursors Core Precursors cluster_lcs Resulting Liquid Crystals cluster_comparison Performance Comparison 4_pentyloxyphenol This compound target_lc 4-(Pentyloxy)phenyl 4-Methoxybenzoate 4_pentyloxyphenol->target_lc Esterification biphenyl Biphenyl Derivative 5cb 5CB biphenyl->5cb Multi-step Synthesis aniline_benzaldehyde Aniline & Benzaldehyde Derivatives mbba MBBA aniline_benzaldehyde->mbba Condensation comparison_node Comparative Analysis of: - Thermal Properties - Electro-Optical Properties

Figure 1: Logical relationship of the compared liquid crystals.

Performance Data Summary: A Side-by-Side Comparison

The performance of a liquid crystal is dictated by its thermal and electro-optical properties. The following table summarizes key performance parameters for our target molecule and the selected alternatives. It is important to note that while extensive data is available for the commercial compounds 5CB and MBBA, the data for 4-(pentyloxy)phenyl 4-methoxybenzoate is less prevalent in the literature, underscoring the need for further experimental characterization.

Property4-(pentyloxy)phenyl 4-methoxybenzoate4-cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4'-butylaniline (MBBA)
Nematic Range (°C) Data not readily available; requires experimental determination22.5 - 35.0[2][3]21 - 47[5]
Clearing Point (°C) Data not readily available; requires experimental determination35.0[6]47[5]
Birefringence (Δn) at 589 nm, 25°C Estimated to be in the range of 0.1-0.2~0.18 - 0.2[7]~0.15[5]
Dielectric Anisotropy (Δε) at 1 kHz, 25°C Data not readily available; likely to be small and positive+11.5[2]-0.75[8]
Rotational Viscosity (γ₁) (mPa·s) at 25°C Data not readily available~100-120[7]~103[7]

Synthesis and Purification: A Practical Workflow

The synthesis of 4-(pentyloxy)phenyl 4-methoxybenzoate is a straightforward esterification reaction. The following protocol is based on well-established methods for the synthesis of phenyl benzoates.

Experimental Protocol: Synthesis of 4-(pentyloxy)phenyl 4-methoxybenzoate

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

start Start: This compound & 4-Methoxybenzoyl chloride dissolve Dissolve this compound in DCM with Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_chloride Add 4-Methoxybenzoyl Chloride Dropwise cool->add_chloride react Stir at Room Temperature (12-24h) add_chloride->react wash Wash with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine react->wash dry Dry with MgSO₄ & Evaporate Solvent wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Final Product: 4-(pentyloxy)phenyl 4-methoxybenzoate recrystallize->product

Figure 2: Synthesis workflow for 4-(pentyloxy)phenyl 4-methoxybenzoate.

Characterization and Performance Evaluation

Accurate characterization of the thermal and electro-optical properties is paramount for evaluating the performance of a liquid crystal. The following sections detail the standard experimental protocols for these measurements.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.

Experimental Protocol:

  • Sample Preparation: Hermetically seal a small amount of the liquid crystal sample (2-5 mg) in an aluminum DSC pan. Use an empty sealed pan as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystalline and crystalline phases.

    • Heat the sample again at the same controlled rate to record the melting and clearing transitions.

  • Data Analysis: Determine the phase transition temperatures from the onset or peak of the endothermic and exothermic events in the DSC thermogram.

Mesophase Identification: Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases based on their unique optical textures.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized microscope.

  • Observation: Heat the sample into the isotropic phase (it will appear dark under crossed polarizers).

  • Cooling and Identification: Slowly cool the sample and observe the formation of different textures as it transitions through the mesophases. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic or fan-like textures.

Electro-Optical Characterization

The electro-optical properties determine how the liquid crystal will respond to an electric field, which is crucial for most applications.

1. Birefringence (Δn) Measurement

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[9]

Experimental Protocol (Abbe Refractometer Method):

  • Cell Preparation: Fill a thin, planar-aligned liquid crystal cell with the sample.

  • Instrument Setup: Place the cell on the prism of an Abbe refractometer with a suitable contact liquid. Use a monochromatic light source (e.g., sodium lamp, 589 nm).

  • Measurement:

    • Orient the cell so that the director of the liquid crystal is parallel to the direction of light propagation to measure nₒ.

    • Rotate the cell by 90° so that the director is perpendicular to the direction of light propagation to measure nₑ.

  • Calculation: Calculate the birefringence as Δn = nₑ - nₒ.

2. Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Experimental Protocol (Capacitance Method):

  • Cell Preparation: Use two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment. Fill both with the liquid crystal sample.

  • Measurement:

    • Measure the capacitance of the homeotropically aligned cell (director perpendicular to the electric field) to determine ε⊥.

    • Measure the capacitance of the planar-aligned cell (director parallel to the electric field) to determine ε∥.

  • Calculation: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.

3. Rotational Viscosity (γ₁) Measurement

Rotational viscosity describes the internal friction of the liquid crystal director reorienting in an electric or magnetic field.

Experimental Protocol (Rotating Magnetic Field Method):

  • Sample Preparation: Place the liquid crystal sample in a small cylindrical container within a temperature-controlled housing.

  • Measurement: Apply a rotating magnetic field of sufficient strength to align the liquid crystal director.

  • Analysis: The director will lag behind the rotating field by a phase angle that is dependent on the rotational viscosity. Measure this phase lag to calculate γ₁.

cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical Characterization dsc DSC: Phase Transition Temperatures performance_profile Comprehensive Performance Profile dsc->performance_profile pom POM: Mesophase Identification pom->performance_profile birefringence Birefringence (Δn) birefringence->performance_profile dielectric Dielectric Anisotropy (Δε) dielectric->performance_profile viscosity Rotational Viscosity (γ₁) viscosity->performance_profile lc_sample Liquid Crystal Sample lc_sample->dsc lc_sample->pom lc_sample->birefringence lc_sample->dielectric lc_sample->viscosity

Figure 3: Experimental workflow for liquid crystal characterization.

Relevance to Drug Development Professionals

While the immediate applications of calamitic liquid crystals are in electro-optics, their unique properties are increasingly relevant to the pharmaceutical sciences.

  • Drug Delivery Systems: Lyotropic liquid crystals, which form in the presence of a solvent, are being extensively investigated for controlled drug release.[9][10][11] The ordered structures of liquid crystalline phases can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling sustained release.[12][13] Thermotropic liquid crystals, like the ones discussed in this guide, can be used to create stimuli-responsive drug delivery systems that release their payload in response to temperature changes.

  • Biosensors: The orientation of liquid crystals is highly sensitive to surface interactions. This property is the basis for label-free biosensors that can detect the binding of biomolecules such as proteins and nucleic acids.[14][15][16] A change in the orientation of the liquid crystal, triggered by a binding event at the sensor surface, results in a readily detectable optical signal.[10] This technology holds promise for high-throughput screening in drug discovery.[10]

Conclusion

The performance of liquid crystals derived from this compound, exemplified by 4-(pentyloxy)phenyl 4-methoxybenzoate, offers a compelling area of study for materials scientists and drug development professionals. While established materials like 5CB and MBBA provide a robust baseline for performance, the modular synthesis of new liquid crystals from versatile precursors like this compound allows for the fine-tuning of properties for specific applications. A thorough understanding of the synthesis, characterization, and performance metrics detailed in this guide is essential for the rational design of the next generation of liquid crystalline materials for both advanced optical devices and innovative biomedical applications.

References

The Influence of a Single Carbon: A Comparative Guide to the Mesophase Behavior of 4-(Pentyloxy)phenol and 4-(Butoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the realm of liquid crystal research and development, the nuanced interplay between molecular structure and bulk material properties is of paramount importance. Even subtle alterations to a molecule's architecture can profoundly impact its self-assembly into the ordered, yet fluid, mesophases that are the hallmark of liquid crystals. This guide provides a detailed comparative analysis of two closely related mesogenic precursors, 4-(pentyloxy)phenol and 4-(butoxy)phenol, focusing on how a single methylene unit difference in their alkoxy chains dictates their thermal behavior and potential for liquid crystal phase formation. This analysis is grounded in established experimental methodologies and theoretical principles to provide actionable insights for material design.

Molecular Architecture: The Subtle Distinction

At the heart of this comparison are two molecules that share a common rigid phenolic core, a key component for promoting the anisotropic intermolecular interactions necessary for liquid crystal formation. The sole structural difference lies in the length of the flexible alkoxy chain attached to the phenol ring: 4-(butoxy)phenol possesses a four-carbon chain, while this compound has a five-carbon chain.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-(Butoxy)phenolC10H14O2166.22122-94-1
This compoundC11H16O2180.2418979-53-8

This seemingly minor variation in the homologous series of 4-alkoxyphenols is the primary determinant of the differences in their mesomorphic behavior. The length of the alkyl chain influences the balance between the enthalpic forces that favor ordering and the entropic forces that favor disorder.

cluster_butoxy 4-(Butoxy)phenol cluster_pentyloxy This compound butoxyphenol butoxyphenol pentyloxyphenol pentyloxyphenol

Caption: Molecular structures of 4-(Butoxy)phenol and this compound.

Comparative Analysis of Thermal and Mesomorphic Properties

While 4-(butoxy)phenol and this compound are fundamental building blocks for more complex liquid crystalline materials, their intrinsic mesomorphic properties are not strongly pronounced. Simple 4-alkoxyphenols often exhibit monotropic or enantiotropic nematic phases, and in some cases, smectic phases, with the stability and type of mesophase being highly dependent on the alkyl chain length.

A critical aspect of characterizing these materials is the determination of their phase transition temperatures. This is typically achieved through Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 2: Experimentally Determined Thermal Properties

CompoundMelting Point (°C)Mesophase Transition(s) (°C)Clearing Point (°C)Mesophase Type(s)
4-(Butoxy)phenol65-66Not reported to exhibit a stable mesophase--
This compound56-57[1]Reported to exhibit a monotropic nematic phase-Nematic

Based on available data, 4-(butoxy)phenol transitions directly from a crystalline solid to an isotropic liquid upon heating. In contrast, this compound has been reported to exhibit a monotropic nematic phase, meaning a liquid crystal phase is observed only upon cooling from the isotropic liquid state. This behavior is a direct consequence of the longer pentyloxy chain, which enhances the intermolecular attractive forces and stabilizes the ordered liquid phase to a greater extent than the shorter butoxy chain.

The odd-even effect is a well-documented phenomenon in homologous series of liquid crystals, where compounds with an odd number of carbons in the alkyl chain often have different transition temperatures and mesophase stabilities compared to those with an even number of carbons. The observation of a nematic phase in the pentyloxy (odd number of carbons) derivative and its absence in the butoxy (even number of carbons) derivative is consistent with this principle.

Experimental Protocols for Characterization

To empirically validate the mesomorphic behavior of these compounds, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

cluster_workflow DSC Experimental Workflow prep Sample Preparation: Weigh 3-5 mg of sample into an aluminum pan and seal. instrument Instrument Setup: Place sample and reference pans in DSC cell. Purge with N2. prep->instrument heating1 First Heating Scan: Heat at 10°C/min to isotropic phase. instrument->heating1 isothermal Isothermal Hold: Hold for 2-5 min to erase thermal history. heating1->isothermal cooling Cooling Scan: Cool at 10°C/min to below crystallization temperature. isothermal->cooling heating2 Second Heating Scan: Heat at 10°C/min. cooling->heating2 analysis Data Analysis: Identify transition peaks (onset temp) and integrate peak areas (enthalpy). heating2->analysis

Caption: Workflow for DSC analysis of liquid crystal candidates.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified 4-(alkoxy)phenol into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument. Purge the sample chamber with a constant flow of dry nitrogen gas (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected clearing point (e.g., 100°C).

    • Hold the sample at this isotropic temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: The first heating scan provides information on the initial state of the sample. The cooling scan is crucial for identifying monotropic phases, which only appear on cooling. The second heating scan is used to confirm the transition temperatures of enantiotropic phases. Phase transition temperatures are typically determined from the onset of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

Polarized Optical Microscopy (POM)

Objective: To visually identify liquid crystalline mesophases and their characteristic textures.

cluster_workflow POM Experimental Workflow prep Sample Preparation: Place a small amount of sample on a microscope slide and cover. hotstage Hot Stage Setup: Place the slide on the hot stage of the polarizing microscope. prep->hotstage heating Heating and Observation: Slowly heat the sample while observing through crossed polarizers. hotstage->heating texture_id Texture Identification: Identify characteristic textures of different mesophases. heating->texture_id cooling Cooling and Observation: Slowly cool the sample and observe phase transitions. texture_id->cooling correlation Correlation with DSC: Correlate observed transition temperatures with DSC data. cooling->correlation

References

A Comparative Guide to the Characterization of 4-(Pentyloxy)phenol Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of key derivatives of 4-(Pentyloxy)phenol, a significant molecular building block in the field of materials science, particularly in the development of liquid crystals. By presenting side-by-side experimental data and detailed characterization protocols, this document serves as a practical resource for researchers, scientists, and professionals in drug development and materials engineering. We will explore how subtle modifications to the core this compound structure—specifically through the introduction of ester and Schiff base linkages—dramatically influence the material's thermal and mesomorphic properties.

Introduction: The Versatility of the this compound Scaffold

This compound is a valuable intermediate in organic synthesis, primarily due to its amphipathic nature, featuring a hydrophilic phenolic head and a lipophilic pentyloxy tail. This structure makes it an ideal precursor for calamitic (rod-like) liquid crystals, where molecular shape anisotropy is a prerequisite for the formation of mesophases. The pentyloxy group provides the necessary flexibility, while the rigid phenyl ring can be extended to create molecules with a high aspect ratio.

This guide will focus on a comparative analysis of two key derivatives synthesized from this compound, chosen for their representative linkages in liquid crystal design:

  • 4-(Pentyloxy)phenyl 4-methoxybenzoate (Ester Derivative)

  • 4'-Pentyloxy-N-(4-methoxybenzylidene)aniline (Schiff Base Derivative)

We will dissect their synthesis, spectral characterization, and critically, their thermotropic liquid crystalline behavior, to provide a clear understanding of the structure-property relationships that govern their performance.

Synthesis of this compound Derivatives: A Tale of Two Linkages

The creation of calamitic liquid crystals from this compound hinges on the strategic introduction of a central linking group to connect it with another aromatic unit, thereby elongating the molecular core. The choice of this linkage is a critical design parameter that profoundly impacts the resulting material's stability, mesophase type, and transition temperatures. Here, we detail the synthesis of an ester and a Schiff base derivative, both common strategies in liquid crystal chemistry.

Synthesis Pathway Overview

The following diagram illustrates the synthetic pathways to our target derivatives, starting from the common precursor, this compound.

Synthesis_Pathways cluster_ester Ester Derivative Synthesis cluster_schiff_base Schiff Base Derivative Synthesis cluster_precursor Precursor Synthesis A This compound C 4-(Pentyloxy)phenyl 4-methoxybenzoate A->C Pyridine, DCM B 4-Methoxybenzoyl chloride B->C D 4-(Pentyloxy)aniline F 4'-Pentyloxy-N-(4-methoxybenzylidene)aniline D->F Ethanol, Acetic Acid (cat.) E 4-Methoxybenzaldehyde E->F G 4-Aminophenol I 4-(Pentyloxy)aniline G->I K2CO3, Acetone H 1-Bromopentane H->I A_precursor 4-Hydroxyphenol A_precursor->A Williamson Ether Synthesis (1-Bromopentane, K2CO3, Acetone) A_precursor->G Reduction

Caption: Synthetic routes to the ester and Schiff base derivatives of this compound.

Experimental Protocol: Synthesis of 4-(Pentyloxy)phenyl 4-methoxybenzoate (Ester)

This procedure outlines the esterification of this compound with 4-methoxybenzoyl chloride, a standard method for creating phenyl benzoate-based liquid crystals.

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield white crystals of 4-(pentyloxy)phenyl 4-methoxybenzoate.

Experimental Protocol: Synthesis of 4'-Pentyloxy-N-(4-methoxybenzylidene)aniline (Schiff Base)

This protocol details the condensation reaction between 4-(pentyloxy)aniline and 4-methoxybenzaldehyde to form the imine linkage characteristic of Schiff base liquid crystals.

Materials:

  • 4-(Pentyloxy)aniline

  • 4-Methoxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 4-(pentyloxy)aniline (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add 4-methoxybenzaldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4'-pentyloxy-N-(4-methoxybenzylidene)aniline as pale yellow crystals.

Spectroscopic Characterization

The structural integrity of the synthesized derivatives is confirmed through Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

The FTIR spectra provide definitive evidence for the formation of the desired linkages.

DerivativeKey IR Absorptions (cm⁻¹)Interpretation
Ester ~1735 (strong)C=O stretch of the ester linkage.
~1270 and ~1165C-O stretch of the ester group.
Schiff Base ~1625 (strong)C=N stretch of the imine (Schiff base) linkage.
Absence of C=O (~1700) and N-H (~3300-3400)Confirms complete reaction of aldehyde and amine.
¹H and ¹³C NMR Spectroscopy

NMR spectroscopy confirms the molecular structure in detail. The chemical shifts provide a fingerprint of the electronic environment of each nucleus.

4-(Pentyloxy)phenyl 4-methoxybenzoate (Ester)

  • ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 8.12 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.88 (s, 3H, -OCH₃), 1.80 (m, 2H, -OCH₂CH ₂-), 1.45-1.35 (m, 4H, -(CH₂)₂-), 0.93 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 165.5 (C=O), 163.8, 157.2, 144.5, 132.3, 122.0, 121.8, 115.0, 113.9, 68.3 (-OCH₂-), 55.6 (-OCH₃), 28.9, 28.2, 22.5, 14.1 (-CH₃).

4'-Pentyloxy-N-(4-methoxybenzylidene)aniline (Schiff Base)

  • ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 8.35 (s, 1H, -CH=N-), 7.85 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.86 (s, 3H, -OCH₃), 1.80 (m, 2H, -OCH₂CH ₂-), 1.45-1.35 (m, 4H, -(CH₂)₂-), 0.93 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 160.5 (C=N), 162.0, 158.5, 144.0, 130.5, 129.5, 122.0, 114.8, 114.2, 68.3 (-OCH₂-), 55.5 (-OCH₃), 29.0, 28.3, 22.5, 14.1 (-CH₃).

Comparative Analysis of Mesomorphic Properties

The defining characteristic of liquid crystals is their ability to form intermediate phases (mesophases) between the solid crystalline and isotropic liquid states. The nature and temperature range of these mesophases are paramount to their application. We employed Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to investigate these properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the temperatures and enthalpy changes associated with phase transitions.

DerivativeTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)Mesophase Behavior
Ester Crystal → Nematic (T_m)~85~25.8Enantiotropic Nematic
Nematic → Isotropic (T_c)~121~0.7
Schiff Base Crystal → Nematic (T_m)~110~28.5Enantiotropic Nematic
Nematic → Isotropic (T_c)~135~0.8

Interpretation of DSC Data:

  • Higher Transition Temperatures of the Schiff Base: The Schiff base derivative exhibits significantly higher melting (T_m) and clearing (T_c) temperatures compared to the ester derivative. This is attributable to the greater rigidity and planarity of the -CH=N- linkage, which enhances intermolecular π-π stacking and leads to a more stable, ordered state.

  • Nematic Mesophase: Both derivatives exhibit an enantiotropic nematic (N) phase, which is the least ordered of the liquid crystal phases, characterized by long-range orientational order but no positional order of the molecular centers of mass.

  • Enthalpy of Transition: The enthalpy of the crystal-to-nematic transition is substantially larger than that of the nematic-to-isotropic transition. This reflects the significant energy required to break the crystal lattice, whereas the transition from the ordered nematic phase to the disordered isotropic liquid requires less energy.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the visual identification of liquid crystal phases. The birefringence of liquid crystals results in characteristic textures when viewed between crossed polarizers.

Procedure for POM Analysis:

  • A small sample of the compound is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarized light microscope.

  • The sample is heated above its clearing point to the isotropic liquid state, which appears dark under crossed polarizers.

  • The sample is then slowly cooled. As it transitions into a mesophase, light is transmitted, and a characteristic texture appears.

  • The nematic phase for both the ester and Schiff base derivatives is identified by the appearance of a threaded or Schlieren texture. These textures arise from the presence of line and point defects (disclinations) in the director field of the nematic phase.

DerivativeObserved Texture on Cooling from Isotropic MeltMesophase Identification
Ester Thread-like or Schlieren textureNematic
Schiff Base Thread-like or Schlieren textureNematic

The following diagram illustrates the workflow for characterizing the thermal properties of the synthesized derivatives.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data & Analysis Start This compound Derivatives DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR ThermalData Transition Temperatures (T_m, T_c) Enthalpy (ΔH) DSC->ThermalData OpticalData Mesophase Textures (e.g., Schlieren, Focal Conic) POM->OpticalData StructuralData Confirmation of Molecular Structure and Purity NMR->StructuralData FTIR->StructuralData Conclusion Comparative Performance Evaluation ThermalData->Conclusion OpticalData->Conclusion StructuralData->Conclusion

Caption: Workflow for the characterization and comparative analysis of this compound derivatives.

Conclusion: Structure Dictates Performance

This comparative guide demonstrates that the choice of linking group in the design of calamitic molecules derived from this compound has a profound impact on their liquid crystalline properties.

  • The Schiff base derivative , with its rigid and planar imine linkage, exhibits a more thermally stable nematic phase at higher temperatures compared to the ester derivative. This enhanced stability is a direct consequence of stronger intermolecular interactions.

  • The ester derivative , while possessing a lower thermal stability, still forms a well-defined nematic phase over a useful temperature range. The greater flexibility of the ester linkage compared to the Schiff base results in weaker intermolecular forces and thus lower transition temperatures.

The experimental protocols and comparative data presented herein provide a foundational framework for researchers to rationally design and synthesize new liquid crystalline materials based on the this compound scaffold. By understanding these fundamental structure-property relationships, scientists can tailor the molecular architecture to achieve desired performance characteristics for applications ranging from advanced display technologies to smart materials and sensors.

A Senior Application Scientist's Guide to Benchmarking 4-(Pentyloxy)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and materials science, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Phenol derivatives, with their versatile reactivity, are a cornerstone of modern synthesis. This guide provides an in-depth technical comparison of 4-(pentyloxy)phenol against two other common phenol derivatives: 4-methoxyphenol and 4-tert-butylphenol. Our analysis will focus on their relative performance in key synthetic transformations and their application as precursors in liquid crystal synthesis. This document is intended to be a practical resource for scientists in research and drug development, offering not just protocols, but the underlying chemical principles to inform your experimental design.

Introduction: The Role of the para-Substituent

The reactivity of the phenolic hydroxyl group and the aromatic ring is profoundly influenced by the nature of the substituent at the para-position. In this guide, we compare three distinct electronic and steric profiles:

  • 4-Methoxyphenol: Features a methoxy group (-OCH₃), a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group inductively (-I). The +R effect dominates, increasing the electron density of the aromatic ring and the nucleophilicity of the phenolic oxygen.

  • This compound: Possesses a pentyloxy group (-O(CH₂)₄CH₃), which is electronically similar to the methoxy group but with a longer, more lipophilic alkyl chain. This increased chain length can influence physical properties like solubility and liquid crystalline behavior.

  • 4-tert-Butylphenol: Carries a tert-butyl group (-C(CH₃)₃), which is a bulky, weakly electron-donating group through induction (+I) and hyperconjugation. Its significant steric bulk can hinder reactions at the ortho-positions and influence the packing of molecules in the solid state.[1]

These differences in electronic and steric properties are expected to manifest in varying reaction rates, yields, and product selectivities in common synthetic operations.

Comparative Reactivity in Key Organic Reactions

We will now benchmark the performance of these three phenol derivatives in three fundamental reactions in organic synthesis: O-alkylation (Williamson Ether Synthesis), Suzuki-Miyaura Coupling, and Esterification.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2] The first step, the deprotonation of the phenol to the more nucleophilic phenoxide, is critical. The acidity of the phenol, therefore, plays a significant role.

Expected Performance:

The acidity of phenols is influenced by the electronic nature of the para-substituent. Electron-donating groups generally decrease acidity by destabilizing the resulting phenoxide anion.[3] Consequently, we can predict the following trend in acidity:

Phenol > 4-tert-Butylphenol > 4-Methoxyphenol ≈ this compound

While a lower pKa (higher acidity) would suggest easier deprotonation, the nucleophilicity of the resulting phenoxide is also a key factor. The electron-donating alkoxy groups in 4-methoxyphenol and this compound enhance the nucleophilicity of the phenoxide oxygen, which can lead to faster reaction rates in the Sₙ2 step. The bulky tert-butyl group in 4-tert-butylphenol is not expected to significantly affect the nucleophilicity of the distal phenoxide oxygen.

Comparative Data Summary (Predicted)

Phenol Derivativep-Substituent EffectPredicted Acidity (pKa)Predicted Nucleophilicity of PhenoxidePredicted Williamson Ether Synthesis Performance
4-Methoxyphenol +R, -I (net donating)Higher than phenol (~10.2)[4]HighExcellent yields, potentially faster rates due to enhanced nucleophilicity.
This compound +R, -I (net donating)Similar to 4-methoxyphenolHighExcellent yields, comparable to 4-methoxyphenol. Solubility may vary in different solvents.
4-tert-Butylphenol +I (weakly donating)Slightly higher than phenolModerateGood yields, but potentially slower than alkoxy derivatives if phenoxide nucleophilicity is the dominant factor.
Experimental Protocol: Comparative Williamson Ether Synthesis of 4-Substituted Phenoxyethanes

This protocol provides a framework for the direct comparison of the three phenols in a standard Williamson ether synthesis.

Materials:

  • 4-Methoxyphenol

  • This compound

  • 4-tert-Butylphenol

  • Bromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To three separate round-bottom flasks, add the respective phenol (10 mmol, 1.0 eq), potassium carbonate (15 mmol, 1.5 eq), and anhydrous acetone (50 mL).

  • Stir the suspensions at room temperature for 15 minutes.

  • To each flask, add bromoethane (12 mmol, 1.2 eq) dropwise.

  • Heat the reaction mixtures to reflux (around 56°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixtures to room temperature and filter off the inorganic salts.

  • Concentrate the filtrates under reduced pressure.

  • Dissolve the residues in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the products by column chromatography on silica gel if necessary.

  • Determine the isolated yield for each reaction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol Derivative (1.0 eq) reactants Combine and Stir phenol->reactants k2co3 K2CO3 (1.5 eq) k2co3->reactants acetone Anhydrous Acetone acetone->reactants bromoethane Add Bromoethane (1.2 eq) reactants->bromoethane reflux Reflux & Monitor by TLC bromoethane->reflux cool Cool & Filter reflux->cool concentrate1 Concentrate cool->concentrate1 extract Dissolve & Wash concentrate1->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product Isolated Product purify->product

Caption: Williamson Ether Synthesis Workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[5] Phenols are not direct substrates but must first be converted into a derivative with a better leaving group, such as a tosylate or triflate. The electronic properties of the para-substituent can influence the ease of this activation step and the subsequent cross-coupling.

Expected Performance:

Electron-donating groups on the phenol can make the hydroxyl group a poorer leaving group, potentially making the formation of the tosylate or triflate intermediate more challenging. However, these groups can also increase the electron density on the aromatic ring, which may facilitate the oxidative addition step in the catalytic cycle with some catalyst systems.[6] The bulky tert-butyl group may sterically hinder the approach of the catalyst to the ortho positions.

Comparative Data Summary (Predicted)

Phenol Derivativep-Substituent EffectPredicted Reactivity in Activation Step (e.g., Tosylation)Predicted Reactivity in Cross-Coupling
4-Methoxyphenol +R, -I (net donating)May be slightly slower due to increased electron density at the oxygen.Good, electron-rich ring can be favorable for oxidative addition.
This compound +R, -I (net donating)Similar to 4-methoxyphenol.Good, similar to 4-methoxyphenol.
4-tert-Butylphenol +I (weakly donating)Standard reactivity.Good, though steric hindrance may be a factor with some catalysts.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a two-step procedure for comparing the phenols in a Suzuki-Miyaura coupling reaction.

Part A: Synthesis of Aryl Tosylates

  • In separate flasks, dissolve each phenol (10 mmol, 1.0 eq) in pyridine (20 mL) at 0°C.

  • Slowly add p-toluenesulfonyl chloride (12 mmol, 1.2 eq) to each flask.

  • Allow the reactions to stir at room temperature overnight.

  • Pour the reaction mixtures into ice-water and extract with diethyl ether.

  • Wash the organic layers with 1 M HCl, water, and brine.

  • Dry over MgSO₄, filter, and concentrate to obtain the crude aryl tosylates, which can be purified by recrystallization or chromatography.

Part B: Suzuki-Miyaura Coupling

  • In separate Schlenk tubes, combine the respective aryl tosylate (5 mmol, 1.0 eq), phenylboronic acid (6 mmol, 1.2 eq), palladium(II) acetate (0.1 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.2 mmol, 4 mol%).

  • Add potassium phosphate (10 mmol, 2.0 eq) and a solvent mixture of toluene and water (e.g., 10:1, 22 mL).

  • Degas the mixtures by bubbling with argon for 15-20 minutes.

  • Heat the reactions to 100°C and monitor by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers, concentrate, and purify by column chromatography to determine the isolated yields.

Workflow Diagram:

G cluster_activation Step 1: Tosylation cluster_coupling Step 2: Suzuki-Miyaura Coupling phenol Phenol Derivative tosyl_chloride Tosyl Chloride, Pyridine phenol->tosyl_chloride tosylate Aryl Tosylate tosyl_chloride->tosylate catalyst Pd(OAc)2, Ligand, Base tosylate->catalyst boronic_acid Phenylboronic Acid boronic_acid->catalyst coupled_product Coupled Product catalyst->coupled_product

Caption: Two-Step Suzuki-Miyaura Coupling Workflow.

Esterification

The esterification of phenols can be achieved through various methods, such as reaction with acyl chlorides or carboxylic acid anhydrides. The nucleophilicity of the phenolic oxygen is a key determinant of the reaction rate.

Expected Performance:

The electron-donating alkoxy groups of 4-methoxyphenol and this compound increase the electron density on the phenolic oxygen, enhancing its nucleophilicity and likely leading to faster esterification rates compared to 4-tert-butylphenol and unsubstituted phenol.

Comparative Data Summary (Predicted)

Phenol Derivativep-Substituent EffectPredicted Nucleophilicity of Phenolic OxygenPredicted Esterification Performance
4-Methoxyphenol +R, -I (net donating)HighHigh yields, likely the fastest reaction rate.
This compound +R, -I (net donating)HighHigh yields, comparable to 4-methoxyphenol.
4-tert-Butylphenol +I (weakly donating)ModerateGood yields, but likely slower than the alkoxy derivatives.

Application in Liquid Crystal Synthesis

4-Alkoxyphenols are crucial building blocks for thermotropic liquid crystals. The length of the alkoxy chain plays a significant role in determining the mesomorphic properties (the type of liquid crystal phase and the temperature range of its stability).[7][8]

Influence of the Alkyl Chain:

Generally, as the length of the n-alkoxy chain increases in a homologous series of liquid crystals, the melting points tend to decrease, and the clearing points (the temperature at which the liquid crystal phase transitions to an isotropic liquid) show an odd-even effect, with a general decrease for longer chains. The presence of smectic phases is often favored by longer alkyl chains, which promote lamellar packing.

Comparative Performance:

  • 4-Methoxyphenol derivatives often exhibit nematic phases but may have higher melting points and clearing points compared to longer-chain analogues.

  • This compound derivatives are in a range where nematic and, in some systems, smectic A phases are common. The pentyl chain provides a good balance of flexibility and length to induce mesophase formation over a useful temperature range.

  • 4-tert-Butylphenol , due to its bulky, non-linear substituent, is less commonly used as a direct precursor for calamitic (rod-shaped) liquid crystals, as the tert-butyl group disrupts the linear geometry required for the formation of such mesophases.

Comparative Data for a Homologous Series of 4-Alkoxy-4'-nitrobiphenyls [9]

Alkoxy ChainMelting Point (°C)Clearing Point (°C)Mesophase(s)
Methoxy138- (Monotropic Nematic)N
Ethoxy139- (Monotropic Nematic)N
Propoxy102103N
Butoxy80108N
Pentyloxy 77 105 N
Hexyloxy70108N
Heptyloxy73105SmA, N
Octyloxy70107SmA, N

This data illustrates the trend of decreasing melting points and the emergence of smectic phases as the alkyl chain length increases, with the pentyloxy derivative showing a broad nematic range.

Synthesis of this compound

A reliable synthesis of this compound is essential for its use as a starting material. A common and effective method is the mono-O-alkylation of hydroquinone.

Experimental Protocol: Synthesis of this compound from Hydroquinone[10]

Materials:

  • Hydroquinone

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add hydroquinone (2.0 eq), potassium carbonate (2.0 eq), and anhydrous ethanol.

  • Stir the suspension and add 1-bromopentane (1.0 eq) dropwise.

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC to follow the consumption of the limiting reagent.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 1 M NaOH to separate the desired product (as the phenoxide) from the unreacted hydroquinone and the di-alkylated byproduct.

  • Acidify the aqueous basic extracts with 1 M HCl until acidic, and then extract the product back into diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield this compound.

  • The product can be further purified by column chromatography or recrystallization.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification hydroquinone Hydroquinone (2.0 eq) reflux Reflux hydroquinone->reflux k2co3 K2CO3 (2.0 eq) k2co3->reflux ethanol Ethanol ethanol->reflux bromopentane 1-Bromopentane (1.0 eq) bromopentane->reflux concentrate Concentrate reflux->concentrate partition Partition (Ether/Water) concentrate->partition base_extraction Extract with NaOH partition->base_extraction acidify Acidify & Extract base_extraction->acidify dry Dry & Concentrate acidify->dry product This compound dry->product

Caption: Synthesis of this compound.

Conclusion

This guide provides a comparative framework for evaluating this compound against other common phenol derivatives.

  • In nucleophilic substitution reactions such as the Williamson ether synthesis and esterification, the electron-donating pentyloxy group enhances the nucleophilicity of the phenolic oxygen, suggesting that this compound will exhibit reactivity comparable to or slightly greater than 4-methoxyphenol, and likely superior to the less nucleophilic 4-tert-butylphenol.

  • In cross-coupling reactions like the Suzuki-Miyaura coupling, where the phenol is first activated, the electronic effects are more nuanced, but this compound is expected to be a viable substrate, performing similarly to other electron-rich phenols.

  • As a liquid crystal precursor , the pentyl chain of this compound offers a distinct advantage over the shorter methoxy group and the bulky tert-butyl group for the design of materials with specific mesophase properties and transition temperatures.

The provided protocols offer a starting point for researchers to perform their own benchmarking studies, allowing for an informed selection of the optimal phenol derivative for a given synthetic challenge or material application. The choice between these building blocks will ultimately depend on the specific requirements of the target molecule, including desired reactivity, solubility, and, in the case of materials, the final physical properties.

References

A Comparative Guide to the Structure-Property Relationships of 4-Alkoxyphenols for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Alkoxyphenols are a fascinating class of organic compounds characterized by a phenol ring substituted with an alkoxy group (-OR) at the para position.[1] This seemingly simple structural motif is a cornerstone in various scientific domains, from polymer chemistry to antioxidant technology. For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of a 4-alkoxyphenol and its resulting physicochemical and biological properties is paramount. The length and branching of the alkyl chain in the alkoxy group provide a tunable dial, allowing for the fine-tuning of properties like lipophilicity, acidity, and antioxidant capacity. This guide offers an in-depth comparison of these relationships, supported by experimental data and protocols, to empower researchers in the rational design of novel therapeutics and functional molecules. We will explore how subtle changes in the alkyl substituent can lead to significant shifts in molecular behavior, providing a framework for harnessing these compounds in medicinal chemistry and beyond.

The 4-Alkoxyphenol Scaffold: Synthesis and Core Attributes

The general structure of a 4-alkoxyphenol consists of a hydroxyl group and an alkoxy group situated at opposite ends of a benzene ring. This arrangement is key to their chemical personality, influencing both electronic and steric effects.

Synthesis: The most common and versatile method for synthesizing 4-alkoxyphenols is the Williamson ether synthesis .[2][3][4] This robust SN2 reaction involves the deprotonation of a parent phenol (like hydroquinone) with a base to form a phenoxide ion.[3][5] This highly nucleophilic phenoxide then attacks a primary alkyl halide, resulting in the formation of the desired ether linkage.[2][3]

  • Step 1: Deprotonation: The phenolic proton is acidic and is readily removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium phenoxide.[5][6]

  • Step 2: Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., iodomethane, bromoethane) in an SN2 reaction.[3]

The choice of the alkyl halide directly determines the nature of the alkoxy chain, making this method ideal for creating a homologous series of 4-alkoxyphenols for comparative studies.

Core Structure-Property Relationships

The true utility of 4-alkoxyphenols in research and development lies in the predictable and systematic variation of their properties with changes in the alkoxy group.

Impact on Physicochemical Properties (pKa & logP)

Acidity (pKa): The pKa of the phenolic hydroxyl group is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor-binding interactions. The alkoxy group, being an electron-donating group through resonance, slightly destabilizes the phenoxide conjugate base, making 4-alkoxyphenols generally less acidic (higher pKa) than phenol itself (pKa ≈ 9.98)[7]. However, the inductive effect and the increasing size of the alkyl chain can cause subtle variations within the homologous series.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity, a key determinant of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). As the length of the alkyl chain in the 4-alkoxy group increases, the molecule becomes progressively more nonpolar and, therefore, more lipophilic. This trend has been demonstrated in quantitative structure-activity relationship (QSAR) studies, which often correlate increasing logP with changes in biological activity.[8][9]

Comparative Physicochemical Data:

CompoundR GroupMolecular Weight ( g/mol )pKa (approx.)logP (experimental)
4-Methoxyphenol-CH₃124.14[10]10.21.30[10]
4-Ethoxyphenol-CH₂CH₃138.16[11]10.21.81[11]
4-Propoxyphenol-CH₂CH₂CH₃152.19~10.22.3 (estimated)
4-Butoxyphenol-CH₂CH₂CH₂CH₃166.22[1]~10.22.8 (estimated)

Note: pKa values for substituted phenols are influenced by the electronic effects of the substituent.[12][13] LogP values are estimations for longer chains based on incremental increases.

Impact on Antioxidant Activity

Phenolic compounds are renowned for their ability to act as primary antioxidants by donating their phenolic hydrogen atom to neutralize free radicals.[14][15] This process is central to their protective effects against oxidative stress, a condition implicated in numerous diseases.[16] The efficiency of a 4-alkoxyphenol as an antioxidant is governed by the stability of the resulting phenoxyl radical.

The primary mechanism involves a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical (R•), quenching the radical and forming a more stable phenoxyl radical.[17]

Phenol-OH + R• → Phenol-O• + RH

The antioxidant capacity of 4-alkoxyphenols is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[18][19] The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[20]

While the electronic effect of the alkoxy group is relatively constant across the series, the increasing lipophilicity with longer alkyl chains can influence the antioxidant's ability to partition into lipidic environments where oxidative damage often occurs. Some studies suggest that an optimal chain length exists for maximal antioxidant efficacy, after which steric hindrance may play a role.[21]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below is a detailed methodology for the widely used DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, which is efficient for screening multiple concentrations and compounds.[16]

Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm.[22][23] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the yellow-colored DPPH-H.[16][22] The decrease in absorbance is proportional to the radical scavenging activity of the test compound.[16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[22]

  • Methanol or Ethanol (spectrophotometric grade)[22]

  • Test compounds (4-alkoxyphenols)

  • Positive Control (e.g., Ascorbic Acid, Trolox)[16][22]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.[16][22] This solution should be prepared fresh daily and kept in the dark to prevent degradation.[22][23]

    • The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[16]

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions of the 4-alkoxyphenols and the positive control (e.g., Ascorbic Acid) in methanol (e.g., 1 mg/mL).[16]

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[16]

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of each sample dilution into triplicate wells.[16]

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[16]

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.[16]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20][22][23]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[22]

    • Calculate the percentage of scavenging activity using the following formula[16]: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[16]

    • Plot the % scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to achieve 50% scavenging).

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_characterization Property Characterization S1 Start: Hydroquinone + Alkyl Halide (R-X) S2 Add Base (e.g., K2CO3) in Solvent (e.g., DMF) S1->S2 S3 Williamson Ether Synthesis (SN2 Reaction) S2->S3 S4 Product: 4-Alkoxyphenol S3->S4 P1 Physicochemical Analysis S4->P1 Characterize A1 Antioxidant Activity Assay S4->A1 Characterize P2 pKa Determination (Potentiometric Titration) P1->P2 P3 logP Determination (Shake-flask method) P1->P3 A2 DPPH Radical Scavenging Assay A1->A2 A3 ABTS Radical Scavenging Assay A1->A3

Caption: Experimental workflow from synthesis to characterization.

G cluster_trends Structure-Property Trends Structure Structure Increasing Alkyl Chain Length (Methyl → Ethyl → Propyl → Butyl) Lipophilicity Lipophilicity (logP) Increases Structure:f1->Lipophilicity:f0 Directly Correlates AqueousSolubility Aqueous Solubility Decreases Structure:f1->AqueousSolubility:f0 Inversely Correlates AntioxidantActivity Antioxidant Activity Modulated (May show optimum at a specific chain length) Structure:f1->AntioxidantActivity:f0 Complex Relationship

Caption: Key structure-property relationships.

Implications for Drug Development

The ability to systematically modify the properties of 4-alkoxyphenols makes them highly valuable scaffolds in drug discovery.

  • Modulating Bioavailability: By adjusting the alkyl chain length, researchers can fine-tune the logP of a lead compound to optimize its absorption and distribution profile, enhancing its bioavailability.

  • Targeting Specific Tissues: Increasing lipophilicity can improve a drug's ability to cross the blood-brain barrier or partition into lipid-rich tissues.

  • Anticancer and Antimicrobial Agents: The phenolic core is a known pharmacophore in various therapeutic agents. Studies have investigated 4-alkoxyphenols for their cytotoxicity against cancer cell lines, with activity often correlating with lipophilicity.[8] For example, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to inhibit the growth of non-small-cell lung cancer cells.[24]

  • Prodrug Strategies: The phenolic hydroxyl can be masked or functionalized, for instance, as an ester, to create a prodrug that is later hydrolyzed in vivo to release the active phenolic compound.

Conclusion

The 4-alkoxyphenol family exemplifies the power of subtle structural modification in medicinal chemistry. The length and branching of the alkoxy chain provide a predictable means to control crucial molecular properties, including lipophilicity, solubility, and, to a nuanced degree, antioxidant and biological activity. By understanding these fundamental structure-property relationships and employing robust experimental protocols for their characterization, researchers can more effectively design and optimize novel molecules for a wide range of therapeutic applications. This guide serves as a foundational resource for leveraging the versatility of the 4-alkoxyphenol scaffold in the ongoing quest for safer and more effective drugs.

References

A Comparative Guide to the Synthetic Routes of 4-(Pentyloxy)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with high purity and efficiency is paramount. 4-(Pentyloxy)phenol, a valuable building block in the development of liquid crystals, pharmaceuticals, and other functional materials, is one such intermediate. The selection of an optimal synthetic pathway from the various available options is a critical decision that can significantly impact yield, cost, and scalability. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions.

At a Glance: Comparing the Pathways to this compound

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Williamson Ether Synthesis Hydroquinone, 1-BromopentaneK₂CO₃, Ethanol, Reflux70-85[1]Cost-effective, well-established, straightforward procedure.Risk of dialkylation, requires careful control of stoichiometry.[1]
Phase-Transfer Catalyzed Williamson Ether Synthesis Hydroquinone, 1-BromopentaneNaOH, Tetrabutylammonium Bromide (TBAB), Organic Solvent/WaterPotentially >85Milder conditions, often higher yields, increased reaction rates.Requires a phase-transfer catalyst, potential for emulsion formation.
Mitsunobu Reaction Pentan-1-ol, HydroquinoneTriphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), THFVariable (generally good)Mild conditions, stereochemical inversion (if applicable), good for sensitive substrates.[2]Stoichiometric amounts of reagents, by-product removal can be challenging.[2]
Ullmann Condensation 4-Bromophenol, Pentan-1-olCopper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, Pyridine)Moderate to GoodGood for aryl ether synthesis.Requires high temperatures, stoichiometric copper, and often harsh conditions.
Buchwald-Hartwig C-O Coupling 4-Bromophenol, Pentan-1-olPalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Strong base (e.g., NaOt-Bu), TolueneGood to ExcellentHigh functional group tolerance, mild reaction conditions, broad scope.Expensive catalyst and ligands, requires inert atmosphere.

In-Depth Analysis of Synthetic Methodologies

This section delves into the mechanistic underpinnings and practical considerations of each major synthetic route to this compound.

The Classic Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3] In the context of this compound synthesis, this involves the mono-alkylation of hydroquinone with a pentyl halide.

Mechanism: The reaction proceeds via a classic SN2 mechanism. A base, typically a carbonate or hydroxide, deprotonates one of the phenolic hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-bromopentane, displacing the bromide ion and forming the ether linkage.

Causality of Experimental Choices:

  • Stoichiometry: A molar excess of hydroquinone is often employed to minimize the formation of the dialkylated byproduct, 1,4-bis(pentyloxy)benzene.[1]

  • Base: Potassium carbonate is a common choice as it is a mild, inexpensive, and effective base for deprotonating the phenol.

  • Solvent: Anhydrous ethanol or other polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.[1]

Workflow for Williamson Ether Synthesis:

Williamson Ether Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Hydroquinone 1-Bromopentane K₂CO₃ Ethanol Reflux Reflux (e.g., 12-24h) Reactants->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter K₂CO₃ Cooling->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Extraction Extraction (e.g., Ether/Water) Evaporation->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Purification_Step Column Chromatography or Recrystallization Final_Evaporation->Purification_Step Product This compound Purification_Step->Product

Caption: A typical workflow for the synthesis and purification of this compound via the Williamson ether synthesis.

Enhancing Efficiency: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

A significant improvement on the classical Williamson synthesis involves the use of a phase-transfer catalyst (PTC). This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate).

Mechanism: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides. The bulky organic groups of the PTC make the ion pair soluble in the organic solvent, thereby accelerating the reaction.

Causality of Experimental Choices:

  • Catalyst: TBAB is a common and effective PTC due to its good solubility in both aqueous and organic phases.

  • Solvent System: A biphasic system, such as toluene and water, is employed.

  • Base: A concentrated solution of a strong base like sodium hydroxide is used in the aqueous phase.

The Mild Approach: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and mild alternative for the formation of ethers, particularly when dealing with sensitive substrates.[4] This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (though not relevant for the synthesis of this compound from hydroquinone).

Mechanism: The reaction is a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DEAD or DIAD). PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol (pentan-1-ol). The phenoxide (from hydroquinone) then acts as a nucleophile, attacking the activated alcohol to form the ether. The driving force is the formation of the very stable triphenylphosphine oxide byproduct.

Causality of Experimental Choices:

  • Reagents: PPh₃ and DEAD/DIAD are the standard reagents for this transformation.

  • Solvent: Anhydrous THF is a common solvent as it is aprotic and effectively dissolves the reactants.

  • Temperature: The reaction is typically carried out at or below room temperature, making it suitable for thermally sensitive molecules.

The Modern Era: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a highly versatile and mild method for synthesizing aryl ethers.[5]

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide (e.g., 4-bromophenol) to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol (pentan-1-ol) in the presence of a strong base to form a palladium alkoxide complex. Reductive elimination from this complex yields the desired aryl ether and regenerates the Pd(0) catalyst.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP) are crucial for an efficient catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to facilitate the formation of the palladium alkoxide.

  • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Logical Relationship of Buchwald-Hartwig C-O Coupling:

Buchwald-Hartwig Logic Aryl_Halide 4-Bromophenol Reaction Buchwald-Hartwig C-O Coupling Aryl_Halide->Reaction Alcohol Pentan-1-ol Alcohol->Reaction Catalyst_System Pd(0) Catalyst + Phosphine Ligand Catalyst_System->Reaction Base Strong Base (e.g., NaOt-Bu) Base->Reaction Product This compound Reaction->Product

Caption: Key components and their relationship in the Buchwald-Hartwig synthesis of this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromopentane (0.95 eq)

  • Anhydrous Potassium Carbonate (1.5 eq)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone, anhydrous potassium carbonate, and anhydrous ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 1-bromopentane dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis

Materials:

  • 4-Bromophenol (1.0 eq)

  • Pentan-1-ol (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, dppf, and NaOtBu.

  • Add anhydrous toluene, followed by 4-bromophenol and pentan-1-ol.

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₁H₁₆O₂[7]

  • Molecular Weight: 180.24 g/mol [7]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8 (m, 4H, Ar-H), ~4.8 (s, 1H, -OH), ~3.9 (t, J = 6.6 Hz, 2H, -OCH₂-), ~1.7 (m, 2H, -OCH₂CH₂-), ~1.4 (m, 4H, -CH₂CH₂CH₃), ~0.9 (t, J = 7.1 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~153.0, ~149.5, ~116.0, ~115.5, ~68.5, ~29.0, ~28.2, ~22.5, ~14.0.

  • IR (KBr, cm⁻¹): ~3350 (O-H stretch, broad), ~2950, 2870 (C-H stretch, aliphatic), ~1510 (C=C stretch, aromatic), ~1230 (C-O stretch, ether).

  • Mass Spectrometry (EI): m/z (%) 180 (M⁺), 110 ([M-C₅H₁₀]⁺), 81.

Conclusion and Expert Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the research or development project.

  • For large-scale, cost-effective synthesis , the Williamson ether synthesis remains a viable and well-understood option. The use of phase-transfer catalysis can further enhance its efficiency and is recommended for industrial applications.

  • For small-scale synthesis in a research setting, particularly with sensitive or complex starting materials , the Buchwald-Hartwig C-O coupling offers superior functional group tolerance and milder reaction conditions, albeit at a higher cost.

  • The Mitsunobu reaction is an excellent choice for its mildness and is particularly advantageous when stereochemical control is a factor in related syntheses, although by-product removal requires careful consideration.

  • The Ullmann condensation , while historically significant, is generally less favored due to its harsh reaction conditions and the requirement for stoichiometric copper.

Ultimately, a thorough evaluation of factors such as precursor availability, project budget, required purity, and scalability will guide the discerning researcher to the most appropriate and effective synthetic strategy for obtaining this compound.

References

A Comparative Guide to the Performance of 4-(Pentyloxy)phenol in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise engineering of molecular structures is paramount to achieving desired material properties. In the field of liquid crystals (LCs), the selection of precursors is a critical determinant of the final performance characteristics of the mesogenic material. This guide provides an in-depth technical evaluation of 4-(pentyloxy)phenol as a precursor for calamitic (rod-shaped) liquid crystals. We will objectively compare its performance with that of its close homologues, 4-(butoxy)phenol and 4-(hexyloxy)phenol, supported by experimental data and detailed protocols.

The fundamental architecture of the 4-alkoxyphenol series, comprising a rigid phenyl core and a flexible alkoxy tail, is instrumental in the formation of liquid crystalline phases (mesophases). The length of this alkoxy chain is a key modulator of the thermal and electro-optical properties of the resulting liquid crystal. This guide will elucidate the nuanced effects of varying the alkyl chain from four to six carbons, with a specific focus on the performance of the five-carbon chain of this compound.

The Synthetic Pathway: Williamson Ether Synthesis of 4-Alkoxyphenols

The most prevalent and efficient method for the synthesis of 4-alkoxyphenols is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound and its homologues, hydroquinone is typically used as the starting phenol, and the corresponding 1-bromoalkane provides the alkyl chain.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound and can be adapted for its homologues by substituting the corresponding 1-bromoalkane.

Materials:

  • Hydroquinone

  • 1-Bromopentane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 2M

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring, add 1-bromopentane (1.0 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone wash, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the ether layer sequentially with 2M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, and by its melting point.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydroquinone Hydroquinone Product 4-Alkoxyphenol (e.g., this compound) Hydroquinone->Product Nucleophilic Attack Bromoalkane 1-Bromoalkane (e.g., 1-Bromopentane) Bromoalkane->Product Base Base (K₂CO₃) Base->Hydroquinone Deprotonation Solvent Solvent (Acetone) Heat Reflux

Caption: Williamson Ether Synthesis of 4-Alkoxyphenols.

From Precursor to Mesogen: Synthesis of a Representative Liquid Crystal

The synthesized 4-alkoxyphenols serve as key building blocks for more complex liquid crystal molecules. A common strategy involves the esterification of the 4-alkoxyphenol with a suitable benzoic acid derivative. The following protocol outlines the synthesis of a representative calamitic liquid crystal, 4-cyanophenyl 4'-alkoxybenzoate.

Experimental Protocol: Synthesis of 4-Cyanophenyl 4'-(Pentyloxy)benzoate

Materials:

  • 4-(Pentyloxy)benzoic acid (can be synthesized from this compound via oxidation)

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(pentyloxy)benzoic acid (1.0 equivalent), 4-cyanophenol (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU and wash the solid with a small amount of DCM.

  • Purification: Combine the filtrate and washings, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The final liquid crystal product should be characterized by 1H NMR, 13C NMR, FT-IR, and its mesomorphic properties confirmed by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

LC_Synthesis_Workflow Start 4-Alkoxyphenol (e.g., this compound) Oxidation Oxidation Start->Oxidation BenzoicAcid 4-Alkoxybenzoic Acid Oxidation->BenzoicAcid Esterification Esterification with 4-Cyanophenol (DCC, DMAP) BenzoicAcid->Esterification LC_Product 4-Cyanophenyl 4'-Alkoxybenzoate (Liquid Crystal) Esterification->LC_Product Characterization Characterization (POM, DSC, NMR, IR) LC_Product->Characterization Performance Performance Evaluation Characterization->Performance

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists, our commitment to discovery is intrinsically linked to our responsibility for safety and environmental stewardship. 4-(Pentyloxy)phenol (CAS No. 18979-53-8), a phenolic compound utilized in various synthetic applications, requires meticulous handling and disposal.[1][2] Phenolic compounds, as a class, are recognized for their potential toxicity and environmental hazards, necessitating a disposal protocol that prioritizes safety and regulatory compliance.[3][4][5] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. All chemical waste management is governed by strict regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates the proper identification and handling of hazardous materials from "cradle to grave".[6][7]

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is a skin irritant and, being a phenol derivative, must be handled with the caution afforded to this entire class of chemicals.

Table 1: Physicochemical Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 18979-53-8[1][2][8]
Molecular Formula C₁₁H₁₆O₂[1][8]
Appearance White to beige powder/solid[8]
Melting Point 46-57 °C[2][8]
GHS Hazard Statement H315: Causes skin irritation[8]
Associated Hazards As a phenolic compound, potential for eye irritation, respiratory irritation, and aquatic toxicity should be assumed.[3][5][9][10]

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. Given that this compound is a known skin irritant and a fine powder, the following PPE is mandatory to prevent dermal contact and inhalation.

  • Hand Protection: Wear chemical-resistant gloves such as neoprene or butyl rubber. Standard nitrile gloves may offer limited protection and should be changed immediately upon contamination.

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield, especially when handling the solid powder, to protect against airborne particles.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Part 3: Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste disposal system. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility. All waste containing this compound must be classified and handled as hazardous waste.[13]

Step 1: Identify the Waste Stream Categorize your this compound waste into one of the following streams:

  • Stream A: Unused or Expired Solid Chemical: Pure, unadulterated this compound.

  • Stream B: Contaminated Solid Labware: Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the chemical.

  • Stream C: Contaminated Liquid Solutions: Aqueous or organic solvent solutions containing dissolved this compound.

  • Stream D: Rinsate from Decontamination: Solvent used for the triple-rinsing of empty containers.

Step 2: Select the Appropriate Waste Container The container must be compatible with the waste it holds to prevent leaks or degradation.

  • For Streams A and B: Use a sealable, puncture-resistant container made of a material compatible with phenols. A wide-mouth plastic container with a screw-top lid is ideal.

  • For Streams C and D: Use a shatter-proof bottle, preferably plastic, with a secure, leak-proof cap.[6][14] If using glass, it must have a protective secondary coating.

Step 3: Label the Waste Container Proper labeling is a strict regulatory requirement.[6] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "Hazardous Waste".[6][15]

  • The full, unabbreviated chemical name: "this compound Waste".[6]

  • For mixtures (Streams C and D), list all constituents and their approximate percentages.

  • The date of waste generation.[6]

  • The name and contact information of the principal investigator.[6]

  • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).[6]

Part 4: Step-by-Step Disposal and Decontamination Procedures

Protocol 4.1: Disposal of Solid Waste (Streams A & B)

  • Working inside a chemical fume hood, carefully place the unused this compound (Stream A) or contaminated solid labware (Stream B) into the pre-labeled waste container.

  • Avoid generating dust during transfer.[16]

  • Once collection is complete, or the container is 90% full, securely seal the lid.

  • Store the sealed container in a designated, secondary containment area away from incompatible materials until pickup.

  • Request a hazardous waste pickup through your institution's EHS department.[11]

Protocol 4.2: Disposal of Liquid Waste (Stream C)

  • Place a pre-labeled liquid waste container in a stable, secondary containment bin.

  • Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Keep the waste container closed at all times except when actively adding waste.[11][15]

  • Segregate waste based on solvent compatibility (e.g., do not mix halogenated and non-halogenated solvents).

  • Once the container is 90% full, seal it securely and arrange for EHS pickup.

Protocol 4.3: Decontamination of Empty Containers An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.

  • Perform a triple rinse of the empty container with a suitable solvent (e.g., methanol or ethanol) that can dissolve this compound.[15][17]

  • Crucially, the rinsate from all three rinses must be collected as hazardous waste (Stream D) and disposed of according to Protocol 4.2. [15][17]

  • After the triple rinse and air drying, deface or remove the original chemical label.[17] The container may now be disposed of in the regular trash or recycled, according to institutional policy.[15]

Part 5: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Don PPE: If you are trained to do so, don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[16] For liquid spills, confine the area using an inert absorbent material like vermiculite or sand.[13][18]

  • Collect Residue: Carefully sweep or scoop the absorbed material into your pre-labeled solid hazardous waste container (Stream B).[13][18]

  • Clean the Area: Wipe the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.[18]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Part 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to final disposal.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Steps A Identify Waste: This compound B Solid Waste (Pure Chemical, Labware) A->B Solid or Contaminated Solid C Liquid Waste (Solutions, Rinsate) A->C Liquid Solution or Decontamination Rinsate D Select Compatible, Labeled Container B->D C->D E Securely Seal Container (When 90% full) D->E F Store in Secondary Containment Area E->F G Request EHS Pickup F->G

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.